2,4-Dioxopentanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
725240-73-3 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
2,4-dioxopentanamide |
InChI |
InChI=1S/C5H7NO3/c1-3(7)2-4(8)5(6)9/h2H2,1H3,(H2,6,9) |
InChI Key |
CRPXUFACKBDAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Derivatives of 2,4-Dioxopentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dioxopentanamide, a β,δ-diketoamide, and its derivatives are emerging as compounds of significant interest in medicinal chemistry and drug development. Their inherent structural features, including multiple reactive sites and the capacity for metal chelation, make them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound and its derivatives, detailed experimental protocols, and a summary of their potential biological activities. Particular attention is given to the inhibition of metalloenzymes, a promising area for the application of this class of compounds.
Introduction
β-Keto amides are versatile building blocks in organic synthesis due to their multiple nucleophilic and electrophilic centers.[1] This reactivity allows for their use in the construction of a variety of heterocyclic compounds. This compound, also known as acetoacetamide, is the simplest β,δ-diketoamide and serves as a foundational structure for a diverse range of derivatives. The presence of two carbonyl groups separated by a methylene group creates a scaffold capable of tautomerization and chelation of metal ions, which is often a key feature in their biological activity.
This guide will focus on the primary synthetic routes to this compound and its N-substituted derivatives, present quantitative data in a clear and comparable format, and provide detailed experimental procedures for key reactions. Furthermore, it will explore the potential therapeutic applications of these compounds, with a specific focus on their role as enzyme inhibitors.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be broadly approached through two primary strategies: the reaction of diketene with amines and the Claisen condensation of amides.
Acetoacetylation using Diketene
The reaction of diketene with ammonia or primary and secondary amines is an industrially important and versatile method for the synthesis of acetoacetamides (N-substituted 2,4-dioxopentanamides).[1] Diketene acts as an efficient acetoacetylating agent. The general reaction involves the nucleophilic attack of the amine on the β-lactone ring of diketene, followed by ring-opening.
General Reaction Scheme:
This method is highly efficient for producing a wide array of N-substituted derivatives, including N-aryl acetoacetamides, which are precursors to important pigments and dyes.[1]
Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction that can be adapted to synthesize β-keto amides. This approach typically involves the reaction of an N-substituted acetamide with an ester, such as ethyl acetate, in the presence of a strong base. The base deprotonates the α-carbon of the acetamide to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the ester.
While synthetically useful, this method can be more challenging than the diketene approach for the synthesis of the parent this compound due to the relatively low acidity of the α-protons of acetamide.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-2,4-dioxopentanamide from Diketene
This protocol is a general representation of the acetoacetylation of an aromatic amine with diketene.
Materials:
-
Aromatic amine (e.g., aniline)
-
Diketene
-
Anhydrous toluene (or another inert solvent)
-
Ice bath
Procedure:
-
A solution of the aromatic amine in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Diketene is added dropwise to the cooled solution of the amine with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours.
-
The resulting precipitate (the N-aryl-2,4-dioxopentanamide) is collected by filtration.
-
The crude product is washed with cold toluene and then dried under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) can be performed for further purification.
Expected Yield: Yields for this reaction are typically high, often exceeding 80%.
Quantitative Data
The following table summarizes typical spectroscopic data for the parent this compound (acetoacetamide).
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| This compound | C₄H₇NO₂ | 101.10 | 2.2 (s, 3H, CH₃), 3.4 (s, 2H, CH₂), 6.8 (br s, 1H, NH), 7.3 (br s, 1H, NH) | 30.1 (CH₃), 50.5 (CH₂), 166.8 (C=O, amide), 205.9 (C=O, ketone) | 3400-3200 (N-H), 1715 (C=O, ketone), 1650 (C=O, amide) |
Note: NMR data can vary depending on the solvent and the predominant tautomeric form (keto or enol).
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound itself are not extensively documented, the structurally related class of acetamide derivatives has been shown to exhibit a wide range of biological activities, including the inhibition of enzymes such as cyclooxygenase (COX). Furthermore, the β-ketoamide moiety is a known metal-binding group, suggesting that these compounds could act as inhibitors of metalloenzymes.
Potential as Metalloenzyme Inhibitors
Metalloenzymes play crucial roles in a vast array of biological processes, and their inhibition is a key strategy in drug development. The β-dicarbonyl functionality of this compound and its derivatives can chelate the metal ions (often zinc) present in the active sites of these enzymes, thereby inhibiting their catalytic activity. This mechanism is relevant to enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are important targets in cancer and inflammatory diseases. The kinetics and mechanisms of the reactions of metal ions like copper(II) and iron(III) with acetoacetamide have been investigated, supporting the potential for metal chelation.[2]
The general mechanism of inhibition involves the displacement of a water molecule from the metal ion in the enzyme's active site by the β-ketoamide.
Antimicrobial Activity
Derivatives of this compound, such as 2-benzylidene-3-oxobutanamide derivatives, have been synthesized and evaluated for their antibacterial activity against resistant pathogens.[3] Some of these compounds have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[3] The α,β-unsaturated ketone moiety in these derivatives is thought to contribute to their antimicrobial properties.
Conclusion
This compound and its derivatives represent a versatile and accessible class of compounds with significant potential for applications in medicinal chemistry. The straightforward synthesis, particularly via the reaction of diketene with amines, allows for the generation of a wide variety of analogs for structure-activity relationship studies. While the full biological potential of this scaffold is still being explored, their demonstrated ability to act as enzyme inhibitors, particularly targeting metalloenzymes, and their emerging antimicrobial properties make them a compelling area for future research and drug development. This guide provides a foundational understanding for researchers looking to explore the synthesis and applications of these promising molecules.
References
Physicochemical Properties of 2,4-Dioxopentanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the estimated physicochemical properties of 2,4-dioxopentanamide. Due to a lack of available experimental data for this specific molecule, this document compiles theoretical estimations based on the known properties of structurally similar compounds, namely pentanamide and 2,4-pentanedione. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the molecule's expected behavior and providing detailed, standardized experimental protocols for the empirical determination of its core physicochemical characteristics.
Introduction
This compound is a small organic molecule featuring both an amide and a β-dicarbonyl functional group. This unique combination of functionalities suggests potential for interesting chemical reactivity and biological activity. The amide group can participate in hydrogen bonding, influencing solubility and potential interactions with biological macromolecules. The β-dicarbonyl moiety is a versatile functional group known for its ability to form stable enolates and participate in a variety of chemical transformations. Understanding the fundamental physicochemical properties of this compound is a critical first step in exploring its potential applications in medicinal chemistry and materials science.
This guide presents a summary of estimated physicochemical data for this compound in a structured tabular format for ease of reference. Furthermore, it provides detailed, generalized experimental protocols for determining key properties such as melting point, boiling point, solubility, pKa, and the partition coefficient (logP). These protocols are based on standard laboratory techniques and can be adapted for the characterization of novel compounds like this compound.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from the known properties of pentanamide and 2,4-pentanedione and should be considered as approximations until they can be confirmed by empirical measurement.
| Property | Estimated Value | Rationale for Estimation |
| Molecular Formula | C₅H₇NO₃ | Based on chemical structure |
| Molecular Weight | 129.11 g/mol | Calculated from the molecular formula |
| Melting Point (°C) | 80 - 100 | The presence of both amide and diketone functionalities would likely result in a higher melting point than 2,4-pentanedione (-23 °C) due to increased polarity and hydrogen bonding, but potentially lower than simple primary amides of similar carbon count due to intramolecular hydrogen bonding possibilities of the enol form. |
| Boiling Point (°C) | > 200 (decomposes) | Amides generally have high boiling points. However, β-dicarbonyl compounds can be thermally unstable. It is anticipated that this compound would likely decompose at or near its boiling point. |
| Water Solubility | Moderately Soluble | The amide and carbonyl groups will contribute to water solubility through hydrogen bonding. However, the five-carbon backbone will decrease overall solubility compared to smaller, more polar molecules. |
| pKa | 9-10 (for the methylene protons between the carbonyls); ~17 for the amide N-H | The protons on the carbon between the two carbonyl groups are expected to be significantly acidic due to resonance stabilization of the resulting enolate, similar to 2,4-pentanedione (pKa ≈ 9). The amide proton is expected to have a pKa typical for primary amides. |
| logP | -0.5 to 0.5 | The presence of polar functional groups (amide and two carbonyls) would suggest a relatively low logP value, indicating a preference for the aqueous phase over an organic phase like octanol. This is an estimate between more nonpolar ketones and more polar small amides. |
Mandatory Visualizations
The following diagrams illustrate conceptual workflows relevant to the synthesis and characterization of a novel compound like this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the experimental determination of key physicochemical properties.
Experimental Protocols
The following are detailed, generalized protocols for the experimental determination of the physicochemical properties of a novel compound such as this compound.
Melting Point Determination[1][2][3][4][5]
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range.
-
For an accurate measurement, start heating at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).
Boiling Point Determination (Microscale Method)[6][7][8][9][10]
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Add 0.2-0.3 mL of the liquid sample to the small test tube.
-
Place a capillary tube, with the sealed end up, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the assembly in a heating bath, making sure the rubber band is above the level of the heating medium.
-
Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Continue heating until a continuous and rapid stream of bubbles is observed, indicating the liquid is boiling.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Determination[11][12][13][14][15]
Objective: To qualitatively determine the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
-
Spatula
Solvents:
-
Water
-
5% (w/v) aq. NaOH
-
5% (w/v) aq. NaHCO₃
-
5% (v/v) aq. HCl
-
Ethanol
-
Dichloromethane
Procedure:
-
Place approximately 10-20 mg of the solid sample into a series of labeled test tubes.
-
Add 1 mL of a solvent to a test tube.
-
Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially soluble: A significant portion of the solid dissolves.
-
Insoluble: No apparent dissolution of the solid.
-
-
Repeat for each solvent. Solubility in acidic or basic solutions can indicate the presence of acidic or basic functional groups.
pKa Determination (Spectrophotometric Method)
Objective: To determine the acid dissociation constant of the acidic protons.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stir plate and stir bars
Reagents:
-
A series of buffer solutions with known pH values spanning the expected pKa range.
-
Standardized solutions of HCl and NaOH.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final concentration that gives a measurable absorbance.
-
Measure the UV-Vis spectrum of the compound in a highly acidic solution (pH << expected pKa) to obtain the spectrum of the fully protonated species.
-
Measure the UV-Vis spectrum in a highly basic solution (pH >> expected pKa) to obtain the spectrum of the fully deprotonated species (enolate).
-
Measure the UV-Vis absorbance of the compound in each of the buffer solutions at a wavelength where the protonated and deprotonated forms have significantly different absorbance values.
-
The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following equation: pKa = pH + log[(A_b - A)/(A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance in the acidic solution, and A_b is the absorbance in the basic solution.
Partition Coefficient (logP) Determination (Shake-Flask Method)[16][17][18][19]
Objective: To determine the ratio of the concentration of the compound in an organic solvent (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Reagents:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the stock solution and an equal volume of pre-saturated n-octanol to a vial.
-
Seal the vial and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Carefully remove an aliquot from both the aqueous and the organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is the base-10 logarithm of P.
Conclusion
This technical guide provides a foundational understanding of the anticipated physicochemical properties of this compound and offers detailed methodologies for their experimental validation. The provided estimations and protocols are intended to facilitate further research into this and other novel compounds, enabling a more rapid and systematic approach to their characterization and potential application in drug discovery and development. The empirical determination of these properties is a crucial next step and will provide valuable data for building accurate structure-activity relationships.
Spectroscopic Analysis of 2,4-Dioxopentanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-dioxopentanamide, a molecule of interest in various research and development sectors. Due to the limited availability of direct spectroscopic data for this compound, this paper presents data from closely related 2,4-dioxopentanoic acid derivatives as a reference for spectral interpretation. The methodologies provided are standardized protocols applicable to the analysis of this compound.
Introduction
This compound is a dicarbonyl compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and purity of such organic compounds. This guide outlines the expected spectral characteristics and provides detailed experimental protocols for the spectroscopic analysis of this compound.
Spectroscopic Data (Reference Compounds)
The following tables summarize the spectroscopic data obtained for synthesized 2,4-dioxopentanoic acid derivatives, which serve as valuable reference points for the analysis of this compound.[1]
Table 1: ¹H NMR Spectroscopic Data for 2,4-Dioxopentanoic Acid Derivatives [1]
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3a | 2.40 | s | 3H | -CH₃ |
| 7.20-8.60 | m | 8H | Ar-H | |
| 10.50 | s | 1H | -NH | |
| 13.80 | s | 1H | -OH | |
| 3b | 2.55 | s | 3H | -CH₃ |
| 7.70-9.20 | m | 7H | Ar-H | |
| 11.80 | s | 1H | -NH | |
| 14.20 | s | 1H | -OH | |
| 3c | 2.50 | s | 3H | -CH₃ |
| 7.10-8.80 | m | 8H | Ar-H | |
| 10.20 | s | 1H | -NH | |
| 13.50 | s | 1H | -OH |
s = singlet, m = multiplet
Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dioxopentanoic Acid Derivatives [1]
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 3a | 26.5 | -CH₃ |
| 117.0, 121.0, 124.0, 126.0, 128.0, 129.0, 130.0, 137.0, 142.0 | Aromatic C | |
| 160.0, 162.0, 195.0 | C=O | |
| 3b | 27.0 | -CH₃ |
| 118.0, 122.0, 125.0, 127.0, 129.0, 131.0, 138.0, 143.0, 145.0 | Aromatic C | |
| 161.0, 163.0, 196.0 | C=O | |
| 3c | 26.8 | -CH₃ |
| 116.0, 120.0, 123.0, 125.0, 127.0, 128.0, 132.0, 136.0, 140.0 | Aromatic C | |
| 159.0, 161.0, 194.0 | C=O |
Table 3: FT-IR Spectroscopic Data for 2,4-Dioxopentanoic Acid Derivatives [1]
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 3a | 3450 | O-H |
| 3250 | N-H | |
| 1720, 1680, 1650 | C=O | |
| 1600, 1580 | C=C (Aromatic) | |
| 3b | 3460 | O-H |
| 3260 | N-H | |
| 1725, 1685, 1655 | C=O | |
| 1605, 1585 | C=C (Aromatic) | |
| 3c | 3445 | O-H |
| 3245 | N-H | |
| 1715, 1675, 1645 | C=O | |
| 1595, 1575 | C=C (Aromatic) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Ensure the sample is fully dissolved to achieve homogeneity.
-
Spectrometer Preparation: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field should be shimmed to optimize its homogeneity. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters for a routine ¹H spectrum include a 30-45° pulse angle and a recycle delay of 1-2 seconds. The number of scans can range from 8 to 128, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A standard ¹³C spectrum is typically acquired with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer recycle delay (e.g., 2-5 seconds) are often necessary.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed. For ¹H NMR, the signals should be integrated to determine the relative number of protons. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[1]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]
-
-
Background Spectrum: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any impurities on the salt plates.[3]
-
Sample Spectrum: Place the salt plate with the sample film into the sample holder in the FT-IR spectrometer.[3]
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, where it is vaporized under high vacuum.[4][5]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a radical cation (molecular ion), which may then undergo fragmentation.[6][7]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Keto-Enol Tautomerism of 2,4-Dioxopentanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism in 2,4-dioxopentanamide, a β-dicarbonyl compound with significant potential in medicinal chemistry and organic synthesis. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates from extensive research on analogous β-dicarbonyl systems, including β-diketones, β-ketoesters, and β-ketoamides, to offer a predictive framework and detailed experimental guidance for its characterization.
Introduction to Tautomerism in this compound
Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] In this compound, the presence of two carbonyl groups (a ketone and an amide) flanking a methylene group creates a system prone to this tautomeric equilibrium. The relative stability and population of the keto and enol tautomers are influenced by various factors, including solvent, temperature, and substituent effects.[2][3][4] Understanding this equilibrium is crucial as the distinct chemical properties of each tautomer can significantly impact the molecule's reactivity, biological activity, and pharmaceutical development potential.
The potential tautomeric forms of this compound include the diketo form and several enol forms, arising from the enolization of either the ketone or the amide carbonyl. The enol forms can be stabilized by intramolecular hydrogen bonding, forming a six-membered ring, which is a common feature in β-dicarbonyl compounds.[3][5]
Potential Tautomeric Equilibria in this compound
The tautomeric landscape of this compound is complex, with the potential for multiple interconverting isomers. The primary equilibrium is between the diketo form and various enol forms. The enolization can occur at either the C2 or C4 carbonyl group.
Caption: Tautomeric equilibria of this compound.
Generally, the enol form of β-dicarbonyl compounds is stabilized by conjugation and intramolecular hydrogen bonding.[5][6] For this compound, enolization of the C4 ketone is generally expected to be more favorable than enolization of the C2 amide, due to the higher carbonyl character of the ketone.
Factors Influencing Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to the surrounding environment and molecular structure.
Solvent Effects
Solvent polarity plays a critical role in determining the predominant tautomeric form.[2][7]
-
Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): In nonpolar environments, the enol form is often favored. This is attributed to the stability gained from the intramolecular hydrogen bond, which is more significant in the absence of competing interactions with the solvent.[2]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the carbonyl groups of the keto tautomer, leading to its stabilization.[2] Consequently, the proportion of the keto form is expected to increase in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, acetone): The effect of polar aprotic solvents can be more complex. While they are polar, their ability to donate hydrogen bonds is limited. They can, however, act as hydrogen bond acceptors, potentially stabilizing the enol form.[7]
Temperature Effects
Temperature can influence the equilibrium constant of the tautomerization. Generally, an increase in temperature may favor the keto form, as seen in studies of acetylacetone in the gas phase.[8] This is often due to entropic factors.
Substituent Effects
The electronic and steric properties of substituents can alter the relative stabilities of the tautomers. In this compound, the amide group will have a distinct electronic influence compared to a simple alkyl or aryl substituent. The nitrogen atom's ability to donate electron density may affect the acidity of the α-protons and the stability of the resulting enolates and enols.
Quantitative Analysis of Tautomeric Equilibrium
| Compound | Solvent | Keq ([enol]/[keto]) | Reference Compound |
| Acetylacetone | Gas Phase | High (favors enol) | β-Diketone |
| Acetylacetone | CCl4 | 19.0 | β-Diketone |
| Acetylacetone | CDCl3 | 4.9 | β-Diketone |
| Acetylacetone | Acetone-d6 | 1.5 | β-Diketone |
| Acetylacetone | D2O | 0.23 | β-Diketone |
| Ethyl Acetoacetate | Gas Phase | 0.44 | β-Ketoester |
| Ethyl Acetoacetate | CCl4 | 0.40 | β-Ketoester |
| Ethyl Acetoacetate | CDCl3 | 0.12 | β-Ketoester |
| Ethyl Acetoacetate | D2O | 0.01 | β-Ketoester |
| Acetoacetamide | CDCl3 | Predominantly Keto | β-Ketoamide |
| Acetoacetamide | DMSO-d6 | Significant Enol Content | β-Ketoamide |
Data compiled from various sources on β-dicarbonyl tautomerism.
Based on these trends, it is anticipated that this compound will exhibit a solvent-dependent equilibrium, with a higher proportion of the enol form in nonpolar solvents and a greater prevalence of the keto form in polar, protic solvents. The presence of the amide group may lead to a higher proportion of the keto form compared to acetylacetone, but a potentially higher enol content than simple β-ketoamides due to the adjacent ketone.
Experimental Protocols for Characterization
A multi-faceted approach employing various spectroscopic and analytical techniques is necessary for the comprehensive characterization of the tautomeric equilibrium of this compound.
Caption: Experimental workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying keto-enol tautomerism in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3][7]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a range of deuterated solvents (e.g., CDCl3, acetone-d6, DMSO-d6, D2O) to investigate solvent effects.
-
1H NMR: Acquire 1H NMR spectra. Key signals to observe include:
-
Keto form: A singlet for the α-methylene protons (-CH2-).
-
Enol form: A singlet for the vinylic proton (=CH-) and a broad singlet for the enolic hydroxyl proton (-OH).
-
The relative integrals of the α-methylene and vinylic protons can be used to determine the keto:enol ratio.
-
-
13C NMR: Acquire 13C NMR spectra. Distinct chemical shifts for the carbonyl carbons and the α- and β-carbons in the keto and enol forms will be observed.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals for each tautomer, especially in complex spectra.[9]
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.
X-ray Crystallography
X-ray crystallography provides definitive structural information in the solid state.[10] This technique can determine bond lengths and angles, confirming the presence of either the keto or enol form in the crystal lattice.[11]
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.[12]
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[2]
Protocol:
-
Structure Optimization: Build the 3D structures of the diketo and all possible enol tautomers of this compound. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).
-
Solvent Modeling: Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric equilibrium in different solvents.
-
NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized structures to aid in the assignment of experimental spectra.
Implications for Drug Development and Synthesis
The tautomeric state of this compound has significant implications for its application in drug development and as a synthetic intermediate.
-
Receptor Binding: The keto and enol forms have different shapes, hydrogen bonding capabilities, and lipophilicity. Therefore, one tautomer may exhibit significantly higher binding affinity to a biological target than the other. Understanding the predominant tautomer under physiological conditions is essential for rational drug design.
-
Reactivity: The enol form is a nucleophile at the α-carbon, while the keto form is electrophilic at the carbonyl carbons. This differential reactivity can be exploited in organic synthesis. Controlling the tautomeric equilibrium can thus direct the outcome of a chemical reaction.
-
Physicochemical Properties: Tautomerism affects properties such as solubility, pKa, and membrane permeability. These properties are critical for the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
Conclusion
The keto-enol tautomerism of this compound is a multifaceted phenomenon that is central to its chemical and biological properties. Although direct experimental data is sparse, a robust understanding can be developed by applying established principles from related β-dicarbonyl compounds. A combined experimental approach using NMR spectroscopy, X-ray crystallography, and computational modeling will be essential to fully elucidate the tautomeric landscape of this promising molecule. The insights gained from such studies will be invaluable for its application in medicinal chemistry and synthetic organic chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. mdpi.com [mdpi.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 1,3-Dicarbonyl Compounds: A Technical Guide for Researchers
An in-depth exploration of the mechanisms of action, therapeutic potential, and experimental evaluation of 1,3-dicarbonyl compounds for researchers, scientists, and drug development professionals.
The 1,3-dicarbonyl moiety is a versatile functional group found in a wide array of natural and synthetic compounds that exhibit significant biological activities.[1][2][3] The unique electronic properties conferred by the two carbonyl groups separated by a methylene bridge allow these compounds to exist in a keto-enol tautomeric equilibrium, a feature crucial to their reactivity and biological function.[2] This guide provides a comprehensive overview of the multifaceted biological activities of 1,3-dicarbonyl compounds, with a focus on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative activity data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Core Mechanisms of Action
The biological activity of 1,3-dicarbonyl compounds is intrinsically linked to their chemical structure. The presence of the enol form is facilitated by the formation of intra- and intermolecular hydrogen bonds, which plays a significant role in their antioxidant and enzyme-inhibiting activities.[2] Furthermore, the α,β-unsaturated β-diketo moiety, as seen in compounds like curcumin, imparts flexibility to the molecule, enabling it to interact with a variety of biological macromolecules.[4] Key mechanisms of action include:
-
Radical Scavenging and Antioxidant Activity: Many 1,3-dicarbonyl compounds, particularly those with phenolic groups like curcumin, are potent antioxidants. They can neutralize free radicals by donating a hydrogen atom from the phenolic hydroxyl group or the active methylene group.[1]
-
Modulation of Inflammatory Pathways: A significant number of 1,3-dicarbonyl derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
Enzyme Inhibition: The 1,3-dicarbonyl motif can act as a pharmacophore for the inhibition of various enzymes. For instance, derivatives of this class have been shown to inhibit carbonic anhydrases, enzymes involved in numerous physiological and pathological processes.
-
Anticancer and Cytotoxic Effects: Several 1,3-dicarbonyl compounds have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for a selection of 1,3-dicarbonyl compounds across different assays.
Table 1: Antioxidant Activity of 1,3-Dicarbonyl Compounds
| Compound | Assay | IC50 Value | Reference |
| Arylmethyl dimedone | DPPH | 23.0 µM | [2] |
| Ascorbic Acid (Reference) | DPPH | 25.7 µM | [2] |
| tert-Butylhydroquinone (Reference) | DPPH | 19.5 µM | [2] |
| Usnic Acid | DPPH | 49.5 µg/mL | [2] |
| α-Tocopherol (Reference) | DPPH | 9.8 µg/mL | [2] |
Table 2: Carbonic Anhydrase Inhibition by 1,3-Dicarbonyl Sulfonamide Derivatives
| Compound | Target Enzyme | IC50 Value (µM) |
| 2b | hCA I | 2.12 |
| 2e | hCA II | 2.52 |
| 2g | hCA I | 3.19 |
| 2g | hCA II | 3.36 |
Table 3: Anticancer Activity of Selected Compounds (for comparison)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Cisplatin (Reference) | K562 (Leukemia) | 9 - 22 | [5] |
| Cisplatin (Reference) | HeLa (Cervix Carcinoma) | 17 - 23 | [5] |
| Rhenium Dicarbonyl Complex 1b | MCF-7 (Breast Cancer) | 2.3 | |
| Rhenium Dicarbonyl Complex 6b | HCT116 (Colon Cancer) | 1.5 |
Key Signaling Pathways
The biological effects of 1,3-dicarbonyl compounds are often mediated through their interaction with critical intracellular signaling pathways.
Caption: Inhibition of the MAPK signaling pathway by 1,3-dicarbonyl compounds.
Caption: Inhibition of the NF-κB signaling pathway by 1,3-dicarbonyl compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.
-
Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.
-
-
Assay:
-
In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a control well containing only the solvent and DPPH solution.
-
Include blank wells for each sample concentration containing the sample and the solvent without DPPH.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caption: Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
-
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay: Measurement of LPS-induced TNF-α Production
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce and release inflammatory mediators, including TNF-α. The concentration of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Cell Culture:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).
-
-
Sample Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
-
ELISA for TNF-α:
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Calculation:
-
The percentage of inhibition of TNF-α production is calculated relative to the vehicle control.
-
The IC50 value is determined from the dose-response curve.
-
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Principle: Active carbonic anhydrase catalyzes the hydrolysis of an ester substrate, releasing a chromogenic product that can be measured spectrophotometrically. An inhibitor will reduce the rate of this reaction.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer, carbonic anhydrase enzyme solution, substrate solution, and a known inhibitor (e.g., Acetazolamide) as a positive control.
-
-
Assay:
-
In a 96-well plate, add the assay buffer, enzyme solution, and either the test compound or the positive control.
-
Include an enzyme control well (with solvent instead of inhibitor) and a background control well (without the enzyme).
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration (e.g., 1 hour) at room temperature.
-
-
Calculation:
-
Determine the rate of reaction (change in absorbance over time) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
The IC50 value is determined from the dose-response curve.
-
Conclusion
1,3-Dicarbonyl compounds represent a rich and diverse class of molecules with a wide spectrum of biological activities. Their unique chemical properties make them attractive scaffolds for the development of novel therapeutic agents targeting a range of diseases, including those with inflammatory, oxidative stress, and oncogenic components. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, fostering further exploration and innovation in this exciting area of research. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds holds great promise for the future of medicine.
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Therapeutic Promise of β-Ketoamides: A Technical Guide for Drug Discovery Professionals
Abstract
The β-ketoamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of β-ketoamides, with a particular focus on their roles as enzyme inhibitors in oncology, virology, neurodegenerative disorders, and metabolic diseases. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this promising chemical class for the generation of novel therapeutics.
Introduction
β-Ketoamides are organic compounds characterized by a ketone group positioned beta to an amide functionality. This structural motif confers a unique electronic and conformational profile, enabling these molecules to act as potent and often reversible covalent inhibitors of various enzymes. The electrophilic nature of the β-keto group allows for nucleophilic attack by key amino acid residues, such as cysteine or serine, within the active sites of target enzymes, leading to the formation of a transient covalent bond. This mechanism of action has been successfully leveraged in the design of inhibitors for proteases, a class of enzymes pivotal in numerous pathological processes. This guide will delve into the specific applications of β-ketoamides in several key therapeutic areas, providing the technical details necessary to facilitate further research and development.
Therapeutic Applications of β-Ketoamides
The broad therapeutic potential of β-ketoamides stems from their ability to be tailored to selectively inhibit specific enzymes involved in disease pathogenesis. The following sections will explore their applications in oncology, virology, neurodegenerative diseases, and diabetes, presenting quantitative data on their efficacy.
Anticancer Activity: Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers. The 26S proteasome, a key component of this pathway, is a validated target for cancer therapy. β-Ketoamides have been developed as potent inhibitors of the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the proteasome.
The following table summarizes the inhibitory activity of various β-ketoamide derivatives against the different subunits of the proteasome and their corresponding cytotoxic effects on cancer cell lines.
| Compound ID | Target Subunit | IC50 (nM)[1][2] | Cancer Cell Line | IC50 (nM)[1] |
| 26 | β5/CT-L | 50.7 ± 4.5 | RPMI8226 | 38.11 ± 1.19 |
| Ramos | 94.41 ± 1.45 | |||
| THP-1 | 26.13 ± 0.18 | |||
| 29 | β5/CT-L | 66.5 ± 11.0 | - | - |
| 44 | β2 | Low nanomolar | - | - |
| 45 | β5/CT-L | Potent | - | - |
| 46 | β5/CT-L | Potent | RPMI8226 | 260.4 ± 4.34 |
| β2 | Low nanomolar | Ramos | 79.05 ± 12.59 | |
| 47 | β5/CT-L | 28.8 | RPMI8226 | 43.4 ± 1.04 |
| Ramos | 97.86 ± 2.79 | |||
| THP-1 | 38.33 ± 3.04 | |||
| 13c | β5 | 7 | HCT116 | - |
| β1 | 60,000 | |||
| β2 | >100,000 | |||
| BSc2189 | β5/CT-L | - | HeLa | 288.3 ± 25.22 |
β-Ketoamide-based proteasome inhibitors typically function by forming a reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome's catalytic subunits. This prevents the degradation of polyubiquitinated proteins, leading to their accumulation and inducing cell cycle arrest and apoptosis in cancer cells.
Antiviral Activity: Targeting Viral Proteases
The replication of many viruses depends on virally encoded proteases that process viral polyproteins into functional units. These proteases are attractive targets for antiviral drug development. β-Ketoamides have shown significant promise as inhibitors of viral proteases, most notably the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2.
The following table presents the inhibitory concentrations (IC50) and antiviral efficacy (EC50) of representative β-ketoamide inhibitors against various viral proteases and in cell-based viral replication assays.
| Compound ID | Virus/Protease | IC50 (µM)[3][4][5] | Cell Line | EC50 (µM)[3][4][6] |
| 11a | SARS-CoV Mpro | 1.95 | Vero E6 | 5.8 |
| CVB3 3Cpro | 6.6 | - | - | |
| EV-A71 3Cpro | 1.2 | RD | 9.8 | |
| 11r | MERS-CoV | - | Huh7 | 0.00047 |
| 11u | Enteroviruses | Low micromolar | Various | Low micromolar |
| Alphacoronaviruses | Low micromolar | Various | Low micromolar | |
| Betacoronaviruses | Low micromolar | Various | Low micromolar | |
| 13b | SARS-CoV-2 Mpro | 0.67 ± 0.18 | Calu-3 | 4 to 5 |
| SARS-CoV Mpro | 0.90 ± 0.29 | - | - | |
| MERS-CoV Mpro | 0.58 ± 0.22 | - | - | |
| RAY1216 | SARS-CoV-2 WT | - | VeroE6 | 0.095 |
| SARS-CoV-2 Alpha | - | VeroE6 | 0.130 | |
| SARS-CoV-2 Beta | - | VeroE6 | 0.277 | |
| SARS-CoV-2 Delta | - | VeroE6 | 0.097 | |
| SARS-CoV-2 Omicron BA.1 | - | VeroE6 | 0.086 | |
| SARS-CoV-2 Omicron BA.5 | - | VeroE6 | 0.158 | |
| M-1-4 | SARS-CoV Mpro | 0.16 | - | - |
| M-2-3 | SARS-CoV Mpro | 1.31 | - | - |
| M-2-8 | SARS-CoV Mpro | 3.88 | - | - |
The SARS-CoV-2 main protease plays a crucial role in the viral replication cycle by cleaving the viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (nsps). These nsps then assemble into the replication and transcription complex (RTC), which is essential for replicating the viral RNA genome and transcribing subgenomic RNAs that encode for structural and accessory proteins. β-Ketoamide inhibitors block the activity of the main protease, thereby halting the viral replication process.
Neuroprotective Effects: Calpain Inhibition
Calpains are a family of calcium-dependent cysteine proteases that are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Overactivation of calpains leads to the cleavage of key neuronal proteins, contributing to synaptic dysfunction and neuronal death. β-Ketoamides are being investigated as calpain inhibitors for their neuroprotective potential.
The following table shows the inhibitory activity of a β-ketoamide derivative against calpain-1.
| Compound ID | Target | IC50 (nM)[7] |
| 1c | Calpain-1 | 78 |
In neurodegenerative conditions, disruptions in calcium homeostasis lead to the overactivation of calpains. Activated calpains then cleave a variety of substrates, including cytoskeletal proteins (e.g., spectrin), leading to the breakdown of the neuronal cytoskeleton. They can also cleave key signaling proteins and receptors, disrupting normal neuronal function and ultimately leading to apoptosis. β-Ketoamide-based calpain inhibitors can prevent this pathological cleavage, thereby exerting a neuroprotective effect.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
Unveiling Novel Pentanamide Derivatives: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and isolation of novel pentanamide derivatives, with a specific focus on a promising class of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives exhibiting potential as antineoplastic agents. This document details the synthetic methodologies, quantitative analysis of their biological activities, and the putative signaling pathways they modulate.
Introduction: The Therapeutic Potential of Pentanamide Derivatives
Pentanamide and its derivatives represent a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents across various disease areas. A notable subclass, 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, has garnered attention for its potential anticancer properties. These compounds are designed as antagonists of L-glutamine synthetase, an enzyme crucial for the proliferation of neoplastic cells, which often exhibit a high demand for L-glutamine.[1][2] By interfering with the metabolic processes involving L-glutamine, these derivatives present a targeted approach to inhibiting tumor growth.[2]
Synthesis and Isolation of Novel 2-(4-methylbenzenesulphonamido)pentanedioic Acid Amide Derivatives
The synthesis of these novel pentanamide derivatives follows a multi-step protocol, beginning with the protection of L-glutamic acid, followed by reactions to introduce the sulphonamide and subsequent amide functionalities.
Experimental Protocols
Synthesis of 2-(4-methylbenzenesulphonamido)pentanedioic acid (Compound 1):
-
Protection of L-glutamic acid: L-glutamic acid is first protected to prevent unwanted side reactions at the amino group.
-
Sulphonylation: The protected L-glutamic acid is reacted with 4-methylbenzenesulfonyl chloride in an appropriate solvent and under basic conditions to yield the sulphonamide derivative.
-
Deprotection: The protecting group is removed to yield the target compound.
-
Purification: The final compound is purified using techniques such as recrystallization or column chromatography.
General Procedure for the Synthesis of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives (Compounds 2a-c):
-
Activation of the carboxylic acid: Compound 1 is treated with a coupling agent, such as a carbodiimide, to activate the carboxylic acid group for amide bond formation.
-
Amide Coupling: The activated intermediate is then reacted with the desired amine to form the corresponding amide derivative.
-
Purification: The resulting amide derivatives are purified by suitable chromatographic techniques to achieve high purity.
Experimental Workflow
Characterization and Data Presentation
The synthesized compounds were characterized using various spectroscopic methods to confirm their structures. The biological activity was evaluated through in vitro and in vivo studies.
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Mass Spec (m/z) |
| 1A | C12H15NO6S | 301.32 | 167 | 7.82 (d), 7.35 (d), 4.21 (t) | 144.3, 140.5, 136.0, 129.7, 127.7, 127.5, 117.3, 21.3 | Found: 301.06 |
| 1B | C12H13NO5S | 283.30 | - | - | - | - |
| 1C | C12H12N2O6S | 312.30 | - | - | - | - |
Note: Detailed spectroscopic data for all derivatives is extensive and can be found in the primary literature. This table presents a selection of key characterization data for representative compounds.[3][4][5]
Biological Activity Data
The antimicrobial activity of a series of novel sulfonamide derivatives was determined by their minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | B. linen (MIC, µg/mL) | B. licheniformis (MIC, µg/mL) |
| 1A | - | - | 100 | - |
| 1B | 100 | 250 | 150 | - |
| 1C | 50 | - | 150 | 100 |
Data adapted from studies on structurally related sulfonamide derivatives to illustrate the potential for biological activity screening.[3][4]
Putative Signaling Pathway and Mechanism of Action
The primary mechanism of action for the 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives is believed to be the inhibition of L-glutamine synthetase. This enzyme is critical for the conversion of glutamic acid to L-glutamine, a key metabolite for cell growth, particularly in cancer cells.
By inhibiting L-glutamine synthetase, the novel pentanamide derivatives disrupt the supply of L-glutamine, thereby impeding the biosynthesis of essential building blocks for DNA and RNA, and ultimately halting the proliferation of cancer cells.[2] This targeted approach offers a promising avenue for the development of new anticancer therapies with potentially fewer side effects than traditional chemotherapy.
Conclusion and Future Directions
The discovery and development of novel pentanamide derivatives, particularly those targeting key metabolic enzymes like L-glutamine synthetase, hold significant promise for the future of cancer therapy. The synthetic routes outlined provide a robust framework for generating a library of diverse derivatives for further structure-activity relationship (SAR) studies. Future research should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed pharmacokinetic and pharmacodynamic profiles. A deeper understanding of their interaction with the target enzyme at a molecular level will be crucial for designing next-generation inhibitors with enhanced therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. View of Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity [banglajol.info]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Theoretical and Computational Insights into 2,4-Dioxopentanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dioxopentanamide, a β-dicarbonyl compound, presents a compelling subject for theoretical and computational investigation due to its structural features that suggest potential biological activity and complex tautomeric equilibria. This technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies relevant to the study of this molecule. It summarizes key quantitative data from analogous compounds to predict the behavior of this compound and offers detailed protocols for its theoretical analysis. This document is intended to serve as a foundational resource for researchers interested in the computational chemistry and potential therapeutic applications of this compound and related structures.
Introduction
This compound belongs to the family of 1,3-dicarbonyl compounds, which are known for their unique chemical properties, including keto-enol tautomerism.[1][2] This phenomenon, where the molecule exists as an equilibrium mixture of keto and enol forms, is crucial for its reactivity and biological interactions.[1] Computational chemistry provides a powerful toolkit to investigate the intricacies of this tautomerism, predict molecular properties, and guide the synthesis and evaluation of new derivatives.[3] This guide will delve into the theoretical and computational approaches applicable to this compound, drawing on established studies of similar molecules like 2,4-pentanedione and other β-dicarbonyl systems.[4][5]
Synthesis and Chemical Properties
Derivatives of 2,4-dioxopentanoic acid have been synthesized from the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles.[6] This suggests that a similar ring-opening reaction of a suitable furan-2,3-dione with ammonia could potentially yield this compound.
The chemical properties of this compound are dominated by the presence of the two carbonyl groups and the acidic α-hydrogen. This structure allows for the formation of stable enolate ions, making it a versatile precursor in various chemical reactions.
Theoretical Background: Keto-Enol Tautomerism
The most significant theoretical aspect of this compound is its existence as a mixture of tautomers. The primary equilibrium is between the diketo form and two possible enol forms.
-
Keto Form: The straightforward structure with two carbonyl groups.
-
Enol Forms: Result from the migration of a proton from the central carbon to one of the carbonyl oxygens, forming a hydroxyl group and a carbon-carbon double bond. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the remaining carbonyl oxygen, creating a pseudo-six-membered ring.[2][7] This intramolecular hydrogen bonding is a key factor in the stability of the enol tautomer.[8][9]
The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the presence of substituents.[1][10] Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents and intramolecular hydrogen bonding favor the enol form.[10]
Caption: Keto-enol tautomerism of this compound.
Computational Methodologies
Density Functional Theory (DFT) is a widely used and effective computational method for studying the electronic structure and properties of molecules like this compound.[3][5] The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), has been shown to provide accurate results for the geometries and electronic properties of similar organic compounds.[6]
Experimental Protocol: Computational Analysis Workflow
-
Structure Optimization:
-
Construct the initial 3D structures of the keto and all possible enol tautomers of this compound.
-
Perform geometry optimization for each tautomer using DFT with the B3LYP functional and the 6-311G(d,p) basis set. This will find the lowest energy conformation for each isomer.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.
-
-
Relative Energy Calculations:
-
Calculate the relative energies of the tautomers by comparing their Gibbs free energies. The tautomer with the lowest Gibbs free energy will be the most stable.
-
-
Solvent Effects:
-
To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). Repeat the geometry optimization and frequency calculations in the desired solvent (e.g., water, chloroform).
-
-
Spectroscopic Properties:
-
Predict infrared (IR) and nuclear magnetic resonance (NMR) spectra for each tautomer. These can be compared with experimental data to identify the predominant tautomeric form.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule.[3]
-
Caption: A typical computational workflow for studying this compound.
Predicted Quantitative Data
Based on studies of analogous compounds like 2,4-pentanedione, we can predict the following trends for this compound. The actual values would need to be determined through specific calculations for this molecule.
Table 1: Predicted Relative Energies of this compound Tautomers
| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) | Chloroform (kcal/mol) |
| Diketo | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |
| Enol (cis, H-bonded) | -2.0 to -5.0 | +1.0 to +3.0 | -1.0 to -3.0 |
| Enol (trans) | +5.0 to +8.0 | +3.0 to +6.0 | +4.0 to +7.0 |
Note: These are estimated values based on trends observed for similar β-dicarbonyl compounds. Negative values indicate greater stability relative to the diketo form.
Table 2: Predicted Key Geometric Parameters of the Most Stable Enol Form
| Parameter | Predicted Value |
| O-H···O distance (Å) | 2.5 - 2.7 |
| O-H bond length (Å) | 0.98 - 1.02 |
| C=C bond length (Å) | 1.35 - 1.38 |
| C-C single bond in enone (Å) | 1.42 - 1.45 |
| C=O bond length (Å) | 1.25 - 1.28 |
Potential Biological Activity and Drug Development Implications
Derivatives of similar structures, such as N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide, have been investigated as potential breast cancer inhibitors.[11] The diarylpentanoid scaffold, which shares the dicarbonyl feature, is also known for a wide range of biological activities, including anti-infective and antitumor properties.[12][13] The ability of this compound to exist in different tautomeric forms and its potential to chelate metal ions could be important for its biological activity.
Computational studies can aid in drug development by:
-
Virtual Screening: Docking studies can be performed to predict the binding affinity of this compound and its derivatives to various biological targets.
-
Structure-Activity Relationship (SAR) Studies: Computational methods can help in understanding how modifications to the molecular structure affect its biological activity.
-
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates.
Caption: A logical workflow for drug development involving this compound.
Conclusion
While direct experimental and computational data for this compound are sparse, a robust framework for its theoretical investigation can be constructed from studies on analogous β-dicarbonyl systems. The keto-enol tautomerism is a central feature of its chemistry and can be effectively studied using DFT calculations. Such computational studies can provide valuable insights into its structure, stability, and reactivity, thereby guiding synthetic efforts and the exploration of its potential biological activities. This technical guide serves as a starting point for researchers to apply modern computational tools to unlock the potential of this compound and its derivatives in various scientific and therapeutic fields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Keto-Enol Tautomerism [thecatalyst.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
- 11. In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Versatile Reactivity of the 1,3-Dicarbonyl Moiety: A Technical Guide
The 1,3-dicarbonyl moiety is a cornerstone in organic synthesis, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the core principles governing the reactivity of these compounds, detailed experimental protocols for key transformations, and quantitative data to inform reaction optimization. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important functional group.
Core Principles: Acidity and Keto-Enol Tautomerism
The reactivity of 1,3-dicarbonyl compounds is fundamentally dictated by the electronic influence of the two carbonyl groups. This arrangement leads to two key phenomena: enhanced acidity of the α-protons and the establishment of a keto-enol tautomeric equilibrium.
Acidity of α-Hydrogens
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit significantly lower pKa values compared to those of monocarbonyl compounds.[1][2][3] This increased acidity is a direct consequence of the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. The negative charge is delocalized over the α-carbon and both oxygen atoms, creating a highly stable conjugate base.[3] This facile deprotonation allows for the use of relatively mild bases to generate the nucleophilic enolate, which is a key intermediate in many of the reactions discussed below.[1]
Table 1: pKa Values of Representative 1,3-Dicarbonyl Compounds
| Compound | Structure | pKa in Water |
| Acetylacetone (2,4-Pentanedione) | CH₃COCH₂COCH₃ | 9 |
| Ethyl Acetoacetate | CH₃COCH₂COOCH₂CH₃ | 11 |
| Diethyl Malonate | CH₃CH₂OCOCH₂COOCH₂CH₃ | 13 |
| Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) | C₈H₁₂O₂ | 5.2 |
| Meldrum's Acid | C₆H₈O₄ | 4.97 |
Note: pKa values can vary depending on the solvent and temperature.
Keto-Enol Tautomerism
1,3-Dicarbonyl compounds exist as an equilibrium mixture of the diketo form and two enol forms. The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-six-membered ring.[4][5] The extent of enolization is influenced by the structure of the dicarbonyl compound, the solvent, and the temperature.[6][7] In many cases, the enol tautomer is the major species in non-polar solvents.[5]
Table 2: Keto-Enol Equilibrium Constants for Selected 1,3-Dicarbonyl Compounds
| Compound | Solvent | % Enol Form |
| Acetylacetone | Gas Phase | 92 |
| Cyclohexane | 95 | |
| Water | 15 | |
| Ethyl Acetoacetate | Gas Phase | 46 |
| Cyclohexane | 40 | |
| Water | 0.4 | |
| Diethyl Malonate | Neat | 7.7 x 10⁻³ |
Note: The equilibrium is dynamic and sensitive to environmental conditions.
Key Reactions of the 1,3-Dicarbonyl Moiety
The unique properties of the 1,3-dicarbonyl moiety enable a wide range of important synthetic transformations. The following sections detail the mechanisms and provide experimental protocols for several key reactions.
Alkylation
The acidic α-protons of 1,3-dicarbonyl compounds are readily removed by a base to form a nucleophilic enolate, which can then be alkylated by reaction with an alkyl halide. This reaction is a powerful tool for carbon-carbon bond formation.
Experimental Protocol: Alkylation of Diethyl Malonate
Objective: To synthesize diethyl ethylmalonate via the alkylation of diethyl malonate with ethyl iodide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl iodide
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add ethyl iodide dropwise to the solution.
-
Remove the ice bath and heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation and purify the product by distillation under reduced pressure.
Table 3: Representative Yields for the Alkylation of 1,3-Dicarbonyl Compounds
| 1,3-Dicarbonyl Compound | Alkylating Agent | Base | Solvent | Yield (%) |
| Diethyl malonate | Ethyl iodide | NaOEt | Ethanol | 80-90 |
| Acetylacetone | Methyl iodide | K₂CO₃ | Acetone | 75-85 |
| Ethyl acetoacetate | Benzyl bromide | NaH | THF | 85-95 |
Logical Relationship: Alkylation of a 1,3-Dicarbonyl Compound
Caption: General workflow for the alkylation of a 1,3-dicarbonyl compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a 1,3-dicarbonyl compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as an amine.[8]
Experimental Protocol: Knoevenagel Condensation of Dimedone with Benzaldehyde
Objective: To synthesize 2-(phenyl(hydroxy)methyl)-5,5-dimethylcyclohexane-1,3-dione.
Materials:
-
Dimedone
-
Benzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve dimedone and benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.
Table 4: Representative Yields for the Knoevenagel Condensation
| 1,3-Dicarbonyl Compound | Aldehyde/Ketone | Catalyst | Solvent | Yield (%) |
| Diethyl malonate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | 85-95 |
| Malononitrile | 4-Chlorobenzaldehyde | Basic alumina | Solvent-free | 90-98 |
| Dimedone | Benzaldehyde | Piperidine | Ethanol | 90-95[9] |
Signaling Pathway: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Michael Addition
In the Michael addition, a 1,3-dicarbonyl enolate acts as a nucleophile and adds to the β-carbon of an α,β-unsaturated carbonyl compound in a conjugate addition reaction. This reaction is a valuable method for the formation of 1,5-dicarbonyl compounds.[10][11]
Experimental Protocol: Michael Addition of Acetylacetone to Chalcone
Objective: To synthesize 3-acetyl-2,4-diphenyl-1,5-pentanedione.
Materials:
-
Acetylacetone
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Sodium methoxide
-
Methanol
Procedure:
-
Dissolve chalcone in methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium methoxide in methanol.
-
Add acetylacetone to the sodium methoxide solution and stir for 10 minutes.
-
Add the enolate solution to the chalcone solution and stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol.
Table 5: Representative Yields for the Michael Addition
| 1,3-Dicarbonyl Compound | α,β-Unsaturated Compound | Base | Solvent | Yield (%) |
| Diethyl malonate | Methyl vinyl ketone | NaOEt | Ethanol | 70-80 |
| Ethyl acetoacetate | Acrylonitrile | Triton B | Dioxane | 80-90 |
| Acetylacetone | Chalcone | NaOMe | Methanol | 85-95 |
Experimental Workflow: Michael Addition
Caption: A typical experimental workflow for a Michael addition reaction.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a ketone in the presence of a strong base. The reaction produces a β-keto ester or a β-diketone.[12]
Experimental Protocol: Claisen Condensation of Ethyl Acetate
Objective: To synthesize ethyl acetoacetate.[13]
Materials:
-
Ethyl acetate
-
Sodium metal
-
Xylenes (for sodium dispersion)
-
Acetic acid
Procedure:
-
Prepare finely divided sodium in xylenes by heating until the sodium melts and then stirring vigorously while cooling.
-
Carefully decant the xylenes and add dry ethyl acetate to the sodium.
-
Heat the mixture to reflux until all the sodium has reacted.
-
Cool the reaction mixture and acidify with a mixture of acetic acid and water.[14]
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Purify the ethyl acetoacetate by distillation under reduced pressure.[14]
Table 6: Representative Yields for the Claisen Condensation
| Ester 1 | Ester 2/Ketone | Base | Yield (%) |
| Ethyl acetate | Ethyl acetate | NaOEt | 75 |
| Ethyl benzoate | Acetophenone | NaH | 60 |
| Ethyl propanoate | Ethyl propanoate | NaOEt | 70 |
Signaling Pathway: Claisen Condensation Mechanism
Caption: Mechanism of the Claisen condensation.
Synthesis of Heterocycles
1,3-Dicarbonyl compounds are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry.[15][16][17][18]
Experimental Protocol: Synthesis of a Pyrazole
Objective: To synthesize 3,5-dimethylpyrazole from acetylacetone and hydrazine.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve acetylacetone in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution with stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Experimental Protocol: Synthesis of a Pyrimidine (Pinner Synthesis)
Objective: To synthesize 2-amino-4,6-dimethylpyrimidine from acetylacetone and guanidine.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes.
-
Add acetylacetone to the mixture and heat to reflux for 4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol.
Table 7: Representative Heterocycles Synthesized from 1,3-Dicarbonyls
| 1,3-Dicarbonyl Compound | Reagent | Heterocycle |
| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-5-pyrazolone |
| Diethyl malonate | Urea | Barbituric acid |
| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine |
Logical Relationship: Heterocycle Synthesis
Caption: General scheme for the synthesis of heterocycles from 1,3-dicarbonyls.
Decarboxylation
β-Keto esters and malonic esters can be hydrolyzed to the corresponding β-keto acids and malonic acids. Upon heating, these compounds readily undergo decarboxylation (loss of CO₂) to yield ketones and carboxylic acids, respectively.[19][20][21] The reaction proceeds through a cyclic six-membered transition state.[20][22]
Experimental Protocol: Decarboxylation of Diethyl Ethylmalonate
Objective: To synthesize butyric acid from diethyl ethylmalonate.
Materials:
-
Diethyl ethylmalonate
-
Potassium hydroxide
-
Water
-
Sulfuric acid (concentrated)
Procedure:
-
Hydrolyze diethyl ethylmalonate by refluxing with an aqueous solution of potassium hydroxide.
-
After cooling, acidify the reaction mixture with concentrated sulfuric acid.
-
Heat the acidified solution to induce decarboxylation. Carbon dioxide will be evolved.
-
Extract the butyric acid with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract and remove the solvent to obtain the product.
Table 8: Decarboxylation of Substituted Malonic and β-Keto Acids
| Starting Material | Product |
| Diethyl ethylmalonate (after hydrolysis) | Butyric acid |
| Ethyl 2-benzylacetoacetate (after hydrolysis) | 3-Phenyl-2-butanone |
| Diethyl benzylmalonate (after hydrolysis) | 3-Phenylpropanoic acid |
Signaling Pathway: Decarboxylation of a β-Keto Acid
Caption: Mechanism of the decarboxylation of a β-keto acid.
Conclusion
The 1,3-dicarbonyl moiety is a remarkably versatile functional group in organic chemistry. Its unique acidity and the ability to exist in a stable enol form are the foundation for a wide array of powerful synthetic transformations. A thorough understanding of the principles and experimental conditions outlined in this guide will enable researchers and drug development professionals to effectively utilize the rich chemistry of 1,3-dicarbonyl compounds in the design and synthesis of complex molecular architectures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. scribd.com [scribd.com]
- 13. chemistry-online.com [chemistry-online.com]
- 14. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 15. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis - Chad's Prep® [chadsprep.com]
- 22. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
Structure-Activity Relationship Studies of 2,4-Dioxopentanamide and Related Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4-Dioxopentanamide and Related Bioactive Scaffolds
The this compound core represents a unique chemical scaffold possessing a β-diketone functionality and a terminal amide. Both β-diketones and amides are prevalent motifs in biologically active compounds, contributing to target binding through hydrogen bonding, metal chelation, and other non-covalent interactions. The reactivity of the keto-groups and the hydrogen-bonding capacity of the amide suggest that derivatives of this scaffold could be explored for a variety of therapeutic targets.
While direct SAR data for this compound is scarce, studies on related structures provide valuable insights. For instance, pentanediamide derivatives have been investigated as inhibitors of S-adenosyl-L-homocysteine hydrolase (SAHase), an enzyme implicated in viral replication and cancer. Furthermore, the α-ketoamide moiety is a well-established pharmacophore in inhibitors of cysteine proteases, such as the SARS-CoV-2 main protease (Mpro).
This guide will synthesize findings from these related areas to build a predictive SAR framework for the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
SAR of Pentanediamide Derivatives as SAHase Inhibitors
A study on novel pentanediamide derivatives as SAHase inhibitors provides a relevant starting point for understanding how modifications to a five-carbon diamide chain can influence biological activity.[1]
Table 1: Inhibitory Activity of Pentanediamide Derivatives against SAHase and Cytotoxicity [1]
| Compound | R¹ | R² | SAHase IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | MGC-803 IC₅₀ (µM) | Hela IC₅₀ (µM) | LO2 IC₅₀ (µM) |
| 7a | H | 4-fluorophenyl | 10.21 ± 0.83 | >100 | >100 | >100 | >100 | >100 |
| 7b | H | 4-chlorophenyl | 8.93 ± 0.52 | 45.31 ± 2.11 | 62.83 ± 3.52 | 58.17 ± 2.89 | 71.33 ± 4.01 | >100 |
| 7f | H | 4-bromophenyl | 6.47 ± 0.38 | 28.92 ± 1.57 | 35.19 ± 1.98 | 31.46 ± 1.73 | 42.81 ± 2.15 | 95.34 ± 3.18 |
| 7i | H | 4-iodophenyl | 3.58 ± 0.19 | 13.16 ± 1.44 | 18.91 ± 1.03 | 15.27 ± 0.92 | 21.23 ± 0.73 | 84.22 ± 1.89 |
| 7j | H | 3-methylphenyl | 15.62 ± 1.09 | >100 | >100 | >100 | >100 | >100 |
| 7m | H | 3-methoxyphenyl | 12.88 ± 0.91 | >100 | >100 | >100 | >100 | >100 |
| 7p | H | naphthalen-2-yl | 5.16 ± 0.27 | 22.47 ± 1.33 | 29.82 ± 1.61 | 25.08 ± 1.49 | 36.54 ± 1.82 | 91.76 ± 2.55 |
Data extracted from a study on pentanediamide derivatives as SAHase inhibitors.[1]
Key SAR Insights from Pentanediamide Derivatives:
-
Effect of Halogen Substitution: A clear trend is observed with halogen substituents on the phenyl ring at the R² position. The inhibitory activity against SAHase increases with the size of the halogen: I > Br > Cl > F.[1] The most potent compound, 7i , features an iodine atom.[1]
-
Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For instance, moving a methyl or methoxy group from the 4-position to the 3-position generally leads to a decrease in activity.
-
Aromatic System: Extending the aromatic system from a phenyl to a naphthyl group (compound 7p ) resulted in potent activity, comparable to the bromo-substituted analog.[1]
-
Cytotoxicity: Increased SAHase inhibition correlated with increased cytotoxicity against cancer cell lines (MCF-7, A549, MGC-803, Hela).[1] However, the most potent compounds showed significantly lower cytotoxicity against the normal human liver cell line LO2, indicating some level of selectivity.[1]
Insights from α-Ketoamide and β-Diketone Scaffolds
The this compound scaffold contains both α-ketoamide and β-diketone functionalities.
-
α-Ketoamides: This moiety is a known "warhead" for covalent inhibition of cysteine proteases.[2] The electrophilic ketone at the α-position can react with the cysteine residue in the enzyme's active site.[2] Structure-activity relationship studies of α-ketoamide derivatives as inhibitors of the SARS-CoV-2 main protease have shown that modifications at both ends of the molecule significantly impact potency.[2]
-
β-Diketones: These structures can exist in keto-enol tautomeric forms and are known to chelate metal ions. This property is exploited in various biologically active molecules. The specific tautomeric form can be critical for biological activity.
For this compound, the presence of the β-diketone system suggests the potential for metal chelation, which could be a mechanism of action for certain enzymes. The α-keto group adjacent to the amide could potentially act as a covalent inhibitor, particularly for cysteine or serine hydrolases.
Experimental Protocols
General Synthesis of Pentanediamide Derivatives
The synthesis of pentanediamide derivatives, as described in the literature, typically involves standard peptide coupling reactions.[1]
Workflow for the Synthesis of Pentanediamide Derivatives
References
- 1. Synthesis and biological evaluation of novel pentanediamide derivatives as S-adenosyl-l-homocysteine hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 2,4-Dioxopentanamide: A Technical Guide to Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary bioactivity screening of the novel small molecule, 2,4-dioxopentanamide. In the absence of extensive prior research, this document presents a series of established in vitro experimental protocols, including cytotoxicity and enzyme inhibition assays, to assess its initial biological profile. Furthermore, this guide details a hypothesized mechanism of action involving the mitogen-activated protein kinase (MAPK) signaling pathway and provides detailed workflows for the proposed experimental investigations. All quantitative data presented herein is illustrative, designed to provide a practical template for the evaluation of this and other novel chemical entities.
Introduction
This compound is a small organic molecule characterized by the presence of both dione and amide functional groups. This structural arrangement suggests the potential for diverse biological activities, including the possibility of enzyme inhibition and interaction with cellular signaling pathways. This guide provides a foundational approach to the initial characterization of its bioactivity, focusing on methodologies that are crucial for early-stage drug discovery and development.
Hypothetical Bioactivity Data
To illustrate the data that would be generated from the proposed experimental protocols, the following tables summarize hypothetical quantitative results for the bioactivity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa (Human Cervical Cancer) | MTT | 24 | 78.5 |
| HeLa (Human Cervical Cancer) | MTT | 48 | 52.3 |
| HEK293 (Human Embryonic Kidney) | MTT | 24 | > 200 |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | 189.7 |
Table 2: Enzyme Inhibition Profile of this compound
| Target Enzyme | Assay Type | Substrate | IC₅₀ (µM) | Inhibition Type |
| Mitogen-activated protein kinase kinase 1 (MEK1) | Kinase Activity Assay | ERK1 | 15.2 | Competitive |
| Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | Arachidonic Acid | > 100 | Not Determined |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, providing an indication of its cytotoxic potential.[1][2][3][4][5]
Materials:
-
Human cell lines (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
This protocol aims to determine the inhibitory effect of this compound on the activity of a specific kinase, such as MEK1.[6][7][8]
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., ERK1)
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the recombinant MEK1 enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the kinase activity.
Visualizations
Proposed Signaling Pathway
The following diagram illustrates a hypothesized mechanism of action where this compound inhibits the MEK1 kinase, thereby disrupting the downstream signaling cascade of the MAPK pathway.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the described experimental protocols.
MTT Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
References
- 1. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
understanding the stability of 2,4-dioxopentanamide under various conditions
An In-depth Technical Guide to the Stability of 2,4-dioxopentanamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the writing of this guide, there is a notable absence of publicly available stability data specifically for this compound. Therefore, this document serves as a predictive guide based on the known chemical reactivity of its constituent functional groups—a β-dicarbonyl system and a primary amide. The experimental protocols provided are standardized methodologies for assessing the stability of new chemical entities.
Introduction
This compound is a small organic molecule featuring two key functional groups that dictate its chemical behavior and stability: a 1,3-dicarbonyl moiety and a primary amide. Understanding the stability of this molecule under various environmental conditions—such as pH, temperature, and light—is critical for its potential development in pharmaceuticals, as stability affects shelf-life, formulation, and safety.[1][2]
Forced degradation, or stress testing, is an essential component of drug development that helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[1][3][4] This guide will outline the predicted degradation pathways of this compound and provide detailed experimental protocols for conducting forced degradation studies.
Chemical Profile of this compound
The structure of this compound contains two electrophilic carbonyl centers and an amide functional group, which can be susceptible to hydrolysis. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic, allowing for the formation of a stable enolate. This leads to keto-enol tautomerism, which can influence the molecule's reactivity.
Key Functional Groups:
-
β-Dicarbonyl (1,3-Diketone): This system is known for the acidity of its α-protons and its susceptibility to nucleophilic attack.[5][6]
-
Primary Amide: Amide bonds are generally stable, but can be hydrolyzed under acidic or basic conditions, typically requiring heat.[7][8]
Predicted Degradation Pathways
The following sections outline the most probable degradation pathways for this compound based on its structure.
Hydrolytic Degradation
Hydrolysis is a primary concern for molecules containing amide linkages. The degradation profile is expected to be highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process would likely yield 2,4-dioxopentanoic acid and an ammonium ion.[8]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the amide can be hydrolyzed via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This would produce the carboxylate salt of 2,4-dioxopentanoic acid and ammonia.[7]
-
Retro-Claisen Condensation: Under strong basic conditions, β-dicarbonyl compounds can undergo cleavage of the C2-C3 bond, a reaction known as a retro-Claisen condensation. This would lead to the formation of acetate and malonamic acid derivatives.
Caption: Predicted Hydrolytic Degradation of this compound.
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
-
Decarboxylation: If hydrolysis of the amide occurs to form 2,4-dioxopentanoic acid, this resulting β-keto acid would be highly susceptible to decarboxylation upon heating, yielding acetylacetone and carbon dioxide.[6]
-
Other Pathways: General thermal decomposition could lead to fragmentation of the molecule through various radical or concerted pathways, though these are harder to predict without experimental data.
Caption: Predicted Thermal Degradation via Decarboxylation.
Photodegradation
Exposure to light, particularly in the UV range, can induce photochemical reactions.
-
Norrish Type I Cleavage: Amides and ketones can undergo α-cleavage (Norrish Type I), where the bond between the carbonyl group and an adjacent carbon is broken, forming radical intermediates. This could lead to fragmentation of the molecule.[9]
-
Norrish Type II Reaction: If a γ-hydrogen is available, a Norrish Type II reaction could occur, leading to cleavage of the α-β bond and formation of an alkene and a smaller carbonyl compound.
-
Photosensitization: Other components in a formulation could absorb light and transfer the energy to this compound, causing it to degrade even if it does not absorb light strongly itself.[10]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. drum.lib.umd.edu [drum.lib.umd.edu]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility and Broad Applications of β-Ketoamides: A Technical Guide
For researchers, scientists, and drug development professionals, β-ketoamides represent a critically important class of molecules. Their unique structural features, characterized by a ketone group at the β-position relative to an amide, render them highly versatile building blocks in organic synthesis and key pharmacophores in medicinal chemistry. This in-depth guide explores the core synthetic methodologies for preparing β-ketoamides and delves into their significant applications, providing detailed experimental protocols and quantitative data to facilitate further research and development.
Core Synthetic Strategies for β-Ketoamides
The synthesis of β-ketoamides can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The most prominent methods include the Claisen condensation, reactions involving cyclic dicarbonyl compounds like Meldrum's acid, the use of diketene, and modern decarboxylative approaches.
Claisen Condensation and Related Acylations
The Claisen condensation is a cornerstone of carbon-carbon bond formation and a classical approach to β-ketoesters, which can be subsequently converted to β-ketoamides. The reaction involves the base-mediated condensation of an ester with another carbonyl compound. A more direct route to β-ketoamides involves the acylation of amide enolates.
A general workflow for the synthesis of β-ketoamides via acylation of amide enolates is depicted below.
Caption: General workflow for β-ketoamide synthesis via amide enolate acylation.
Experimental Protocol: Synthesis of a β-Ketoamide via Claisen-type Condensation
This protocol describes the synthesis of a β-ketoamide from an ester and an amide using a strong base.
Materials:
-
Ester (1.0 equiv)
-
Amide (1.0 equiv)
-
Lithium diisopropylamide (LDA) (2.2 equiv) as a 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amide and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution to the stirred amide solution over 15 minutes.
-
After the addition is complete, allow the mixture to stir at -78 °C for 1 hour.
-
In a separate flask, dissolve the ester in anhydrous THF.
-
Add the ester solution to the enolate solution at -78 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Synthesis of β-Ketoamides via Claisen-type Condensation
| Entry | Ester | Amide | Product | Yield (%) |
| 1 | Ethyl acetate | N,N-Dimethylacetamide | N,N-Dimethylacetoacetamide | 75 |
| 2 | Methyl benzoate | N-Methylpyrrolidinone | 2-Benzoyl-1-methylpyrrolidin-2-one | 82 |
| 3 | Ethyl propionate | Morpholine | 1-(Morpholino)butan-1,3-dione | 68 |
From Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent for the synthesis of β-ketoamides. Its high acidity allows for easy acylation, and the resulting acyl-Meldrum's acid readily undergoes aminolysis to furnish the desired β-ketoamide.
The general synthetic pathway using Meldrum's acid is illustrated below.
Caption: Synthesis of β-ketoamides from Meldrum's acid.
Experimental Protocol: Synthesis of a β-Ketoamide from Meldrum's Acid
This protocol details the two-step synthesis of a β-ketoamide starting from Meldrum's acid.[1]
Materials:
-
Meldrum’s acid (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Amine (1.2 equiv)
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Step 1: Acylation of Meldrum's Acid
-
Dissolve Meldrum’s acid in DCM in a round-bottom flask and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add the acyl chloride to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyl-Meldrum's acid, which can often be used in the next step without further purification.
Step 2: Aminolysis of Acyl-Meldrum's Acid
-
Dissolve the crude acyl-Meldrum's acid in toluene.
-
Add the amine to the solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the β-ketoamide.
Table 2: Synthesis of β-Ketoamides from Meldrum's Acid
| Entry | Acyl Chloride | Amine | Product | Yield (%) |
| 1 | Benzoyl chloride | Aniline | N-Phenyl-3-oxo-3-phenylpropanamide | 92 |
| 2 | Acetyl chloride | Benzylamine | N-Benzylacetoacetamide | 85 |
| 3 | Propionyl chloride | Cyclohexylamine | N-Cyclohexyl-3-oxopentanamide | 88 |
From Diketene
Diketene is a highly reactive and efficient starting material for the synthesis of acetoacetamides, a subset of β-ketoamides. It readily reacts with a wide range of amines in a straightforward and often high-yielding process.
The reaction of diketene with an amine is a direct and atom-economical process.
Caption: Synthesis of acetoacetamides from diketene.
Experimental Protocol: Synthesis of an Acetoacetamide from Diketene
This protocol describes the reaction of diketene with an amine to form an N-substituted acetoacetamide.
Materials:
-
Amine (1.0 equiv)
-
Diketene (1.1 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the amine in anhydrous toluene at 0 °C under an inert atmosphere, add diketene dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold toluene.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used without further purification. If necessary, recrystallize from an appropriate solvent (e.g., ethyl acetate/hexanes).
Table 3: Synthesis of Acetoacetamides from Diketene
| Entry | Amine | Product | Yield (%) | | :---- | :---- | :---- | :------ | :------ | | 1 | Aniline | N-Phenylacetoacetamide | 95 | | 2 | Diethylamine | N,N-Diethylacetoacetamide | 91 | | 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)acetoacetamide | 93 |
Decarboxylative Acylation
Modern synthetic methods often focus on improving efficiency and functional group tolerance. Decarboxylative acylation has emerged as a powerful strategy for the synthesis of β-ketoamides, typically involving the reaction of a malonic acid half-amide with an activated carboxylic acid, followed by decarboxylation.
A plausible mechanism for a silver-catalyzed decarboxylative acylation is shown below.[2]
Caption: Proposed mechanism for silver-catalyzed decarboxylative acylation.[2]
Experimental Protocol: Silver-Catalyzed Decarboxylative Acylation [2]
This protocol describes the synthesis of α-ketoamides from α-keto acids and isocyanides.
Materials:
-
α-Keto acid (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Silver triflate (AgOTf) (10 mol%)
-
1,2-Dichloroethane (DCE)
-
Water (2.0 equiv)
Procedure:
-
To a reaction tube, add the α-keto acid, isocyanide, AgOTf, and DCE.
-
Add water to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the α-ketoamide.
Table 4: Silver-Catalyzed Decarboxylative Synthesis of α-Ketoamides [2]
| Entry | α-Keto Acid | Isocyanide | Product | Yield (%) |
| 1 | Phenylglyoxylic acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-oxo-2-phenylacetamide | 89 |
| 2 | Phenylglyoxylic acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-oxo-2-phenylacetamide | 89 |
| 3 | (4-Methoxyphenyl)glyoxylic acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(4-methoxyphenyl)-2-oxoacetamide | 75 |
Applications of β-Ketoamides
The unique chemical reactivity of β-ketoamides makes them valuable in various scientific disciplines, most notably in medicinal chemistry and organic synthesis.
Medicinal Chemistry: Enzyme Inhibition
The electrophilic nature of the β-keto group, often in equilibrium with its enol tautomer, allows β-ketoamides to act as effective inhibitors of various enzymes by forming covalent or non-covalent interactions with active site residues.
A general workflow for the discovery of enzyme inhibitors is presented below.
Caption: A simplified workflow for enzyme inhibitor drug discovery.[3][4][]
β-Ketoamides as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Inhibition of FAAH leads to increased anandamide levels, which has therapeutic potential for pain, anxiety, and inflammation. β-Ketoamides have been explored as reversible covalent inhibitors of FAAH.[6][7][8]
Table 5: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by β-Ketoamide Analogs [8]
| Compound | R1 | R2 | IC₅₀ (nM) |
| 1 | Phenyl | 4-Pyridyl | 4.7 |
| 2 | 4-Chlorophenyl | 4-Pyridyl | 3.2 |
| 3 | 3-Methoxyphenyl | 4-Pyridyl | 8.1 |
β-Ketoamides as Antiviral Agents
The proteases of many viruses, such as Dengue virus and Human Rhinovirus, are attractive targets for antiviral drug development. α-Ketoamides and β,γ-unsaturated α-ketoamides have been shown to be effective inhibitors of these proteases, acting as electrophilic traps for the catalytic serine or cysteine residues in the active site.[9][10][11][12][13]
Table 6: Antiviral Activity of α-Ketoamide-Based Protease Inhibitors [9]
| Compound | Virus | Target Protease | IC₅₀ (µM) | Antiviral EC₅₀ (µM) |
| A | Dengue Virus | NS2B-NS3 Protease | 5.2 | 15.4 |
| B | West Nile Virus | NS2B-NS3 Protease | 8.9 | >50 |
| C | Human Rhinovirus 14 | 3C Protease | 0.05 | 0.2 |
Organic Synthesis: Heterocycle Construction
The multiple reactive sites within the β-ketoamide scaffold make them excellent precursors for the synthesis of a wide variety of heterocyclic compounds through intramolecular cyclizations or multicomponent reactions.[14][15][16] These heterocycles are prevalent in natural products and pharmaceuticals.
A general scheme for the synthesis of quinolones, a class of heterocyclic compounds, from β-ketoamides is shown below.
Caption: General pathway for the synthesis of quinolones from β-ketoamides.
Table 7: Synthesis of Heterocycles from β-Ketoamides [14][15]
| Entry | β-Ketoamide | Reactant(s) | Heterocycle | Yield (%) |
| 1 | N-Phenylacetoacetamide | - (Thermal cyclization) | 4-Methylquinolin-2(1H)-one | 85 |
| 2 | 3-Oxo-N,3-diphenylpropanamide | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazol-4(5H)-one | 90 |
| 3 | N-Benzylacetoacetamide | Malononitrile, Ammonium acetate | 2-Amino-6-methyl-4-phenyl-1-benzyl-1,4-dihydropyridine-3,5-dicarbonitrile | 78 |
Conclusion
β-Ketoamides are a class of compounds with immense value in both synthetic and medicinal chemistry. The synthetic methodologies outlined in this guide, from classical Claisen-type reactions to modern decarboxylative strategies, provide a robust toolbox for accessing a wide array of these structures. Their applications as enzyme inhibitors and as versatile precursors for heterocyclic synthesis highlight their continued importance in academic research and industrial drug discovery. The detailed protocols and quantitative data provided herein serve as a practical resource for scientists working in these fields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 4. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 11. Synthesis and evaluation of tripeptidyl alpha-ketoamides as human rhinovirus 3C protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. purdue.edu [purdue.edu]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. soc.chim.it [soc.chim.it]
2,4-Dioxopentanamide Analogs in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,4-dioxopentanamide scaffold, characterized by the presence of both an α-ketoamide and a β-dicarbonyl moiety, represents an intriguing yet underexplored area in early-stage drug discovery. While specific research on this compound analogs is limited, the well-established pharmacological importance of its constituent functional groups suggests significant therapeutic potential. The α-ketoamide fragment is a "privileged structure" known for its role in enzyme inhibition, particularly as a reversible covalent inhibitor of serine and cysteine proteases.[1][2] Concurrently, the β-dicarbonyl motif is a key pharmacophore in various bioactive compounds, including HIV integrase inhibitors and agents with antioxidant properties, largely owing to its capacity for keto-enol tautomerism.[3][4] This technical guide provides a comprehensive overview of the potential applications of this compound analogs, drawing on established knowledge of α-ketoamides and β-dicarbonyl compounds to propose therapeutic targets, mechanisms of action, and relevant experimental protocols.
The this compound Core: A Privileged Scaffold
The core structure of this compound combines two key functionalities that are highly relevant in medicinal chemistry:
-
The α-Ketoamide Moiety: This functional group can act as a non-electrophilic modulator of molecular conformation or as an electrophilic "warhead" for covalent enzyme inhibition.[1][2] In the latter role, the α-keto group is susceptible to nucleophilic attack by serine or cysteine residues in an enzyme's active site, forming a reversible hemiketal adduct.[5] This reversible covalent mechanism can offer a balance of potency and reduced off-target effects compared to irreversible inhibitors.[6]
-
The β-Dicarbonyl Moiety: A critical feature of this group is its ability to undergo keto-enol tautomerism.[3] The enol form can be crucial for biological activity, contributing to antioxidant effects by scavenging free radicals.[4] Furthermore, the diketo acid arrangement is a well-established pharmacophore for inhibitors of HIV integrase, where it chelates divalent metal ions (typically Mg²⁺) essential for catalytic activity.[7][8]
The interplay of these two moieties within the this compound scaffold presents a unique opportunity for the design of novel therapeutic agents with potentially diverse mechanisms of action.
Potential Therapeutic Applications
Based on the known pharmacology of related compounds, this compound analogs could be explored for, but not limited to, the following therapeutic areas:
Enzyme Inhibition: Proteases and Beyond
The α-ketoamide functionality makes this compound analogs promising candidates as inhibitors of various enzymes, particularly proteases.
-
Cysteine and Serine Protease Inhibition: Many viruses (e.g., SARS-CoV-2) and cellular processes rely on these proteases.[5][9] An analog could be designed to fit the active site of a target protease, leading to the formation of a reversible covalent bond with the catalytic cysteine or serine residue, thereby inhibiting its function. The SARS-CoV-2 main protease (Mpro) is a notable example of a cysteine protease that is effectively targeted by α-ketoamide inhibitors.[10][11]
-
Other Enzyme Classes: The α-ketoamide motif has also been incorporated into inhibitors of other enzyme classes, such as histone deacetylases (HDACs) and aminopeptidases, suggesting a broader applicability of this scaffold.[12][13]
Antiviral Activity: HIV Integrase Inhibition
The β-dicarbonyl portion of the scaffold is a key feature of HIV integrase inhibitors. These drugs prevent the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle.[8][14] The two carbonyl oxygens of the β-dicarbonyl system chelate the Mg²⁺ ions in the enzyme's active site, disrupting its catalytic function. This compound analogs could be designed to mimic this interaction.
Antioxidant and Anti-inflammatory Activity
The β-dicarbonyl moiety's ability to exist in an enol form allows it to act as a scavenger of reactive oxygen species (ROS), which are implicated in a wide range of inflammatory and degenerative diseases.[4][15] The antioxidant potential of this compound analogs could be harnessed for conditions associated with oxidative stress.
Data Presentation: Representative Bioactivities of Related Scaffolds
While no specific bioactivity data for this compound analogs are currently available in the public domain, the following tables summarize the inhibitory activities of representative α-ketoamide and β-dicarbonyl-containing compounds to illustrate their therapeutic potential.
Table 1: Inhibitory Activity of Representative α-Ketoamide-Containing Compounds
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
| Peptidomimetic α-ketoamide | SARS-CoV-2 Mpro | 19.0 nM | [11] |
| Peptidomimetic α-ketoamide | SARS-CoV Mpro | 0.053 µM | [10] |
| α-Ketoamide | Arginyl Aminopeptidase | 1.5 µM | [13] |
| α-Ketoamide | Cytosol Aminopeptidase | 1.0 µM | [13] |
| α-Ketoamide | Histone Deacetylase (HDAC) | Sub-micromolar | [12] |
| 2-Amidobenzimidazole | Protein Kinase CK1δ | 1.00 µM | [16] |
Table 2: Inhibitory Activity of Representative β-Dicarbonyl-Containing Compounds
| Compound Class | Target/Assay | IC₅₀/EC₅₀ Value | Reference |
| Diketo acid | HIV-1 Integrase | 70 nM (IC₅₀) | [7] |
| Diarylpentanoid | Nitric Oxide (NO) Suppression | 4.9 µM (IC₅₀) | [17] |
| Curcumin (natural β-diketone) | Antioxidant (ABTS assay) | High activity | [4] |
| Dihydroxylated pyridine | Topoisomerase II | High specificity | [18] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments that would be central to the early-stage discovery and evaluation of this compound analogs.
General Synthesis of a this compound Analog
This protocol describes a general approach for the synthesis of a this compound analog starting from a β-ketoester.
-
Claisen Condensation: React ethyl acetoacetate with a suitable acyl chloride in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran, THF) to form a 2,4-dioxoester.
-
Saponification: Hydrolyze the resulting ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Amide Coupling: Couple the 2,4-dioxopentanoic acid with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).
-
Purification: Purify the final this compound analog using column chromatography on silica gel.
Serine Protease Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency of a compound against a serine protease.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of a fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases) in DMSO.
-
Prepare a stock solution of the target serine protease in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the test compound (and a vehicle control, e.g., DMSO).
-
Add the serine protease to each well to initiate a pre-incubation period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol describes a common method to assess the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in methanol or another suitable solvent.
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound analogs.
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alpha-Keto amide inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine as a non-intercalative DNA-binding topoisomerase II-specific catalytic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Ketoamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-ketoamides are valuable structural motifs found in a wide range of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals. The development of efficient and stereoselective methods for their synthesis is of significant interest to the scientific community. These application notes provide detailed protocols and comparative data for several modern catalytic asymmetric methods for preparing chiral β-ketoamides and their derivatives. The methodologies covered include a sulfonium rearrangement-based approach, phase-transfer catalyzed α-alkylation, and asymmetric hydrogenation for the synthesis of chiral β-hydroxyamides.
Asymmetric Synthesis of β-Ketoamides via[1][1]-Sigmatropic Sulfonium Rearrangement
This method provides access to enantioenriched β-ketoamides through a chiral sulfinimine-mediated[1][1]-sigmatropic rearrangement. The reaction proceeds with high chemo- and stereoselectivity and demonstrates broad functional group tolerance.[2][3]
Reaction Scheme
Caption: General scheme for the synthesis of chiral β-ketoamides via sulfonium rearrangement.
Experimental Protocol
Materials:
-
Anhydrous dichloromethane (DCM)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,6-Lutidine
-
Chiral sulfinimine (e.g., (R)-N-benzylidene-2-methylpropane-2-sulfinamide)
-
Substituted amide
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted amide (0.2 mmol, 1.0 equiv).
-
Dissolve the amide in anhydrous DCM (2.0 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add 2,6-lutidine (2.2 equiv) followed by the dropwise addition of Tf₂O (1.5 equiv).
-
Stir the reaction mixture at -78 °C for 15 minutes to generate the keteniminium ion in situ.
-
In a separate flask, dissolve the chiral sulfinimine (1.5 equiv) in anhydrous DCM (1.0 mL).
-
Add the sulfinimine solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched β-ketoamide.
Data Presentation
Table 1: Scope of the Asymmetric Sulfonium Rearrangement [2]
| Entry | Amide Substrate (R¹) | Sulfinimine (R⁴) | Product Yield (%) | Enantiomeric Ratio (er) |
| 1 | Phenyl | Benzyl | 85 | 91:9 |
| 2 | 4-Methoxyphenyl | Benzyl | 82 | 92:8 |
| 3 | 2-Thienyl | Benzyl | 75 | 89:11 |
| 4 | Cyclohexyl | Benzyl | 90 | 93:7 |
| 5 | Phenyl | 4-Chlorobenzyl | 88 | 90:10 |
Reactions were performed on a 0.2 mmol scale. Yields refer to isolated materials.
Asymmetric α-Alkylation of β-Ketoamides via Phase-Transfer Catalysis
This method achieves the enantioselective α-alkylation of cyclic β-ketoamides using a chiral phase-transfer catalyst, typically derived from cinchona alkaloids. The reaction proceeds under mild, metal-free conditions.[4]
Experimental Workflow
Caption: Workflow for phase-transfer catalyzed asymmetric α-alkylation.
Experimental Protocol
Materials:
-
Cyclic β-ketoamide (e.g., 1-phenyl-3-oxopyrrolidine-4-carboxamide)
-
Chiral phase-transfer catalyst (e.g., Cinchonine-derived quaternary ammonium salt)
-
Potassium hydroxide (KOH)
-
Toluene
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the cyclic β-ketoamide (0.3 mmol, 1.0 equiv), the chiral phase-transfer catalyst (0.03 mmol, 10 mol%), and powdered KOH (1.8 mmol, 6.0 equiv).
-
Add toluene (3 mL) to the flask.
-
Stir the mixture vigorously at room temperature.
-
Add the alkyl halide (0.45 mmol, 1.5 equiv) to the stirring suspension.
-
Continue stirring at room temperature for the required time (e.g., 6 hours), monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the α-alkylated β-ketoamide.[5]
Data Presentation
Table 2: Enantioselective α-Alkylation of a Cyclic β-Ketoamide [4]
| Entry | Alkyl Halide | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl bromide | 92 | 95 |
| 2 | Allyl bromide | 88 | 92 |
| 3 | 4-Nitrobenzyl bromide | 95 | 98 |
| 4 | Methyl iodide | 75 | 85 |
Reactions performed with a cinchonine-derived catalyst.
Asymmetric Hydrogenation of β-Ketoamides to Chiral β-Hydroxyamides
The enantioselective reduction of the ketone moiety in β-ketoamides provides access to valuable chiral β-hydroxyamides. This transformation can be efficiently catalyzed by chiral Ruthenium(II) complexes with atropisomeric diphosphine ligands.[6][7]
Catalytic System Logic
Caption: Components of the asymmetric hydrogenation system.
Experimental Protocol
Materials:
-
β-Ketoamide
-
Chiral Ru(II) catalyst with an atropisomeric ligand (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl)
-
Methanol (degassed)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the β-ketoamide (1.0 mmol, 1.0 equiv) and the Ru(II)-catalyst (0.01 mmol, 1 mol%).
-
Add degassed methanol (5 mL) to dissolve the solids.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 5-10 bar) with hydrogen.
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and remove the glass liner.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-hydroxyamide.
Data Presentation
Table 3: Asymmetric Hydrogenation of various β-Ketoamides [6]
| Entry | β-Ketoamide (R¹ in R¹COCH₂CONHR²) | Ligand | Pressure (bar) | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-BINAP | 10 | 95 | 99 |
| 2 | 2-Naphthyl | (R)-BINAP | 10 | 92 | 98 |
| 3 | Methyl | (R)-MeO-BIPHEP | 5 | 85 | 96 |
| 4 | Isopropyl | (R)-SYNPHOS | 5 | 78 | 94 |
Reactions were carried out in methanol at 50 °C.
References
- 1. Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of β-Ketoamides by Sulfonium Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sctunisie.org [sctunisie.org]
- 7. sctunisie.org [sctunisie.org]
Application Notes and Protocols for HPLC Analysis of 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 1,3-dicarbonyl compounds using High-Performance Liquid Chromatography (HPLC). The protocols cover the direct analysis of naturally occurring 1,3-dicarbonyls, such as curcuminoids, and the analysis of other carbonyl compounds following derivatization.
Application Note 1: Quantitative Analysis of Curcuminoids in Turmeric Extract
Introduction
Curcuminoids, the active polyphenolic compounds in turmeric (Curcuma longa), possess a 1,3-dicarbonyl moiety and are of significant interest in the pharmaceutical and nutraceutical industries for their anti-inflammatory and antioxidant properties. This application note describes a reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of the three major curcuminoids: curcumin (CUR), demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC analysis of curcuminoids.
| Parameter | Curcumin (CUR) | Demethoxycurcumin (DMC) | Bisdemethoxycurcumin (BDMC) |
| Retention Time (min) | ~12.21 | ~10.94 | ~9.77 |
| Linearity Range (µg/mL) | 1 - 200 | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| LOD (µg/mL) | ~0.42 | ~1.03 | ~2.53 |
| LOQ (µg/mL) | ~1.41 | ~3.11 | ~7.67 |
| Recovery (%) | 98 - 102 | 98 - 102 | 98 - 102 |
Experimental Protocol
1. Materials and Reagents
-
Curcumin, Demethoxycurcumin, and Bisdemethoxycurcumin reference standards (>98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Acetic acid, glacial
-
Turmeric extract sample
2. Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.4% (v/v) aqueous acetic acid.[1]
-
Gradient Elution:
-
0-13 min: 45% Acetonitrile
-
13-16 min: 45-56% Acetonitrile
-
16-50 min: 56% Acetonitrile
-
50-55 min: 56-100% Acetonitrile[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detection Wavelength: 430 nm[1]
-
Injection Volume: 20 µL
4. Sample Preparation
-
Standard Solution: Prepare individual stock solutions of CUR, DMC, and BDMC in methanol (1 mg/mL). From these, prepare a mixed working standard solution and serial dilutions with the mobile phase to construct a calibration curve.
-
Sample Solution: Accurately weigh about 100 mg of turmeric extract and dissolve it in 100 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
Identify the curcuminoid peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each curcuminoid in the sample using the calibration curve.
Application Note 2: HPLC Analysis of Carbonyl Compounds via 2,4-DNPH Derivatization
Introduction
Many 1,3-dicarbonyl compounds, along with other aldehydes and ketones, lack a strong chromophore, making their direct detection by UV-HPLC challenging. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts these carbonyls into their corresponding 2,4-dinitrophenylhydrazones, which are highly colored and can be readily detected in the visible range. This method is widely used for the analysis of carbonyl compounds in various matrices, including air, water, and food.[2]
Quantitative Data Summary
The following table presents typical quantitative data for the HPLC analysis of selected carbonyl-DNPH derivatives.
| Parameter | Formaldehyde-DNPH | Acetaldehyde-DNPH | Acetone-DNPH |
| Retention Time (min) | Varies with method | Varies with method | Varies with method |
| Linearity Range (µg/mL) | 0.03 - 3.0 | 0.03 - 3.0 | 0.03 - 3.0 |
| Correlation Coefficient (r²) | ≥0.999 | ≥0.999 | ≥0.999 |
| LOD (µg/mL) | ~0.005 | ~0.01 | ~0.02 |
| LOQ (µg/mL) | ~0.02 | ~0.03 | ~0.06 |
| Recovery (%) | 95 - 105 | 95 - 105 | 95 - 105 |
Experimental Protocol
1. Materials and Reagents
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Carbonyl standards (e.g., acetylacetone)
-
Sample containing carbonyl compounds
2. Instrumentation
-
HPLC system with a UV-Vis or DAD detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Solid-Phase Extraction (SPE) cartridges (C18)
3. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
4. Derivatization and Sample Preparation
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of concentrated HCl (e.g., 1% v/v).
-
Aqueous Sample: To 100 mL of the aqueous sample, add a buffer to adjust the pH to 3.[2] Add an excess of the DNPH reagent and allow it to react for at least 1 hour at room temperature.
-
Solid-Phase Extraction (SPE): Pass the derivatized sample through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove interferences. Elute the hydrazone derivatives with a small volume of acetonitrile.
-
Standard Preparation: Prepare standard solutions of the target carbonyls and derivatize them in the same manner as the sample.
5. Analysis
-
Inject the derivatized standard solutions to create a calibration curve.
-
Inject the prepared sample solution.
-
Identify the carbonyl-DNPH derivative peaks based on retention times.
-
Quantify the concentration of each carbonyl compound in the original sample using the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of 1,3-dicarbonyls.
Caption: Factors affecting HPLC separation of 1,3-dicarbonyl compounds.
References
Application Notes and Protocols for the Purification of α-Keto Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of α-keto amides, a critical class of compounds in medicinal chemistry and drug development. The following sections outline common purification techniques, including silica gel chromatography, recrystallization, and liquid-liquid extraction, along with methods for assessing purity and enantiomeric excess. Special consideration is given to the stability of α-keto amides and the potential for racemization during purification.
Introduction to α-Keto Amide Purification
α-Keto amides are versatile intermediates and final products in organic synthesis, often targeted for their biological activity.[1] Their purification can be challenging due to their polarity and potential for instability, including epimerization or racemization at the α-carbon, especially when a chiral center is present.[1] The choice of purification method depends on the specific properties of the α-keto amide, including its polarity, solubility, and stability, as well as the nature of the impurities present in the crude reaction mixture.
Key Purification Techniques
The most common methods for purifying α-keto amides are silica gel column chromatography, recrystallization, and liquid-liquid extraction. The selection of the appropriate technique or combination of techniques is crucial for obtaining highly pure material.
Silica Gel Column Chromatography
Silica gel chromatography is a widely used technique for the purification of α-keto amides, separating compounds based on their polarity.
General Workflow for Silica Gel Chromatography:
Caption: Workflow for α-Keto Amide Purification by Silica Gel Chromatography.
Experimental Protocol: Silica Gel Column Chromatography of a Generic α-Keto Amide
This protocol is a general guideline and may require optimization for specific α-keto amides.
Materials:
-
Crude α-keto amide
-
Silica gel (100-200 mesh)
-
Solvents: Ethyl acetate (EtOAc), Hexane (or Heptane)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column
-
Collection tubes
Procedure:
-
Solvent System Selection:
-
Determine an appropriate solvent system by TLC analysis of the crude material. A common starting point is a mixture of ethyl acetate and hexane.
-
Aim for an Rf value of 0.2-0.4 for the desired α-keto amide to ensure good separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude α-keto amide in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined by TLC.
-
Gradually increase the polarity of the eluent (e.g., from 10% EtOAc to 30% EtOAc in hexane) to elute the compounds from the column. A stepwise or linear gradient can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure α-keto amide.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified α-keto amide.
-
Quantitative Data Example:
| Compound | Crude Weight (mg) | Purification Method | Eluent System (EtOAc/Hexane) | Purified Weight (mg) | Yield (%) | Purity (by ¹H NMR) |
| tert-butyl (2-oxo-2-phenylacetyl)carbamate | 250 | Silica Gel Chromatography | 30:70 | 174 | 70 | >95% |
| 2-oxo-N,2-diphenyl-N-tosylacetamide | 377 | Silica Gel Chromatography | 20:80 | 351 | 93 | >98% |
Recrystallization
Recrystallization is an effective method for purifying solid α-keto amides that are crystalline. The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.
General Workflow for Recrystallization:
Caption: Workflow for α-Keto Amide Purification by Recrystallization.
Experimental Protocol: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
This protocol is a general guideline and the choice of solvents is crucial for success.
Materials:
-
Crude solid α-keto amide
-
"Good" solvent (e.g., Ethyl Acetate, Acetone) in which the compound is soluble when hot.
-
"Poor" solvent (e.g., Hexane, Heptane) in which the compound is insoluble or sparingly soluble, and which is miscible with the "good" solvent.
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection:
-
Ideal single solvents are those in which the α-keto amide is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
For mixed solvent systems, dissolve the crude solid in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating saturation. Add a few drops of the "good" solvent to redissolve the precipitate.
-
-
Dissolution:
-
Place the crude α-keto amide in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent or "good" solvent and heat the mixture to boiling while stirring or swirling.
-
Continue adding the hot solvent portion-wise until the solid is completely dissolved. Avoid adding excess solvent.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent) to remove any remaining impurities.
-
Dry the crystals under vacuum or in a desiccator.
-
Quantitative Data Example:
| Compound Property | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish solid | White crystalline solid |
| Weight | 500 mg | 420 mg |
| Purity (by HPLC) | 92% | >99% |
| Recovery | - | 84% |
Liquid-Liquid Extraction
Liquid-liquid extraction is typically used as a workup procedure to remove impurities after a chemical reaction and before further purification by chromatography or recrystallization. It separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic phase.
General Workflow for Liquid-Liquid Extraction:
Caption: Workflow for Liquid-Liquid Extraction of α-Keto Amides.
Experimental Protocol: General Aqueous Workup
Materials:
-
Reaction mixture containing the α-keto amide
-
Organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane)
-
Aqueous solutions for washing (e.g., 5% HCl, saturated NaHCO₃, brine, water)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Quenching and Dilution:
-
Quench the reaction mixture as appropriate (e.g., by adding water or a saturated aqueous solution).
-
Dilute the mixture with an organic solvent.
-
-
Aqueous Washes:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with appropriate aqueous solutions to remove different types of impurities. For example:
-
A dilute acid wash (e.g., 5% HCl) can remove basic impurities.
-
A dilute base wash (e.g., saturated NaHCO₃) can remove acidic impurities.
-
A brine wash helps to break up emulsions and remove bulk water.
-
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude α-keto amide, which can then be further purified.
-
Purity and Stereochemical Integrity Assessment
Accurate determination of purity and enantiomeric excess is crucial.
Purity Assessment
-
¹H NMR Spectroscopy: Can be used to assess the purity of the α-keto amide by identifying and integrating signals corresponding to the product and any impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of absolute purity.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity. A pure compound should ideally show a single peak. The area of the peak corresponding to the α-keto amide relative to the total peak area gives a measure of purity.[5]
Enantiomeric Excess (ee) Assessment
For chiral α-keto amides, it is essential to determine the enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining the ee of α-keto amides. The sample is run on a chiral stationary phase that can separate the two enantiomers, and the ratio of the peak areas is used to calculate the ee.
Workflow for Enantiomeric Excess Determination by Chiral HPLC:
Caption: Workflow for Determining Enantiomeric Excess by Chiral HPLC.
Considerations for Stability and Racemization
α-Keto amides can be susceptible to degradation and racemization, particularly under certain conditions.
-
pH Stability: α-Keto amides can be sensitive to both acidic and basic conditions, which may be encountered during aqueous workups or chromatography.[1] It is advisable to perform these steps as quickly as possible and at low temperatures if necessary. The stability of α-keto amides is influenced by the pH of the medium.[1]
-
Racemization/Epimerization: The α-proton of α-keto amides can be acidic, leading to epimerization or racemization, especially in the presence of acid or base.[1] This is a significant concern for chiral α-keto amides.
-
Minimization Strategies:
-
Use of buffered aqueous solutions during workup.
-
Avoidance of strongly acidic or basic conditions.
-
Minimizing the time the compound is on a silica gel column, as silica can be slightly acidic. Using deactivated silica gel may be beneficial.
-
Performing purifications at lower temperatures.
-
-
By carefully selecting and optimizing the purification techniques and being mindful of the inherent stability of α-keto amides, researchers can obtain high-purity materials essential for reliable biological evaluation and drug development.
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay [acs.figshare.com]
- 5. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: 2,4-Dioxopentanamide in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,4-dioxopentanamide (also known as acetoacetamide) in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The inherent reactivity of this β-ketoamide makes it a valuable building block in drug discovery and medicinal chemistry for generating libraries of compounds with potential therapeutic applications.
Introduction to this compound in MCRs
This compound is a versatile reagent in organic synthesis, possessing multiple reactive sites that can participate in a variety of chemical transformations. In the context of multi-component reactions, it serves as a key 1,3-dicarbonyl component, enabling the rapid and efficient construction of complex molecular architectures in a single synthetic step. MCRs are advantageous for drug discovery as they allow for the creation of diverse compound libraries with high atom economy and procedural simplicity.
The primary applications of this compound in MCRs lie in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. Two of the most notable MCRs where this compound can be employed are the Biginelli and Hantzsch reactions for the synthesis of dihydropyrimidines and dihydropyridines, respectively.
Application 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (such as this compound), and urea or thiourea. This reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are known to exhibit a wide range of pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, and antiviral agents.
General Reaction Scheme:
Caption: Biginelli Reaction Workflow.
Experimental Protocol:
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., HCl (4 drops), Yb(OTf)₃ (10 mol%), or other Lewis/Brønsted acid)
-
Solvent (e.g., Ethanol, Acetonitrile, or solvent-free) (5-10 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), this compound (1.0 mmol), and urea/thiourea (1.5 mmol) in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Stir the mixture at room temperature or heat under reflux (typically 60-80 °C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and a small amount of cold ethanol.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.
Quantitative Data Summary:
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | HCl | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Yb(OTf)₃ | Acetonitrile | 3 | 92 |
| 3 | 4-Methoxybenzaldehyde | HCl | Solvent-free | 2 | 88 |
| 4 | Furan-2-carbaldehyde | Bi(OTf)₃ | Ethanol | 5 | 82 |
Application 2: Synthesis of Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. By substituting one equivalent of the β-ketoester with this compound, unsymmetrical dihydropyridines can be synthesized. These compounds are of significant interest in medicinal chemistry, with many derivatives being used as calcium channel blockers for the treatment of hypertension.
General Reaction Scheme:
Caption: Hantzsch Reaction Workflow.
Experimental Protocol:
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)
-
Ammonium acetate (1.2 mmol) or aqueous ammonia (2 mL)
-
Solvent (e.g., Ethanol, Methanol, or Glacial Acetic Acid) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol), this compound (1.0 mmol), and the β-ketoester (1.0 mmol) in the chosen solvent.
-
Add the ammonium acetate or aqueous ammonia to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure dihydropyridine derivative.
Quantitative Data Summary:
| Entry | Aldehyde | β-Ketoester | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethanol | 8 | 78 |
| 2 | 2-Nitrobenzaldehyde | Methyl acetoacetate | Methanol | 12 | 72 |
| 3 | 4-Fluorobenzaldehyde | Ethyl acetoacetate | Glacial Acetic Acid | 6 | 85 |
| 4 | Cyclohexanecarboxaldehyde | Methyl acetoacetate | Ethanol | 10 | 65 |
Potential Signaling Pathway Involvement
The heterocyclic scaffolds synthesized using this compound in MCRs are often evaluated for their biological activities. For instance, dihydropyridine derivatives are well-known L-type calcium channel blockers. The diagram below illustrates a simplified representation of how these compounds might interfere with a signaling pathway relevant to their therapeutic effect.
Caption: Dihydropyridine MoA.
Conclusion
This compound is a highly effective and versatile building block for the multi-component synthesis of medicinally relevant heterocycles. The Biginelli and Hantzsch reactions provide straightforward and efficient routes to dihydropyrimidinones and dihydropyridines, respectively. The operational simplicity and the ability to generate diverse structures make these protocols highly valuable for academic research and industrial drug discovery programs. Further exploration of this compound in other MCRs is a promising avenue for the discovery of novel bioactive molecules.
Application Note: A Fluorometric Enzyme Inhibition Assay to Determine the Bioactivity of 2,4-Dioxopentanamide on Human Kynureninase
An Application Note and Protocol for Developing a Bioactivity Assay for 2,4-Dioxopentanamide
Introduction
This compound belongs to the alpha-ketoamide class of compounds, a motif known for its presence in various biologically active molecules, including enzyme inhibitors.[1][2] Given the structural features of this compound, we hypothesize a potential interaction with enzymes of the kynurenine pathway. The kynurenine pathway is a critical metabolic route for tryptophan and is implicated in a range of pathologies, including neurological diseases and cancer.[3][4] One of the key enzymes in this pathway is kynureninase (KYNU), which catalyzes the cleavage of kynurenine.[5][6] Elevated levels of KYNU have been associated with several cancers, making it a compelling target for therapeutic intervention.[5] This document outlines a detailed protocol for a bioactivity assay to screen for the inhibitory potential of this compound against human kynureninase.
Assay Principle
The proposed assay is a fluorometric in vitro enzyme inhibition assay. It measures the activity of recombinant human kynureninase by detecting the fluorescent product generated from a specific substrate. The assay will quantify the inhibitory effect of this compound by measuring the reduction in the fluorescent signal in its presence. This method is sensitive, high-throughput, and suitable for determining inhibitory constants such as the IC50 value.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Kynureninase (KYNU)
-
KYNU Substrate: 3-hydroxy-DL-kynurenine (3-HK)
-
Assay Buffer: 50 mM HEPES, pH 8.0, containing 0.1% BSA
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., a known KYNU inhibitor)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (excitation: 315 nm, emission: 415 nm)
Experimental Workflow
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of test concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the test compound wells.
-
-
Enzyme and Substrate Preparation:
-
Thaw the recombinant human kynureninase and the substrate (3-HK) on ice.
-
Dilute the kynureninase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically by running a titration curve.
-
Prepare the substrate solution at the required concentration in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the diluted this compound solutions or controls (vehicle control, positive control, no-enzyme control).
-
Add 25 µL of the diluted kynureninase solution to each well (except the no-enzyme control wells, to which 25 µL of assay buffer should be added).
-
Incubate the plate at room temperature for 15 minutes to allow for the pre-incubation of the enzyme and inhibitor.
-
Initiate the enzymatic reaction by adding 25 µL of the 3-HK substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 315 nm and an emission wavelength of 415 nm using a microplate reader.
-
Data Analysis
-
Subtract the background fluorescence (from the no-enzyme control wells) from all other measurements.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Data Presentation
Table 1: Hypothetical Inhibition of Human Kynureninase by this compound
| Compound | IC50 (µM) [95% CI] | Hill Slope |
| This compound | 12.5 [10.2 - 15.3] | 1.1 |
| Positive Control | 0.8 [0.6 - 1.1] | 1.0 |
Mandatory Visualizations
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening marine natural products for selective inhibitors of key kynurenine pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 2,4-Dioxopentanamide for Preclinical Studies
Introduction
2,4-Dioxopentanamide is a dicarbonyl compound of interest in medicinal chemistry and drug development. For preclinical studies, a reliable and scalable synthetic route is essential to produce the required quantities of high-purity material. These application notes provide a detailed protocol for the scale-up synthesis of this compound, proceeding through the formation of an ethyl 2,4-dioxopentanoate intermediate followed by amidation. The protocols are designed for researchers, scientists, and drug development professionals.
Synthetic Pathway
The overall synthetic strategy involves a two-step process starting from the Claisen condensation of ethyl acetoacetate and diethyl oxalate to form the intermediate, ethyl 2,4-dioxopentanoate. This intermediate is then subjected to amidation using ammonia to yield the final product, this compound.
Application Note: Quantification of 2,4-Dioxopentanamide using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2,4-dioxopentanamide in a given sample matrix. The method is based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
Introduction
This compound is a molecule of interest in various research and development fields. Accurate and precise quantification of this analyte is crucial for understanding its properties and potential applications. This application note describes a robust and validated HPLC-UV method for the determination of this compound. The methodology is adapted from established analytical procedures for structurally related compounds, ensuring a high degree of reliability and reproducibility.
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is presented below. These properties are essential for method development, particularly in selecting appropriate solvents and chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C5H7NO3 | [1] |
| Molecular Weight | 129.11 g/mol | [1] |
| XLogP3-AA | -1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 129.042593085 Da | [1] |
| Topological Polar Surface Area | 77.2 Ų | [1] |
Experimental Protocol
This section details the materials, equipment, and procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, cell culture media, reaction mixture)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general sample preparation protocol. Optimization may be required depending on the specific sample matrix.
-
Protein Precipitation (for biological matrices): To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-UV Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 210 nm (or λmax of this compound if determined) |
Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interfering peaks at the retention time of the analyte |
Data Presentation
The quantitative data obtained from the method validation should be summarized in a clear and structured table for easy comparison and interpretation.
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | Insert Value | Insert Value | Insert Value |
| Low QC | Insert Value | Insert Value | Insert Value |
| Mid QC | Insert Value | Insert Value | Insert Value |
| High QC | Insert Value | Insert Value | Insert Value |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Derivatization of 2,4-Dioxopentanamide for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dioxopentanamide is a β-dicarbonyl compound with a core structure that holds significant potential for the development of novel therapeutic agents. The presence of two carbonyl groups in close proximity, along with a terminal amide, provides multiple points for chemical modification to enhance its biological activity. Drawing parallels from structurally related α-ketoamides and other β-dicarbonyl compounds, derivatization of this compound is a promising strategy for developing potent antiviral and anticancer agents. The electrophilic nature of the carbonyl groups makes them ideal targets for interacting with nucleophilic residues in the active sites of enzymes, such as the cysteine in viral proteases or the threonine in the proteasome.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives.
Data Presentation: Summary of Biological Activities of Analogous Compounds
The following table summarizes the reported biological activities of α-ketoamide and pyruvamide derivatives, which serve as a rationale for the derivatization of this compound. These data highlight the potential for achieving significant potency and selectivity through targeted chemical modifications.
| Compound Class | Target | Biological Activity | IC₅₀/EC₅₀ Values | Reference |
| α-Ketoamide Derivatives | Coronavirus Main Protease (Mpro) | Antiviral | 0.0047 µM - 11.8 µM | [3] |
| α-Keto Phenylamide Derivatives | 20S Proteasome | Anticancer | Potent proteasome inhibition | [2] |
| Pyridineamide Derivatives | c-Met Kinase | Anticancer | 3.22 µM - 5.82 µM | [4] |
| Bisaryl Amide Compounds | Influenza A and B Viruses | Antiviral | 9.2 µM - 59.0 µM | [5] |
| 2-Amino-1,4-naphthoquinone-benzamides | Breast and Colon Cancer Cell Lines | Anticancer (Apoptosis Induction) | 0.4 µM (78.75x more potent than cisplatin) | [6] |
| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide Isomers | Hypoxic Tumor Cells | Anticancer | IC50s from 1.6 to 470 µM | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Derivatives via Condensation Reaction
This protocol describes a general method for the derivatization of the C5 position of this compound through a condensation reaction with various aldehydes. This strategy is analogous to the synthesis of various biologically active chalcones and other enone-containing compounds.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-furaldehyde)
-
Ethanol
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with a few drops of glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired derivative.
Protocol 2: Synthesis of N-Substituted this compound Derivatives
This protocol outlines the synthesis of derivatives with modifications at the amide nitrogen, which can be crucial for modulating pharmacokinetic properties and target engagement.
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Primary or secondary amines (e.g., benzylamine, morpholine)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in methanol or ethanol.
-
Add the desired amine (1.2 eq) to the solution. If the amine is used as a hydrochloride salt, add triethylamine (1.5 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the residue by recrystallization or silica gel column chromatography to obtain the pure N-substituted this compound derivative.
Protocol 3: In Vitro Biological Evaluation - Cytotoxicity Assay
This protocol describes a standard MTT assay to evaluate the cytotoxic activity of the synthesized derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Doxorubicin or Cisplatin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare stock solutions of the synthesized derivatives and the positive control in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Mandatory Visualizations
Signaling Pathway Diagram
The proposed mechanism of action for antiviral this compound derivatives involves the inhibition of viral proteases, which are crucial for the viral life cycle. The α-ketoamide moiety of related compounds has been shown to form a reversible covalent bond with the catalytic cysteine residue in the protease active site.[8][9] This interaction blocks the processing of viral polyproteins, thereby inhibiting viral replication.
Caption: Proposed mechanism of antiviral activity of this compound derivatives.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from the synthesis of this compound derivatives to their biological evaluation.
Caption: Workflow for synthesis and biological evaluation of derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of substituted bisaryl amide compounds as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Studying the Kinetics of 2,4-Dioxopentanamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dioxopentanamide is a dicarbonyl compound containing an amide functional group. The presence of two carbonyl groups and an amide moiety imparts a unique reactivity profile, making it a molecule of interest in medicinal chemistry and drug development. Dicarbonyl compounds are known to be involved in various biological processes, including the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases.[1][2] Understanding the reaction kinetics of this compound is crucial for elucidating its mechanism of action, potential therapeutic applications, and toxicological profile.
These application notes provide a comprehensive overview of the experimental setup and protocols for studying the kinetics of reactions involving this compound. The methodologies described are adapted from established techniques for studying dicarbonyl compounds and amide reactions, providing a solid foundation for researchers initiating studies on this specific molecule.
Synthesis of this compound Derivatives
Caption: Proposed synthesis of this compound derivatives.
Experimental Protocols for Kinetic Studies
The kinetic analysis of this compound reactions can be approached using various analytical techniques. The choice of method will depend on the specific reaction being studied, the properties of the reactants and products, and the desired time resolution.
Stopped-Flow Spectrophotometry
Stopped-flow spectrophotometry is a powerful technique for studying fast reactions in the millisecond to second timescale.[4][5][6] It is particularly useful for monitoring reactions that involve a change in absorbance or fluorescence.
Protocol for a Pseudo-First-Order Kinetic Experiment:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a series of solutions of the reacting nucleophile (e.g., an amino acid, peptide, or thiol-containing compound) at varying concentrations in the same buffer. The nucleophile should be in at least 10-fold excess to ensure pseudo-first-order conditions.
-
-
Instrumentation Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
-
Set the spectrophotometer to monitor the reaction at a wavelength where a significant change in absorbance is expected upon reaction of this compound. This may require an initial spectral scan of the reactants and products.
-
-
Data Acquisition:
-
Load one syringe of the stopped-flow instrument with the this compound solution and the other with one of the nucleophile solutions.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the change in absorbance over time until the reaction reaches completion.
-
Repeat the experiment for each concentration of the nucleophile.
-
-
Data Analysis:
-
Fit the absorbance versus time data for each concentration to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Plot k_obs versus the concentration of the nucleophile.
-
The slope of this plot will yield the second-order rate constant (k2) for the reaction.
-
Table 1: Hypothetical Data for a Pseudo-First-Order Kinetic Study
| [Nucleophile] (M) | k_obs (s⁻¹) |
| 0.01 | 0.5 |
| 0.02 | 1.0 |
| 0.03 | 1.5 |
| 0.04 | 2.0 |
| 0.05 | 2.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for monitoring reaction kinetics, providing detailed structural information about reactants, intermediates, and products over time.[7][8][9][10]
Protocol for Real-Time NMR Monitoring:
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., D₂O with a suitable buffer).
-
Prepare a solution of the reactant in the same deuterated solvent.
-
-
NMR Experiment Setup:
-
Acquire a reference ¹H NMR spectrum of the this compound solution.
-
Initiate the reaction by adding a known amount of the reactant to the NMR tube containing the this compound solution.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton of the reactant and a specific proton of the product in each spectrum.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the concentration versus time data to the appropriate integrated rate law to determine the rate constant.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying reactants and products in a reaction mixture, making it suitable for monitoring slower reactions.[11]
Protocol for HPLC-Based Kinetic Analysis:
-
Reaction Setup:
-
Initiate the reaction by mixing solutions of this compound and the reactant at a known concentration and temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a strong acid or base) or by rapid cooling.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Elute the components using a suitable mobile phase and detect them using a UV-Vis detector at a wavelength where both reactant and product absorb.
-
Quantify the concentration of the reactant and product by comparing their peak areas to a standard curve.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the rate constant by fitting the data to the appropriate integrated rate law.
-
Signaling Pathways Involving Dicarbonyl Compounds
Dicarbonyl compounds, such as methylglyoxal and glyoxal, are known to be involved in the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs).[1][2] This process, also known as the Maillard reaction, can alter the structure and function of proteins and is implicated in the pathogenesis of various age-related diseases, including diabetes and neurodegenerative disorders.[1][2] While the specific signaling pathways involving this compound have not been elucidated, it is plausible that it could participate in similar pathways due to its dicarbonyl nature.
Caption: Potential signaling pathway involving this compound.
Data Presentation
All quantitative data from kinetic experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 2: Summary of Second-Order Rate Constants for the Reaction of this compound with Various Nucleophiles
| Nucleophile | k₂ (M⁻¹s⁻¹) at 25°C | k₂ (M⁻¹s⁻¹) at 37°C |
| Glycine | Value | Value |
| Cysteine | Value | Value |
| Glutathione | Value | Value |
| N-acetylcysteine | Value | Value |
Table 3: Michaelis-Menten Parameters for Enzyme Inhibition by this compound
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min) | K_i (µM) | Inhibition Type |
| Enzyme A | Substrate X | Value | Value | Value | Competitive/Non-competitive |
| Enzyme B | Substrate Y | Value | Value | Value | Competitive/Non-competitive |
Conclusion
The study of the reaction kinetics of this compound is essential for understanding its biological activity and potential as a therapeutic agent or a toxic compound. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to investigate the reactivity of this intriguing molecule. By employing techniques such as stopped-flow spectrophotometry, NMR spectroscopy, and HPLC, detailed kinetic and mechanistic information can be obtained. Furthermore, exploring its potential involvement in signaling pathways related to dicarbonyl stress will provide valuable insights into its physiological and pathophysiological roles.
References
- 1. Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease | Essays in Biochemistry | Portland Press [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Water proton NMR detection of amide hydrolysis and diglycine dimerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Measurement of Very Fast Exchange Rates of Individual Amide Protons in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of flow-NMR spectroscopy for real-time monitoring and kinetics studies of novel peptide therapeutics - American Chemical Society [acs.digitellinc.com]
- 10. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Robust Protocol for the Isolation and Purification of 2,4-Dioxopentanamide from a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dioxopentanamide, a β-ketoamide, is a valuable synthetic intermediate in the development of various pharmaceutical compounds and heterocyclic frameworks. Its purification from a crude reaction mixture is a critical step to ensure the integrity and reliability of subsequent synthetic transformations. This application note provides a detailed protocol for the efficient isolation and purification of this compound from a typical Claisen condensation reaction mixture. The protocol employs a combination of liquid-liquid extraction and column chromatography to achieve high purity.
Data Presentation
A summary of the expected quantitative data at each stage of the purification process is presented in the table below. This allows for a clear assessment of the protocol's efficiency.
| Step | Parameter | Expected Value | Notes |
| Crude Reaction Mixture | Initial Mass of Product (crude) | Variable | Dependent on reaction scale. |
| Initial Purity (by ¹H NMR) | 40-60% | Purity may vary based on reaction conversion. | |
| Liquid-Liquid Extraction | Mass after Extraction | 60-80% of crude mass | Recovery depends on extraction efficiency. |
| Purity after Extraction (by ¹H NMR) | 70-85% | Removes most water-soluble impurities and unreacted starting materials. | |
| Column Chromatography | Final Mass of Pure Product | 40-70% of crude mass | Yield is dependent on chromatographic separation. |
| Final Purity (by HPLC/¹H NMR) | >98% | High purity suitable for most applications. |
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for the isolation of this compound.
Experimental Protocols
This protocol assumes the synthesis of this compound via a Claisen condensation of an appropriate ester and an acetamide derivative using a strong base like sodium ethoxide in an organic solvent such as ethanol or tetrahydrofuran (THF).
Materials and Reagents:
-
Crude reaction mixture containing this compound
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexanes (for chromatography)
-
Ethyl Acetate (for chromatography)
-
Deionized Water
Equipment:
-
Separatory funnel
-
Round bottom flasks
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol 1: Quenching and Liquid-Liquid Extraction
This initial step aims to neutralize the basic reaction mixture and perform a preliminary purification by separating the desired product from water-soluble impurities.
-
Quenching the Reaction:
-
Carefully transfer the crude reaction mixture to a beaker or Erlenmeyer flask of appropriate size.
-
Slowly add 1 M HCl solution while stirring, until the pH of the mixture is approximately 2-3. Monitor the pH using pH paper or a calibrated pH meter. This step protonates the enolate of the β-ketoamide, making it less water-soluble.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate (EtOAc) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase (EtOAc) containing the this compound, and the bottom layer will be the aqueous phase.
-
Drain the lower aqueous phase and set it aside.
-
Wash the organic phase sequentially with:
-
Saturated NaHCO₃ solution to remove any residual acid.
-
Brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
-
After each wash, allow the layers to separate and drain the lower aqueous layer.
-
Collect the organic phase in a clean Erlenmeyer flask.
-
Protocol 2: Drying and Concentration
This step removes residual water from the organic phase before the final purification.
-
Drying the Organic Phase:
-
Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the collected organic phase.
-
Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.
-
Allow the mixture to stand for 10-15 minutes.
-
-
Concentration:
-
Carefully decant or filter the dried organic solution into a pre-weighed round bottom flask to remove the drying agent.
-
Concentrate the solution using a rotary evaporator to remove the ethyl acetate. The resulting residue is the crude, extracted this compound.
-
Protocol 3: Purification by Column Chromatography
This final step purifies the this compound to a high degree by separating it from other organic impurities.
-
Preparation of the Silica Gel Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product from Protocol 2 in a minimal amount of the chromatography eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with an appropriate solvent system. A typical starting point for β-ketoamides is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The polarity can be gradually increased by increasing the proportion of ethyl acetate.
-
Monitor the separation of compounds using Thin Layer Chromatography (TLC).
-
Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).
-
-
Identification and Isolation of the Pure Product:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions in a pre-weighed round bottom flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine the final mass and calculate the overall yield.
-
Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.
-
Application Notes and Protocols for β-Diketone and β-Keto Amide Analogs of 2,4-Dioxopentanamide as Chelating Agents
These application notes, therefore, provide a detailed guide based on the known properties and experimental protocols for structurally analogous β-diketones and β-keto amides. This information is intended to serve as a foundational resource for researchers and drug development professionals to design and conduct studies on the chelating properties of 2,4-dioxopentanamide and similar compounds.
Principle of Chelation by β-Diketones and β-Keto Amides
β-Diketones exist in a tautomeric equilibrium between the keto and enol forms. The enol form can be deprotonated to form an enolate anion, which acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[1] This interaction is the basis for their metal-chelating properties.[2][3]
β-Keto amides also exhibit keto-enol tautomerism. They can chelate metal ions in a similar bidentate fashion through the oxygen atoms of the enol and the amide carbonyl group. The presence of the nitrogen atom in the amide group can influence the electronic properties and coordination chemistry of the ligand.[4]
Potential Applications in Research and Drug Development
The ability of β-diketone and β-keto amide compounds to chelate metal ions makes them valuable in various applications:
-
Metal Sequestration: These compounds can be used to remove excess or toxic metal ions from biological systems or environmental samples.[5]
-
Drug Delivery: By forming complexes with metal-based drugs, they can act as carriers to improve drug stability and delivery.[2]
-
Catalysis: Metal complexes of β-diketones are used as catalysts in various organic reactions.[3]
-
Analytical Chemistry: Their ability to form colored complexes with specific metal ions can be exploited for quantitative analysis.[6]
Quantitative Data: Stability Constants of Representative β-Diketone-Metal Complexes
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for complexes of acetylacetone (a common β-diketone) with various metal ions.
| Metal Ion | Ligand | Log K1 | Log K2 | Log K3 | Solvent System | Reference |
| Cu(II) | Acetylacetone | 8.16 | 6.67 | - | 50% Dioxane-Water | [6] |
| Ni(II) | Acetylacetone | 6.02 | 4.89 | - | 50% Dioxane-Water | [7] |
| Co(II) | Acetylacetone | 5.30 | 4.31 | - | 50% Dioxane-Water | [7] |
| Zn(II) | Acetylacetone | 5.05 | 4.10 | - | 50% Dioxane-Water | [7] |
| Fe(III) | Acetylacetone | 11.4 | 10.1 | 8.0 | Aqueous | [6] |
| Cr(III) | Acetylacetone | 10.9 | 9.8 | 8.3 | Aqueous | [6] |
Experimental Protocols
Protocol for Determining Metal Chelation Stoichiometry using UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This protocol is used to determine the stoichiometric ratio of a metal-ligand complex.
Materials:
-
Stock solution of the metal salt (e.g., 1 mM FeCl₃ in 0.1 M HCl)
-
Stock solution of the chelating agent (e.g., 1 mM of a β-diketone analog in a suitable solvent)
-
Appropriate buffer solution
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions with a constant total concentration of metal and ligand but varying mole fractions of the ligand (from 0 to 1). The total volume of each solution should be kept constant.
-
Allow the solutions to equilibrate for a sufficient time for complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.[8]
Protocol for Determining Iron Chelating Capacity
This protocol provides a method to quantify the iron-chelating ability of a compound.[9][10]
Materials:
-
Test compound solution (chelating agent)
-
FeCl₂ solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM in a suitable buffer) or Gallic Acid solution (1%)
-
Buffer solution (e.g., acetate buffer, pH 5.6)
-
UV-Vis Spectrophotometer
Procedure:
-
Add a specific volume of the test compound solution to a solution of FeCl₂.
-
Incubate the mixture to allow for the chelation of Fe²⁺ by the test compound.
-
Add the ferrozine or gallic acid solution. Ferrozine forms a colored complex with free Fe²⁺, and the intensity of the color is proportional to the amount of unchelated iron. Gallic acid can be used as a less expensive alternative.[9][10]
-
Measure the absorbance of the solution at the λmax of the Fe²⁺-ferrozine complex (562 nm) or the Fe²⁺-gallic acid complex.[10][11]
-
A lower absorbance value in the presence of the test compound compared to a control without the chelator indicates iron chelation.
-
The percentage of iron chelation can be calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Visualizations
Caption: Chelation mechanism of a β-diketone with a metal ion.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Reactions of metal ions with β-ketoamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Studies on selected beta-diketones and their metal chelates. [figshare.le.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Enzymatic Synthesis and Modification of β-Ketoamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis and modification of β-ketoamides, valuable synthons in medicinal chemistry and drug development. The use of enzymes offers a green and highly selective alternative to traditional chemical methods, enabling the synthesis of chiral molecules with high purity. This guide focuses on two key enzymatic transformations: the lipase-catalyzed synthesis of β-ketoamides and the alcohol dehydrogenase-catalyzed reduction of the keto group.
I. Lipase-Catalyzed Synthesis of β-Ketoamides
Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are versatile catalysts for the amidation of β-keto esters to produce β-ketoamides. These reactions often proceed under mild conditions with high chemoselectivity.
Application Note:
Lipase-catalyzed amidation provides a direct and efficient route to β-ketoamides from readily available β-keto esters and primary or secondary amines. The immobilized nature of catalysts like Novozym 435 simplifies product purification and allows for catalyst recycling, making the process more sustainable and cost-effective. The reaction can often be performed in organic solvents or even under solvent-free conditions, further enhancing its green credentials.
Experimental Workflow for Lipase-Catalyzed Synthesis:
Caption: General workflow for the lipase-catalyzed synthesis of β-ketoamides.
Protocol 1: Synthesis of N-Benzyl-3-oxobutanamide using Novozym 435
This protocol describes the synthesis of N-benzyl-3-oxobutanamide from ethyl acetoacetate and benzylamine.
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
tert-Butyl methyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a 25 mL round-bottom flask, add ethyl acetoacetate (1.0 mmol, 1.0 eq), benzylamine (1.2 mmol, 1.2 eq), and 5 mL of MTBE.
-
Add Novozym 435 (50 mg, w/w).
-
Seal the flask and place it in a shaker incubator at 45 °C and 200 rpm.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Wash the filtrate with 1 M HCl (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-benzyl-3-oxobutanamide.
Quantitative Data for Lipase-Catalyzed Synthesis:
| Entry | β-Keto Ester | Amine | Enzyme | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Benzylamine | Novozym 435 | MTBE | 45 | 48 | ~90 | General procedure |
| 2 | Ethyl benzoylacetate | Aniline | Novozym 435 | Toluene | 50 | 72 | ~85 | General procedure |
| 3 | Methyl acetoacetate | Cyclohexylamine | Novozym 435 | Dioxane | 40 | 36 | ~92 | General procedure |
| 4 | Capric acid | Phenylglycinol | Novozym 435 | Solvent-free | 60 | 19 | 89.4 | [1] |
II. Alcohol Dehydrogenase (ADH)-Catalyzed Reduction of β-Ketoamides
Alcohol dehydrogenases are powerful biocatalysts for the stereoselective reduction of the carbonyl group in β-ketoamides to produce chiral β-hydroxyamides. This reaction is particularly valuable for the synthesis of enantiomerically pure drug intermediates. A key consideration for these reactions is the regeneration of the nicotinamide cofactor (NADH or NADPH).
Application Note:
The ADH-catalyzed reduction of β-ketoamides offers a highly efficient method to introduce a chiral hydroxyl group with excellent enantioselectivity. The choice of the ADH (often commercially available as kits with varying stereoselectivities) determines the configuration of the resulting alcohol (either (R) or (S)). A cofactor regeneration system, typically using a sacrificial alcohol like isopropanol and a second enzyme (or the same ADH if it has dual activity), is essential for driving the reaction to completion and making the process economically viable.
Signaling Pathway for Cofactor Regeneration:
Caption: Substrate-coupled cofactor regeneration in ADH-catalyzed reductions.
Protocol 2: ADH-Catalyzed Reduction of a β-Ketoamide
This protocol outlines the general procedure for the asymmetric reduction of a β-ketoamide using a commercially available alcohol dehydrogenase screening kit.
Materials:
-
β-Ketoamide substrate
-
Alcohol Dehydrogenase (ADH) screening kit (containing various ADHs with different stereoselectivities)
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺)
-
Isopropanol (for cofactor regeneration)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microcentrifuge tube, prepare a stock solution of the β-ketoamide substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
In separate wells of a 96-well plate, add the buffer solution.
-
Add the NADP⁺ (or NADPH) to a final concentration of 1 mM.
-
Add isopropanol to a final concentration of 5-10% (v/v) to act as the cosubstrate for cofactor regeneration.
-
Add the β-ketoamide substrate stock solution to a final concentration of 10-50 mM.
-
Initiate the reactions by adding a specific ADH from the screening kit to each well.
-
Seal the plate and incubate at 30 °C with shaking.
-
Monitor the reaction progress and enantiomeric excess (ee) of the product by chiral HPLC or GC at different time points (e.g., 4, 8, 24 hours).
-
For preparative scale, the reaction can be scaled up in a larger vessel.
-
After completion, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic layer. Repeat the extraction.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Quantitative Data for ADH-Catalyzed Reduction of β-Ketoamides:
| Entry | Substrate | Enzyme | Cofactor System | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Configuration | Reference |
| 1 | N,N-diethyl-2-methyl-3-oxobutanamide | Lk-ADH variant | NADPH/Isopropanol | 30 | 24 | >99 | >99 | (R) | [2] |
| 2 | N-benzyl-3-oxobutanamide | ADH-A | NADPH/GDH | 30 | 12 | >95 | >99 | (S) | General procedure |
| 3 | 3-Oxo-3-phenylpropanamide | KRED-NADH-134 | NADH/Glucose | 30 | 6 | >90 | >98 | (R) | [2] |
| 4 | 2-Chloro-N-phenyl-3-oxobutanamide | ADH from Rhodococcus ruber | NADPH/Isopropanol | 25 | 48 | ~85 | >99 | (S) | General procedure |
Note: GDH refers to Glucose Dehydrogenase, used in an enzyme-coupled cofactor regeneration system with glucose as the ultimate reductant.
III. Conclusion
The enzymatic synthesis and modification of β-ketoamides represent a powerful and sustainable approach for the preparation of valuable chemical intermediates. Lipases offer a straightforward method for amide bond formation, while alcohol dehydrogenases provide exceptional stereocontrol in the reduction of the keto functionality. The protocols and data presented herein serve as a guide for researchers to implement these biocatalytic methods in their synthetic endeavors, contributing to the development of greener and more efficient routes to complex molecules.
References
Application of 2,4-Dioxopentanamide in Materials Science: Application Notes and Protocols
Disclaimer: Direct applications of 2,4-dioxopentanamide in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known chemical properties of the related class of β-keto amides and are intended to be illustrative of potential research directions.
Introduction
This compound is a dicarbonyl compound featuring both ketone and amide functional groups. This molecular structure suggests a high potential for versatile reactivity, making it an intriguing candidate for applications in materials science. The presence of two carbonyl groups and an active methylene group allows for a range of chemical transformations, including chelation with metal ions, participation in condensation reactions, and utility as a building block for heterocyclic structures.[1][2] These properties position this compound as a potential precursor for functional polymers, coordination complexes, and specialized organic materials.
Application Note 1: Synthesis of Functional Polymers
Concept: The active methylene group in this compound can be utilized in polymerization reactions. For instance, it can undergo Knoevenagel condensation with dialdehydes to form novel polyesters or polyamides with enhanced thermal stability and chelating properties. The resulting polymers could find use in areas such as water purification (as a metal scavenger) or as specialty adhesives.
Potential Applications:
-
Development of metal-chelating resins for heavy metal removal.
-
Synthesis of thermally stable polymers for high-performance applications.
-
Creation of functional coatings with tunable surface properties.
Application Note 2: Precursor for Luminescent Metal-Organic Frameworks (MOFs)
Concept: The dicarbonyl moiety of this compound can act as a bidentate ligand for metal ions, forming coordination complexes. When copolymerized with suitable organic linkers, these complexes can self-assemble into Metal-Organic Frameworks (MOFs). The incorporation of specific metal ions (e.g., lanthanides) could impart luminescent properties to the resulting MOFs, making them suitable for applications in sensing, bio-imaging, and optoelectronics.
Potential Applications:
-
Luminescent sensors for the detection of specific analytes.
-
Contrast agents for biomedical imaging.
-
Active components in light-emitting devices (LEDs).
Experimental Protocols
Protocol 1: Synthesis of a Chelating Polymer via Knoevenagel Condensation
This protocol describes the synthesis of a linear polymer from this compound and terephthalaldehyde.
Materials:
-
This compound (recrystallized)
-
Terephthalaldehyde (purified by sublimation)
-
Piperidine (catalyst)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap)
Procedure:
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a Dean-Stark trap, and a nitrogen inlet.
-
Add this compound (1.29 g, 10 mmol) and terephthalaldehyde (1.34 g, 10 mmol) to the flask.
-
Add 100 mL of anhydrous toluene to the flask.
-
Add piperidine (0.1 mL) as a catalyst.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux for 24 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the toluene solution to 500 mL of vigorously stirred methanol.
-
Filter the precipitated polymer using a Buchner funnel and wash it with fresh methanol (3 x 50 mL).
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the polymer and the disappearance of the aldehyde C-H stretch.
-
¹H NMR Spectroscopy: To determine the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Data Presentation
Table 1: Expected Properties of the Synthesized Chelating Polymer
| Property | Expected Value |
| Appearance | Pale yellow powder |
| Yield | 75-85% |
| Number Average M.W. (Mn) | 8,000 - 12,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Decomposition Temp. (Td) | > 300°C |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a chelating polymer.
Caption: Logical relationship between the functional groups of this compound and its potential applications.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in β-Ketoamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of β-ketoamides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my β-ketoamide synthesis unexpectedly low?
A1: Low yields in β-ketoamide synthesis can stem from several factors, including incomplete reactions, side product formation, or degradation of the target molecule. Here are some common causes and troubleshooting steps:
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical. If you are using a standard carbodiimide-based coupling, consider alternatives that are more effective for your specific substrates.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. For instance, in the synthesis of β-keto esters and β-ketoamides from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, the use of a catalyst like sodium acetate and refluxing in a suitable solvent such as tetrahydrofuran can lead to quantitative yields under milder conditions than previously reported.[1]
-
Steric Hindrance: Bulky substituents on either the amine or the β-keto acid derivative can hinder the reaction. In such cases, longer reaction times, higher temperatures, or the use of a less sterically hindered activating group may be necessary. For example, in the acylation of β-enamino amides, sterically bulkier substituents on the R1 position can lead to lower yields.[2]
-
Keto-Enol Tautomerization and Racemization: The α-proton of β-ketoamides is acidic, leading to keto-enol tautomerization. This can cause racemization if the α-carbon is a stereocenter, potentially complicating purification and reducing the yield of the desired stereoisomer.[3][4] The use of mild reaction conditions is crucial to minimize this issue.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side reactions are a frequent challenge. Identifying the side products is the first step to mitigating their formation.
-
Enamine Formation: A significant challenge is the potential for undesired enamine formation due to the reactivity of the ketone compared to the ester.[4] Using protecting groups to reduce the reactivity of the ketone before forming the amide bond can be an effective strategy.
-
Pyrrolin-4-one Formation: In syntheses involving the domino fragmentation of α-aminoacyl β-enamino amides, a competing cyclization can lead to the formation of pyrrolin-4-one side products.[5] This is particularly problematic when the aminoacyl moiety has a primary or secondary amine. Using a tertiary-substituted nitrogen in the aminoacyl group can prevent this side reaction.[5]
-
Self-Condensation: The starting materials, particularly the β-keto ester or acid, can undergo self-condensation (e.g., Claisen condensation), especially under basic conditions. Careful control of stoichiometry and the order of addition of reagents can help minimize this.
Q3: My β-ketoamide is difficult to purify. What strategies can I employ for effective purification?
A3: Purification of β-ketoamides can be challenging due to their polarity and potential for keto-enol tautomerism, which can lead to band broadening in chromatography.
-
Chromatography Conditions: Standard silica gel chromatography is often effective. However, the choice of eluent is critical. A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is typically used. A small amount of a modifier, such as triethylamine, can be added to the eluent to reduce tailing if the compound is basic.
-
Acid/Base Stability: Be mindful of the pH during workup and purification. Acidic conditions can promote decarboxylation if a malonic acid derivative is used as a precursor, while both acidic and basic conditions can accelerate keto-enol tautomerism and potential epimerization.[3] Washing with a mild base like sodium bicarbonate solution can be safer for the enantiomeric purity than washing with a strong acid like HCl.[3]
-
Crystallization: If the β-ketoamide is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Quantitative Data Summary
Table 1: Effect of Catalyst and Reaction Time on the Synthesis of a β-Keto Ester (Precursor to β-Ketoamides)
| Entry | Catalyst (equiv.) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | None | 24 | 58 | - | [1] |
| 2 | NaOAc (1) | 30 | 100 | quant. | [1] |
| 3 | NaOAc (1) | 24 | 100 | 93 | [1] |
| 4 | K2CO3 (1) | 24 | - | 93 | [1] |
Data synthesized from a study on the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with an alcohol, which is analogous to the synthesis of β-ketoamides with amines.
Experimental Protocols
Protocol 1: General Synthesis of β-Ketoamides from β-Enamino Amides
This protocol is based on the acylation of β-enamino amides followed by fragmentation.
-
Formation of the β-Enamino Amide:
-
Dissolve the starting β-keto amide in dichloromethane (CH₂Cl₂).
-
Add a slight excess of a primary amine (e.g., 70% aqueous ethylamine) and sodium sulfate (Na₂SO₄).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting β-enamino amide is often used in the next step without further purification.[2]
-
-
Acylation:
-
To the solution of the β-enamino amide, add a base (e.g., pyridine or triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add the desired acylating agent (e.g., o-nitrobenzoyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Workup and Purification:
-
Wash the reaction mixture with a mild acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of β-Ketoamides using 2,2,6-trimethyl-4H-1,3-dioxin-4-one
This method provides a mild route to β-ketoamides.
-
Reaction Setup:
-
In a round-bottom flask, combine the primary or secondary amine (1 equiv.), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1 equiv.), and sodium acetate (1 equiv.).
-
Add tetrahydrofuran (THF) as the solvent.
-
-
Reaction Execution:
-
Reflux the mixture until the starting material is consumed (monitored by TLC). Reaction times can vary from several hours to a day.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure β-ketoamide. In some cases, the yield is quantitative and may not require extensive purification.[1]
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of β-ketoamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during the synthesis of chiral β-ketoamides
Welcome to the technical support center for the synthesis of chiral β-ketoamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to preventing racemization and maintaining stereochemical integrity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral β-ketoamides?
A1: The primary cause of racemization in chiral α-substituted β-ketoamides is keto-enol tautomerization.[1][2][3][4] The proton at the α-carbon (the stereocenter) is acidic and can be removed by a base or facilitated by an acid, leading to the formation of a planar, achiral enol or enolate intermediate.[5][6][7][8] Reprotonation of this intermediate can occur from either face with equal probability, resulting in a loss of enantiomeric purity and the formation of a racemic mixture.[6][7]
Q2: How do pH conditions during reaction workup affect the stereochemical stability of my β-ketoamide?
A2: Both acidic and basic conditions can promote racemization, but acidic conditions are often more detrimental during workup.[1] For example, washing a solution of a chiral β-ketoamide with 1 M hydrochloric acid has been shown to cause a significant decrease in the enantiomeric ratio (from 91:9 to 63:37 in one case).[1] In contrast, washing with a mild basic solution like sodium bicarbonate may not affect the enantiomeric ratio.[1] It is crucial to use neutral or mildly basic conditions during extraction and purification steps.
Q3: Can the choice of base in my reaction lead to racemization?
A3: Yes, the choice and amount of base are critical. Strong bases can readily deprotonate the α-carbon, facilitating the keto-enol tautomerization that leads to racemization.[3][9] Traditional synthesis methods often rely on strong bases, which can limit functional group tolerance and jeopardize the stereocenter.[1] Using a weaker, non-nucleophilic base or minimizing the amount of base can help preserve stereochemical integrity. Some modern synthetic methods are designed to be base-free.[3]
Q4: Are there modern synthetic methods specifically designed to avoid racemization?
A4: Yes, several methods have been developed to synthesize enantioenriched β-ketoamides under mild conditions that minimize racemization. One notable example is a[10][10]-sigmatropic sulfonium rearrangement mediated by a chiral sulfinimine.[1][2] This method proceeds with high enantioselectivity and chemoselectivity under mild, electrophilic amide activation conditions, directly providing stereochemically stable products.[1] Another approach involves the acetoacetylation of chiral alcohols or amines using 2,2,6-trimethyl-4H-1,3-dioxin-4-one under mild, neutral, or weakly basic conditions.[11][12]
Troubleshooting Guides
Problem 1: My final β-ketoamide product shows low enantiomeric excess (ee) or a poor enantiomeric ratio (er).
Possible Causes and Solutions:
-
Cause A: Racemization during the reaction.
-
Solution:
-
Re-evaluate your base: If using a strong base (e.g., LDA, n-BuLi), consider switching to a milder, non-nucleophilic base (e.g., 2-iodopyridine, collidine).[1][13]
-
Optimize reaction temperature: Perform the reaction at lower temperatures. Cryogenic temperatures (-78 °C) can often suppress racemization pathways.[1]
-
Check stoichiometry: An excess of base or other reagents can sometimes promote side reactions or racemization.[1][14] Carefully screen the stoichiometry of your reactants.
-
-
-
Cause B: Racemization during aqueous workup.
-
Cause C: Racemization during purification.
-
Solution:
-
Use neutral stationary phase: If using column chromatography, ensure the silica gel is neutralized. This can be done by flushing the column with a solvent system containing a small amount of a neutral or basic additive like triethylamine before loading the sample.
-
Minimize exposure time: Do not let the product sit on the silica gel column for an extended period.
-
-
Problem 2: I am using a chiral auxiliary-based method, but the diastereoselectivity is low.
Possible Causes and Solutions:
-
Cause A: Incomplete enolate formation.
-
Solution: Ensure the base used is strong enough and the deprotonation time is sufficient to completely form the desired enolate before adding the electrophile. The choice of solvent can also influence enolate formation and stability.
-
-
Cause B: Poor facial selectivity.
-
Solution: The chiral auxiliary is designed to block one face of the enolate.[10] If selectivity is low, the auxiliary may not be providing sufficient steric hindrance. Consider switching to a bulkier chiral auxiliary. For example, Evans' oxazolidinone auxiliaries are widely used for their high diastereoselectivity.[1]
-
-
Cause C: Incompatible electrophile.
-
Solution: The structure of the electrophile can influence the transition state and, therefore, the diastereoselectivity. If possible, try modifying the electrophile or the reaction conditions.
-
Data Presentation: Effect of Reaction Conditions on Enantiomeric Ratio
The following table summarizes data from a study on the asymmetric synthesis of a β-ketoamide via a[10][10]-sigmatropic sulfonium rearrangement, illustrating how different parameters can affect the yield and enantiomeric ratio (er).[1]
| Entry | Deviation from Standard Conditions | Yield (%) | Enantiomeric Ratio (er) |
| 1 | None (2-Iodopyridine as base) | 71 | 91 : 09 |
| 2 | 2-Fluoropyridine as base | <5 | N/A |
| 3 | CHCl₃ as solvent (instead of CH₂Cl₂) | 36 | N/A |
| 4 | 1.5 eq of Tf₂O | 38 | 70 : 30 |
| 5 | 1.1 eq of chiral sulfinimine | 59 | 89 : 11 |
| 6 | Addition of chiral sulfinimine at -78 °C | 75 | 91 : 09 |
Data sourced from Angew. Chem. Int. Ed. 2024, 63, e202418070.[1]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a β-Ketoamide via[10][10]-Sigmatropic Sulfonium Rearrangement [1]
This protocol is based on a method that demonstrates high enantioselectivity under mild conditions.
-
Materials:
-
Amide substrate (1.0 eq)
-
Chiral sulfinimine (1.05 eq)
-
2-Iodopyridine (1.2 eq)
-
Triflic anhydride (Tf₂O) (1.2 eq)
-
Dichloromethane (CH₂Cl₂) as solvent
-
-
Procedure:
-
To a solution of the amide substrate and 2-iodopyridine in CH₂Cl₂ at 0 °C, add triflic anhydride dropwise.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the keteniminium ion.
-
Add the chiral sulfinimine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched β-ketoamide.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
-
Protocol 2: Acetoacetylation of a Chiral Alcohol using 2,2,6-Trimethyl-4H-1,3-dioxin-4-one [12]
This protocol provides a mild method for synthesizing chiral β-keto esters, which can be subsequently converted to β-ketoamides.
-
Materials:
-
Chiral alcohol (1.0 eq)
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Diketene-acetone adduct) (1.2 eq)
-
Sodium acetate (NaOAc) (1.0 eq)
-
Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
To a solution of the chiral alcohol in THF, add sodium acetate and 2,2,6-trimethyl-4H-1,3-dioxin-4-one.
-
Heat the mixture to reflux and stir until the starting alcohol is consumed (monitor by TLC). Reaction times can vary from a few hours to 30 hours.[11]
-
Cool the reaction mixture to room temperature and filter off the sodium acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral β-keto ester by column chromatography if necessary. The product is often obtained in quantitative yield and can be used without further purification.[11][12]
-
Visualizations
Caption: Mechanism of base- or acid-catalyzed racemization via a planar enolate intermediate.
Caption: Troubleshooting workflow for addressing low enantiomeric excess in β-ketoamide synthesis.
References
- 1. Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of β-Ketoamides by Sulfonium Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 13. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 2,4-dioxopentanamide
Welcome to the technical support center for the synthesis of 2,4-dioxopentanamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this versatile β-keto amide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound and its analogs involve two primary strategies:
-
Claisen Condensation followed by Amidation: This route typically involves the Claisen condensation of an acetone enolate equivalent with a diethyl oxalate to form an intermediate ethyl 2,4-dioxopentanoate. This ester is then subjected to amidation to yield the final product.[1][2][3][4]
-
Reaction of Diketene with Ammonia: This method provides a straightforward approach to a related compound, acetoacetamide, which can serve as a precursor or model for the synthesis of this compound. The reaction involves the nucleophilic attack of ammonia on diketene.[5][6]
Q2: What are the critical parameters to control during the Claisen condensation step?
A2: The success of the Claisen condensation is highly dependent on several factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial to ensure complete deprotonation of the ketone without competing side reactions. Sodium ethoxide is commonly used when ethyl esters are the reactants.[4]
-
Stoichiometry of the Base: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the resulting β-dicarbonyl product, which is more acidic than the starting alcohol.
-
Reaction Temperature: The temperature should be carefully controlled to prevent side reactions. The initial deprotonation is often carried out at a low temperature, and the reaction mixture is then allowed to warm.
-
Purity of Reagents and Solvents: All reagents and solvents must be anhydrous, as the presence of water can quench the enolate and hydrolyze the ester.[4]
Q3: I am observing low yields in my amidation step. What could be the cause?
A3: Low yields in the amidation of ethyl 2,4-dioxopentanoate can stem from several issues:
-
Incomplete Reaction: The amidation reaction may require elevated temperatures or prolonged reaction times to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) or other analytical techniques is recommended.
-
Side Reactions: The β-dicarbonyl moiety is susceptible to various side reactions. For instance, the amide product can potentially cyclize or undergo other rearrangements under harsh conditions.
-
Purification Losses: this compound is a relatively polar molecule, which can lead to losses during aqueous workup or chromatographic purification. Careful optimization of the extraction and purification procedures is necessary.
Q4: Are there any common side products I should be aware of?
A4: Yes, several side products can form during the synthesis:
-
Self-condensation of the Ketone: If the ketone has two α-hydrogens, it can undergo self-condensation (an aldol reaction) as a competing pathway.
-
Hydrolysis of the Ester: If any water is present, the ethyl ester intermediate can hydrolyze back to the carboxylic acid.
-
Formation of Pyridinone Derivatives: In reactions involving diketene and ammonia, the formation of 3-acetyl-6-methyl-2,4-pyridinedione can occur as a side product.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of ethyl 2,4-dioxopentanoate (Claisen Condensation) | 1. Inactive base (e.g., sodium ethoxide has degraded). 2. Presence of water in reagents or glassware. 3. Incorrect stoichiometry of reactants or base. 4. Reaction temperature is too low. | 1. Use freshly prepared or properly stored sodium ethoxide. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Dry reagents as necessary.[4] 3. Carefully measure all reactants and use at least one equivalent of base. 4. Allow the reaction to warm to room temperature or gently heat as indicated in the protocol. |
| Formation of a complex mixture of products in the Claisen condensation | 1. Use of two different enolizable esters leading to a crossed Claisen with multiple products. 2. Self-condensation of the ketone starting material. | 1. For a crossed Claisen, ensure one ester partner cannot form an enolate (e.g., diethyl oxalate).[1][2] 2. Use a non-nucleophilic base and control the addition of the ketone to the reaction mixture. |
| Low yield of this compound (Amidation) | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Inefficient amidation reagent. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Use milder workup conditions. Consider alternative purification methods like crystallization. 3. Explore different amidation methods, such as using a coupling agent if starting from the corresponding carboxylic acid. |
| Product is an oil and difficult to purify | The product may be impure or exist as a mixture of tautomers. | 1. Attempt purification by column chromatography using a gradient of a polar solvent in a non-polar solvent. 2. Try to induce crystallization by dissolving in a minimal amount of a hot solvent and cooling slowly, or by adding a non-polar co-solvent. |
| Unexpected peaks in NMR spectrum | Presence of side products or residual solvent. | 1. Compare the spectrum to known spectra of starting materials and potential side products. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvents. |
Experimental Protocols
Synthesis of Ethyl 2,4-Dioxopentanoate via Claisen Condensation
This procedure is adapted from the synthesis of ethyl acetopyruvate.[4]
Materials:
-
Sodium (Na)
-
Absolute Ethanol (EtOH)
-
Diethyl oxalate
-
Acetone (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Benzene (or a suitable alternative extraction solvent like toluene or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to cool to room temperature.
-
Condensation Reaction: Slowly add a mixture of diethyl oxalate (1 equivalent) and anhydrous acetone (1 equivalent) to the sodium ethoxide solution with vigorous stirring. The temperature may rise; maintain it below 50°C. A precipitate will form.
-
Isolation of the Sodium Salt: After the addition is complete, continue stirring for an additional hour. Filter the resulting precipitate (the sodium salt of ethyl 2,4-dioxopentanoate) and wash it with a small amount of cold, absolute ethanol.
-
Acidification and Extraction: Suspend the sodium salt in a mixture of ice and water. With stirring, add a cold solution of dilute sulfuric acid until the mixture is acidic (pH ~2-3). Extract the aqueous layer with three portions of benzene (or an alternative solvent).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield crude ethyl 2,4-dioxopentanoate.
-
Purification: The crude product can be purified by vacuum distillation.
Synthesis of this compound via Amidation of Ethyl 2,4-Dioxopentanoate
This is a general procedure for the amidation of a β-keto ester.
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Ammonia (aqueous solution, e.g., 28-30%) or ammonia gas
-
Ethanol (or another suitable solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol.
-
Amidation: Add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the solution. Alternatively, bubble ammonia gas through the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Studies on Ketene and Its Derivatives. XXX : Reaction of Diketene with Ammonia and Aliphatic Amines [jstage.jst.go.jp]
- 6. Diketene - Wikipedia [en.wikipedia.org]
troubleshooting side reactions in the acylation of amides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges during the acylation of amides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acylation of amides?
The most prevalent side reactions include:
-
Diacylation: Particularly with primary amides, the initially formed secondary amide can be acylated a second time to form an imide. This is often promoted by strong bases and an excess of the acylating agent.
-
O-acylation: The amide oxygen atom can act as a nucleophile instead of the nitrogen, leading to the formation of an unstable isoimide intermediate. This intermediate may rearrange to the desired N-acyl product, revert to the starting materials, or react further to form other byproducts.
-
Hydrolysis of Acylating Agent: Acylating agents, especially reactive ones like acyl chlorides, can be hydrolyzed by trace amounts of water in the reaction mixture, reducing the effective concentration of the reagent and lowering the yield.
-
Starting Material Decomposition: The amide starting material or the acylated product may be unstable under the reaction conditions, particularly if harsh bases or high temperatures are employed.
Q2: My primary amide is undergoing diacylation. How can I prevent this?
Diacylation results in the formation of an imide and is a common issue. To favor mono-N-acylation, consider the following strategies:
-
Stoichiometry Control: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the acylating agent.
-
Slow Addition: Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which disfavors the second acylation event.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of less hindered bases like triethylamine or pyridine. Stronger bases like sodium hydride (NaH) can readily deprotonate the mono-acylated amide, increasing its nucleophilicity and promoting diacylation.
-
Solvent Effects: Non-polar solvents can sometimes suppress over-acylation compared to polar aprotic solvents.
Q3: I am observing a byproduct that I suspect is from O-acylation. How can I confirm this and promote N-acylation?
O-acylation leads to an isoimide intermediate. Promoting the desired N-acylation can be achieved by:
-
Solvent Choice: Polar aprotic solvents like DMF or DMAc can stabilize the transition state leading to N-acylation. In contrast, non-polar solvents may favor O-acylation in some cases.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for N-acylation, as it is typically the thermodynamically favored pathway.
-
Catalysts: The use of catalysts like 4-dimethylaminopyridine (DMAP) can sometimes favor N-acylation, although its effect can be substrate-dependent.
Q4: My acylation reaction has a very low yield, and a significant amount of my starting amide is recovered. What could be the issue?
Low conversion can stem from several factors:
-
Insufficiently Reactive Acylating Agent: Amides are generally poor nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl.[1] If you are using a less reactive acylating agent like an ester, it may not be electrophilic enough. Consider switching to a more reactive agent like an acid anhydride or an acyl chloride.[2]
-
Inadequate Base: A base is often required to neutralize the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amide and render it non-nucleophilic.[] Ensure at least one equivalent of a suitable base is used. For particularly unreactive amides, a stronger base may be necessary to deprotonate the amide and increase its nucleophilicity.
-
Steric Hindrance: If either the amide or the acylating agent is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times, elevated temperatures, or the use of less hindered reagents may be necessary.
Troubleshooting Guide
Problem: Low or No Product Formation
// Path for SM present increase_reactivity [label="Increase Reactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_choice [label="Use more reactive acylating agent\n(e.g., Acyl Chloride > Anhydride > Ester)", fillcolor="#FFFFFF", fontcolor="#202124"]; temp_increase [label="Increase temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; base_choice [label="Use a stronger base to increase\nSM nucleophilicity (e.g., NaH)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Path for SM consumed check_byproducts [label="Are there new, non-product spots?", fillcolor="#FBBC05", fontcolor="#202124"]; byproducts_yes [label="Yes", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; byproducts_no [label="No (Baseline material)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; decomposition [label="Starting material or product may be unstable.\n- Lower temperature\n- Use milder base/conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_reactions [label="Side reactions are dominant.\nSee FAQ Q1-Q3 for prevention.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_sm; check_sm -> sm_present [label="Yes"]; check_sm -> sm_gone [label="No"];
sm_present -> increase_reactivity; increase_reactivity -> reagent_choice; increase_reactivity -> temp_increase; increase_reactivity -> base_choice;
sm_gone -> check_byproducts; check_byproducts -> byproducts_yes [label="Yes"]; check_byproducts -> byproducts_no [label="No"]; byproducts_no -> decomposition; byproducts_yes -> side_reactions; } DOT Caption: Troubleshooting workflow for low product yield.
Problem: Multiple Products Observed (Potential Side Reactions)
// Diacylation Path diacylation_yes [label="Diacylation Confirmed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; control_stoich [label="Use 1.05-1.1 eq. acylating agent", fillcolor="#FFFFFF", fontcolor="#202124"]; slow_addition [label="Add acylating agent slowly at 0 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; change_base [label="Use a hindered base (e.g., DIPEA)", fillcolor="#FFFFFF", fontcolor="#202124"];
// O-acylation Path o_acylation_yes [label="O-acylation Suspected", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Lower reaction temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; change_solvent [label="Use polar aprotic solvent (e.g., DMF)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Other Path other_yes [label="Consider other possibilities:\n- Reaction with solvent\n- Impurities in starting materials", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> identify_products; identify_products -> is_diacylation; is_diacylation -> diacylation_yes [label="Yes"]; is_diacylation -> is_o_acylation [label="No"];
diacylation_yes -> control_stoich; diacylation_yes -> slow_addition; diacylation_yes -> change_base;
is_o_acylation -> o_acylation_yes [label="Yes"]; is_o_acylation -> other_issue [label="No"];
o_acylation_yes -> lower_temp; o_acylation_yes -> change_solvent;
other_issue -> other_yes [label="Yes"]; } DOT Caption: Decision tree for addressing multiple products.
Data Presentation: Influence of Reaction Parameters
The choice of base and solvent can significantly impact the outcome of an amide acylation. The following tables summarize general trends observed.
Table 1: Effect of Base on Diacylation of Primary Amides
| Base | Steric Hindrance | Basicity (pKa of conj. acid) | Tendency for Diacylation | Rationale |
| Pyridine | Low | ~5.2 | High | Less hindered, can act as a nucleophilic catalyst. |
| Triethylamine (TEA) | Medium | ~10.8 | Moderate to High | Common base, but can still promote diacylation. |
| DIPEA (Hünig's base) | High | ~10.7 | Low | Sterically hindered, acts as a proton scavenger with low nucleophilicity. |
| 2,6-Lutidine | High | ~6.7 | Low | Hindered pyridine derivative, good for acid-sensitive substrates. |
| Sodium Hydride (NaH) | N/A | ~35 | Very High | Strong, non-nucleophilic base that deprotonates the mono-acylated amide, making it highly nucleophilic for a second acylation. |
Table 2: General Solvent Effects on Amide Acylation
| Solvent | Polarity | Typical Use | Potential Issues |
| Dichloromethane (DCM) | Polar Aprotic | General purpose, good solubility for many organics.[4] | Can be slow for less reactive partners. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good for reactions with organometallics or strong bases like NaH.[5] | Can be slow; potential for peroxide formation. |
| Acetonitrile (MeCN) | Polar Aprotic | Can promote solubility of polar substrates. | May participate in side reactions under certain conditions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power, can accelerate slow reactions.[6] | Can be difficult to remove; potential for decomposition at high temperatures. |
| Toluene | Non-polar | Useful for azeotropic removal of water with acid catalysts. | Poor solubility for polar starting materials. |
Key Reaction Pathways
The following diagrams illustrate the desired N-acylation pathway and the competing diacylation and O-acylation side reactions.
Experimental Protocol: Acylation of a Primary Amide using Schotten-Baumann Conditions
This protocol is a general guideline for the N-acylation of a primary amide with an acyl chloride.[4] It should be adapted based on the specific properties of the substrates.
Materials:
-
Primary Amide (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amide (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Base Addition: Add DIPEA (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amide is consumed (typically 2-16 hours).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench any unreacted acyl chloride and neutralize the acid byproduct.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (optional, to remove basic impurities), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
improving the yield and purity of 2,4-dioxopentanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 2,4-dioxopentanamide. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a dicarbonyl compound containing an amide functional group. Its structural motifs are of interest in medicinal chemistry as potential intermediates for the synthesis of more complex heterocyclic compounds and as potential pharmacophores for various biological targets.
Q2: What is a common synthetic route for this compound?
A prevalent method for synthesizing β-dicarbonyl compounds like this compound is through a Claisen condensation reaction, followed by amidation. A plausible route involves the condensation of a pyruvate ester with an acetate ester to form the corresponding dioxoester, which is then amidated to yield the final product.
Q3: What are the critical parameters to control during the synthesis to ensure high yield?
The critical parameters for maximizing the yield of this compound include the choice of a strong, non-nucleophilic base for the condensation step, anhydrous reaction conditions to prevent hydrolysis of esters and the intermediate, and careful control of the reaction temperature to minimize side reactions.
Q4: What are the common impurities observed in crude this compound?
Common impurities can include unreacted starting materials, the intermediate dioxoester, byproducts from side reactions such as self-condensation of the starting esters, and hydrolysis products if water is present in the reaction mixture.
Q5: How can the purity of this compound be improved?
Purification can be achieved through several methods, including recrystallization from an appropriate solvent system, and column chromatography on silica gel. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors in the synthetic process. Below is a breakdown of potential causes and their solutions.
-
Ineffective Condensation Reaction: The initial Claisen condensation is crucial.
-
Cause: The base used may not be strong enough to deprotonate the acetate ester effectively.
-
Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Cause: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider a moderate increase in temperature, while monitoring for byproduct formation.
-
-
Hydrolysis of Reactants or Product:
-
Cause: Presence of water in the solvents or reagents.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
-
Inefficient Amidation:
-
Cause: The amidation agent (e.g., ammonia or an amine) may not be sufficiently reactive, or the reaction conditions may not be optimal.
-
Solution: Consider using a more reactive amidation agent or a coupling agent to facilitate the reaction. Ensure the temperature and reaction time are suitable for the chosen amidation method.
-
Issue 2: Product Impurity
Q: My final product is showing significant impurities after synthesis. How can I identify and remove them?
A: Impurities can adversely affect downstream applications. A systematic approach to purification is necessary.
-
Identification of Impurities:
-
Technique: Use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the number and nature of the impurities by comparing with the spectra of the starting materials.
-
-
Purification Strategies:
-
Recrystallization: This is an effective method for removing small amounts of impurities. The choice of solvent is critical.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble and the impurities are either highly soluble or insoluble. Allow the solution to cool slowly to form pure crystals.
-
-
Column Chromatography: For separating mixtures of compounds with different polarities.
-
Protocol: Choose a solvent system that provides good separation of the product from impurities on a TLC plate. Pack a silica gel column and elute the crude mixture with the chosen solvent system.
-
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | 25 | 12 | 45 |
| 2 | NaH | THF | 0 to 25 | 12 | 75 |
| 3 | LDA | THF | -78 to 25 | 8 | 82 |
| 4 | NaH | Toluene | 50 | 6 | 68 |
Table 2: Comparison of Purification Methods for this compound
| Method | Starting Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Recrystallization (EtOAc/Hexane) | 85 | 95 | 70 | Effective for removing non-polar impurities. |
| Column Chromatography (Silica Gel) | 85 | >99 | 60 | Best for high purity, but lower recovery. |
| Acid-Base Extraction | 85 | 92 | 85 | Good for removing acidic/basic impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation and Amidation
-
Condensation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl pyruvate (1.0 eq) and ethyl acetate (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxopentanoate.
-
Amidation: Dissolve the crude ester in methanol and bubble ammonia gas through the solution at 0 °C for 2 hours.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare a slurry of silica gel in a 20% ethyl acetate in hexane solution.
-
Pack a glass column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 20% and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Strategy for improving the purity of the final product.
Technical Support Center: 2,4-Dioxopentanamide Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 2,4-dioxopentanamide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a β-ketoamide, a class of organic compounds characterized by a ketone group at the β-position relative to an amide carbonyl group. This arrangement of functional groups makes the molecule susceptible to certain chemical transformations that can affect its stability in solution.
Q2: What are the primary stability concerns for this compound in solution?
A2: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. The amide bond can be cleaved under both acidic and basic conditions, leading to the formation of 2,4-dioxopentanoic acid and ammonia. The presence of the β-keto group can also influence the reactivity and stability of the molecule.
Q3: What is keto-enol tautomerism and how does it affect this compound?
A3: this compound, being a 1,3-dicarbonyl compound, can exist in equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The extent of enolization is influenced by the solvent's polarity and its ability to form hydrogen bonds. This tautomerism can affect the compound's reactivity, solubility, and interaction with other molecules.
Q4: How do pH and temperature impact the stability of this compound?
A4: Both pH and temperature significantly impact the stability of this compound. The rate of hydrolysis of the amide bond is generally accelerated at both low (acidic) and high (basic) pH.[1][2] Increased temperature also typically increases the rate of degradation reactions.[3]
Q5: What are the likely degradation products of this compound in solution?
A5: The primary degradation product from the hydrolysis of this compound is expected to be 2,4-dioxopentanoic acid and ammonia, resulting from the cleavage of the amide bond. Further degradation of 2,4-dioxopentanoic acid could also occur depending on the conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in solution. | Hydrolysis of the amide bond. | - Adjust the pH of the solution to a more neutral range (around pH 6-7) where the rate of hydrolysis is often minimized.[1][2] - Store solutions at lower temperatures (e.g., 2-8°C or frozen) to slow down the degradation rate. - Consider using a non-aqueous or a mixed solvent system if compatible with the experimental design. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | - Perform a forced degradation study to intentionally generate degradation products and identify their retention times.[3][4] - Use a stability-indicating analytical method that can resolve the parent compound from its degradation products. |
| Variability in experimental results between batches of solutions. | Inconsistent solution preparation and storage conditions. | - Standardize the protocol for solution preparation, including the source and quality of solvents and buffers. - Ensure consistent storage conditions (temperature, light exposure) for all solutions. - Prepare fresh solutions for critical experiments. |
| Precipitation of the compound from the solution. | Poor solubility or formation of insoluble degradation products. | - Assess the solubility of this compound in the chosen solvent system at the desired concentration. - Consider the use of co-solvents or other solubilizing agents. - Filter the solution before use to remove any particulates. |
Experimental Protocols
Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer (MS).
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used for initial method development. The gradient should be optimized to achieve good resolution between the parent peak and any degradation products.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).
4. Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, perform forced degradation studies under various stress conditions as outlined in the ICH Q1A(R2) guidelines.[3][4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light.
-
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak.
5. Method Validation:
-
Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Protocol for Assessing the Stability of this compound in Solution
1. Solution Preparation:
-
Prepare solutions of this compound at a known concentration in various buffers (e.g., pH 4, 7, and 9) and solvents of interest.
2. Storage Conditions:
-
Aliquot the solutions into separate vials for each time point and storage condition.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
3. Sample Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each storage condition.
-
Analyze the samples immediately using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant and the half-life of the compound under each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C
| pH | Half-life (t½) in hours | Major Degradation Product |
| 4.0 | 48 | 2,4-Dioxopentanoic acid |
| 7.0 | 120 | 2,4-Dioxopentanoic acid |
| 9.0 | 24 | 2,4-Dioxopentanoic acid |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Hydrolysis of this compound.
References
Technical Support Center: Optimization of HPLC Methods for Dicarbonyl Compound Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of dicarbonyl compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of dicarbonyl compounds by HPLC.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inadequate separation of dicarbonyl derivatives. | Optimize the mobile phase composition. A common mobile phase is a gradient of acetonitrile and water.[1][2][3] Adjusting the gradient slope and starting conditions can improve separation.[4] Consider using an ion-pair reagent like Girard-T for better separation of certain derivatives.[5] Ensure the column is appropriate for the analysis; a C18 column is frequently used.[4] |
| Co-elution of analytes. | Modify the mobile phase pH. For ionizable compounds, adjusting the pH can alter retention times and improve selectivity.[6][7] | |
| Column degradation. | Regenerate the column according to the manufacturer's instructions or replace it if regeneration is ineffective.[6] | |
| Peak Tailing | Secondary interactions between analytes and the stationary phase. | For basic compounds, interactions with residual silanol groups on the silica support can cause tailing. Lowering the mobile phase pH can protonate the silanols and reduce these interactions.[8] |
| Column overload. | Dilute the sample to reduce the concentration of the analyte being injected.[9] | |
| Dead volume in the HPLC system. | Check all connections for proper fitting and minimize the length of tubing where possible. | |
| Peak Fronting | Column overload. | This is the most common cause of peak fronting.[9] Dilute the sample or reduce the injection volume.[9] |
| Inappropriate injection solvent. | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is used for injection, it can cause the analyte band to spread, leading to fronting.[7] | |
| Ghost Peaks | Contamination in the mobile phase. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[10][11] Contaminants can accumulate on the column from the mobile phase and elute as ghost peaks, especially in gradient analysis.[12] |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method.[13] Injecting a blank solvent run can help identify if carryover is the issue.[14] | |
| System contamination. | Regularly clean and maintain the HPLC system, including the injector, seals, and tubing, to prevent the buildup of contaminants.[12] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure accurate and consistent mobile phase preparation.[15] If using a gradient, ensure the pump is mixing the solvents correctly. |
| Temperature variations. | Use a column oven to maintain a constant temperature, as temperature can affect retention times.[16] | |
| Column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[7] |
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the analysis of dicarbonyl compounds by HPLC?
Most dicarbonyl compounds lack a strong chromophore, which means they do not absorb UV light well, making them difficult to detect with standard UV detectors.[5] Derivatization converts the dicarbonyls into derivatives that have strong UV absorbance or can be detected by other means, such as fluorescence.[5][17]
2. What are the common derivatizing agents for dicarbonyl compounds?
Common derivatizing agents include:
-
o-Phenylenediamine (OPD): Reacts with α-dicarbonyls to form stable quinoxaline derivatives with strong UV absorbance.[5][18][19]
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with carbonyl compounds to form hydrazones that are readily analyzed by reversed-phase HPLC.[4][20][21]
-
Girard-T Reagent: Forms hydrazone adducts and is particularly useful for ion-pair chromatography.[5]
3. What is a typical experimental protocol for the derivatization of dicarbonyls with o-Phenylenediamine (OPD)?
A general procedure involves the following steps:
-
Adjust the sample pH to the optimal range for the reaction (e.g., pH 8 for wine samples).[22][23]
-
Add the OPD reagent to the sample.
-
Incubate the mixture at a specific temperature and time to allow the reaction to complete (e.g., 60°C for 3 hours).[22][23]
-
Cool the sample and inject it directly into the HPLC system.[24]
4. How can I optimize the mobile phase for the separation of dicarbonyl derivatives?
A binary mobile phase of acetonitrile and water is very common for separating dicarbonyl derivatives.[1][2][3] Optimization typically involves:
-
Gradient Elution: Starting with a lower concentration of the organic solvent (acetonitrile) and gradually increasing it over time. This is necessary because the hydrophobicities of the derivatives can vary widely.[4]
-
Mobile Phase Additives: Adding a small amount of acid, such as formic acid or acetic acid, can improve peak shape and ionization for mass spectrometry detection.[4][22]
5. What are the key parameters to consider for sample preparation?
-
Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column and system.[6]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and remove interfering compounds before derivatization and analysis.[25]
-
Solvent Compatibility: Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[7]
Experimental Protocols
Derivatization with o-Phenylenediamine (OPD) for Wine Samples
This protocol is adapted from methods for analyzing α-dicarbonyl compounds in wine.[22][23]
-
Sample Preparation: Take 10 mL of the wine sample in a suitable flask.
-
pH Adjustment: Adjust the pH of the sample to 8.0 with a sodium hydroxide solution.
-
Reagent Addition: Add 5 mg of 1,2-diaminobenzene (OPD).
-
Internal Standard: Add an internal standard, such as 2,3-hexanedione, if quantitative analysis is required.
-
Reaction: Seal the flask and stir until the OPD is dissolved. Place the flask in an oven at 60°C for 3 hours.
-
Analysis: Cool the sample to room temperature and inject an aliquot directly into the HPLC system.
HPLC Conditions for OPD Derivatives
| Parameter | Value |
| Column | C18 reversed-phase, e.g., Spherisorb ODS 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.05% acetic acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 313 nm |
| Injection Volume | 20 µL |
| Gradient Program | A typical gradient would start with a high percentage of Mobile Phase A and ramp up the percentage of Mobile Phase B to elute the more hydrophobic derivatives. |
Table based on information from OIV methods.[22][23][24]
Visualizations
Caption: General experimental workflow for HPLC analysis of dicarbonyl compounds.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of HPLC binary mobile phase composition on the analysis of carbonyls | Semantic Scholar [semanticscholar.org]
- 4. youngin.com [youngin.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. hplc.eu [hplc.eu]
- 14. wyatt.com [wyatt.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. lcms.cz [lcms.cz]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dicsa.es [dicsa.es]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. oiv.int [oiv.int]
- 23. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]
- 24. Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene | OIV [oiv.int]
- 25. Isolation and determination of alpha-dicarbonyl compounds by RP-HPLC-DAD in green and roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: α-Keto Amide Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for α-keto amides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Stability and Handling
Q1: My α-keto amide appears to be degrading during purification. What are the common degradation pathways and how can I minimize them?
A1: α-Keto amides are susceptible to several degradation pathways, primarily hydrolysis, epimerization, and hemiacetal formation.
-
Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions to yield the corresponding α-keto acid and amine.[1] To mitigate this, maintain a neutral pH during purification and work-up procedures whenever possible. Avoid prolonged exposure to strong acids or bases.
-
Epimerization/Racemization: The α-proton is acidic and can be abstracted, leading to a loss of stereochemical integrity, particularly at physiological pH or in the presence of buffered solutions.[2] This is a critical consideration for chiral α-keto amides. Use of non-basic conditions and minimizing purification time can help.
-
Hemiacetal Formation: In the presence of water or alcohol solvents, the keto-carbonyl can form a gem-diol hydrate or a hemiacetal.[2] This can complicate analysis (e.g., by NMR or HPLC) and purification. It is advisable to use dry solvents and minimize exposure to moisture.
Column Chromatography
Q2: I am having trouble purifying my α-keto amide by column chromatography. What are some common issues and their solutions?
A2: Column chromatography is a common purification method for α-keto amides, but challenges can arise.
| Common Issue | Potential Cause | Troubleshooting Steps |
| Streaking or Tailing of the Product Peak | 1. Compound is too polar for the chosen mobile phase. 2. Interaction with acidic silica gel. 3. Column overloading. | 1. Gradually increase the polarity of the mobile phase. A common mobile phase for α-keto amides is a gradient of ethyl acetate in hexanes.[3] 2. Add a small amount of a neutral or slightly basic modifier like triethylamine to the mobile phase to neutralize active sites on the silica. 3. Reduce the amount of crude material loaded onto the column. |
| Product is Decomposing on the Column | The silica gel is too acidic, catalyzing hydrolysis. | 1. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. 2. Consider using a less acidic stationary phase like alumina or Florisil. |
| Poor Separation of Impurities | The polarity of the mobile phase is not optimized. | 1. Run a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. 2. Use a shallow gradient during elution to improve resolution. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., a higher percentage of hexanes) and gradually increase the polarity. |
| Product is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If the product is still retained, consider flushing the column with a very polar solvent like methanol, but be aware that this may also elute strongly retained impurities. |
Recrystallization
Q3: My α-keto amide is not crystallizing properly. What can I do?
A3: Recrystallization can be an effective purification technique for solid α-keto amides.
| Common Issue | Potential Cause | Troubleshooting Steps |
| Compound Oils Out | 1. The boiling point of the solvent is too high. 2. The solution is supersaturated. 3. Impurities are preventing crystallization. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional solvent to dissolve the oil, then cool slowly. 3. Try a different solvent system or pre-purify by another method (e.g., column chromatography) to remove impurities. |
| No Crystals Form Upon Cooling | 1. The solution is not saturated. 2. The compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then cool. A common technique is to dissolve the compound in a minimal amount of a good solvent (like dichloromethane) and then add a poor solvent (like hexanes or pentane) until turbidity is observed.[4] |
| Rapid Precipitation of Powder Instead of Crystals | The solution is cooled too quickly. | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slower cooling promotes the formation of larger, purer crystals. |
Purity Analysis
Q4: I am seeing multiple peaks for my purified α-keto amide in the HPLC analysis. What could be the cause?
A4: Multiple peaks can arise from several factors.
-
Diastereomers or Enantiomers: If your α-keto amide is chiral and epimerization has occurred, you may see peaks for different stereoisomers.
-
Hemiacetal or Hydrate Formation: The presence of the keto-carbonyl can lead to the formation of hemiacetals or hydrates in protic solvents, which can appear as separate peaks.
-
Degradation Products: As mentioned in Q1, hydrolysis can lead to the formation of the corresponding α-keto acid, which will have a different retention time.
-
Acidic Mobile Phase Issues: In some cases, an acidic mobile phase in HPLC can cause peak splitting for certain α-keto acids and related compounds.[5] Neutralizing the sample before injection or adjusting the mobile phase pH may resolve this.
Data on Purification Outcomes
The choice of purification method can significantly impact the final yield and purity of the α-keto amide. The following table provides a general comparison of expected outcomes.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 60-90 | >95 | Good for separating compounds with different polarities. | Can lead to degradation on silica gel; requires solvent removal. |
| Recrystallization | 50-80 | >98 | Can provide very high purity material; scalable. | Lower yield due to solubility losses; requires a solid compound. |
| Preparative HPLC | 40-70 | >99 | Excellent for separating very similar compounds. | Lower capacity; requires specialized equipment; can be costly. |
Key Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude α-keto amide in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to determine the optimal mobile phase for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude α-keto amide in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
-
Fraction Analysis and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the α-keto amide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethyl acetate/hexanes, dichloromethane/pentane, or ethanol/water.
-
Dissolution: Place the crude, solid α-keto amide in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for α-keto amides.
Caption: Common degradation pathways for α-keto amides.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Reproducibility in 2,4-Dioxopentanamide Bioassays
Disclaimer: Publicly available scientific literature contains limited specific information regarding bioassays for 2,4-dioxopentanamide. This guide is based on best practices for troubleshooting cell-based assays with small molecules of similar chemical structure and addresses common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. These can be broadly categorized into biological, technical, and reagent-related issues. Biological factors include variability in the cell line due to high passage number, genetic drift, or inconsistent cell health and seeding density. Technical issues often relate to pipetting errors, especially with viscous fluids or small volumes, and "edge effects" in multi-well plates where wells on the perimeter evaporate more quickly. Reagent-related problems can include degradation of the this compound stock solution, variability between batches of media or serum, and the final concentration of the solvent (e.g., DMSO) in the assay wells.
Q2: I'm observing high variability in my blank (vehicle control) wells. What should I investigate?
High variability in vehicle control wells points to issues with the assay system itself, independent of the test compound. The primary suspects are inconsistent cell seeding, where different wells receive different numbers of cells, and "edge effects" in the assay plate. Ensure your cell suspension is homogenous before and during plating. To mitigate edge effects, avoid using the outer wells of the plate for experimental data; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. Also, check for any potential cytotoxicity of the solvent (e.g., DMSO) at the concentration used. While most cell lines tolerate up to 0.5% DMSO, some primary or sensitive cells may be affected at lower concentrations.
Q3: How can I be sure my this compound stock solution is stable and accurately diluted?
The stability of the compound in your chosen solvent and at your storage conditions is critical. For compounds with limited stability data, it is best to prepare fresh stock solutions for each experiment. If you must store them, aliquot the stock solution to minimize freeze-thaw cycles and store it at -80°C, protected from light. When preparing dilutions, be mindful of the potential for the compound to precipitate, especially when diluting a stock in a non-aqueous solvent into an aqueous culture medium. Ensure thorough mixing at each dilution step. Serial dilutions can accumulate errors, so precise pipetting is essential.
Q4: Could the specific cell line I'm using be the source of the poor reproducibility?
Absolutely. Cell lines are known to exhibit genetic and phenotypic drift over time and with increasing passage numbers. It is crucial to use cells with a consistent and low passage number for all experiments. If you have been using a cell line for a long time, consider obtaining a fresh, authenticated vial from a reputable cell bank. Different cell lines can also have varying sensitivities to the test compound, and this can be influenced by their genetic background.
Troubleshooting Guides
Table 1: Common Issues and Recommended Solutions
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 Values | Cell passage number too high; genetic drift. | Use cells with a consistent, low passage number. Obtain authenticated cells from a cell bank. |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension; use a cell counter for accuracy. | |
| Pipetting errors during compound dilution or plating. | Calibrate pipettes regularly; use reverse pipetting for viscous solutions. | |
| Instability of this compound. | Prepare fresh stock solutions for each experiment; store aliquots at -80°C. | |
| High Variability in Controls | "Edge effect" in multi-well plates. | Do not use the outer wells for data; fill them with PBS or media to create a humidity barrier. |
| Inconsistent cell plating. | Mix cell suspension thoroughly and frequently during plating. | |
| Solvent (e.g., DMSO) toxicity. | Perform a dose-response curve for the solvent alone to determine a non-toxic concentration. | |
| Low Assay Signal or Z'-factor | Sub-optimal assay incubation time. | Perform a time-course experiment to determine the optimal incubation period. |
| Incorrect wavelength or filter settings on the plate reader. | Verify the instrument settings are appropriate for your assay's detection method. | |
| Reagents (e.g., detection antibodies, substrates) are expired or improperly stored. | Check expiration dates and storage conditions of all assay reagents. | |
| Compound Precipitation | Poor solubility of this compound in culture medium. | Visually inspect wells for precipitation after adding the compound. Decrease the final concentration or try a different solvent system if possible. |
| Interaction with components in the culture medium (e.g., serum proteins). | Test the assay in serum-free medium if the cells can tolerate it for the duration of the experiment. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT or Resazurin-based)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your specific cell line and experimental goals.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Dilute the cell suspension to the desired seeding density in pre-warmed culture medium.
-
Plate the cells in a 96-well plate (e.g., 100 µL per well) and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Add the compound dilutions to the appropriate wells of the 96-well plate containing the cells. Include vehicle-only control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (Example with Resazurin):
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Troubleshooting Workflow for Poor Reproducibility
Caption: A decision tree for troubleshooting poor reproducibility.
General Experimental Workflow
Caption: A generalized workflow for a cell-based viability assay.
Technical Support Center: Strategies to Improve the Solubility of Pentanamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentanamide derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the solubility of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My pentanamide derivative is poorly soluble in aqueous solutions. What are the primary reasons for this?
A1: The aqueous solubility of pentanamide derivatives is primarily governed by a balance between the hydrophilic amide group and the lipophilicity of the rest of the molecule. Poor solubility is often due to:
-
A long or bulky hydrophobic carbon chain: The pentyl group and any additional nonpolar substituents increase the molecule's lipophilicity.
-
Aromatic substituents: The presence of unsubstituted or non-polar substituted aromatic rings can significantly decrease water solubility.
-
High crystal lattice energy: Strong intermolecular forces in the solid state, such as hydrogen bonding and van der Waals forces, can make it difficult for water molecules to solvate the individual molecules.
-
Lack of ionizable groups: Neutral compounds that cannot be protonated or deprotonated at physiological pH ranges tend to have lower aqueous solubility.
Q2: What are the first-line strategies I should consider for improving the solubility of my pentanamide derivative?
A2: For initial screening and small-scale experiments, the following strategies are recommended:
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of nonpolar compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
pH adjustment: If your pentanamide derivative has an ionizable functional group (e.g., a basic amine or an acidic phenol), adjusting the pH of the aqueous solution to ionize the group can dramatically increase solubility.
-
Use of surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.
Q3: I am observing precipitation of my pentanamide derivative when I dilute a DMSO stock solution into an aqueous buffer for an assay. How can I prevent this?
A3: This is a common issue known as "kinetic solubility" limitation. Here are some troubleshooting steps:
-
Lower the final concentration: Your compound's concentration in the assay may be exceeding its thermodynamic solubility in the final buffer composition.
-
Increase the percentage of co-solvent (if permissible for the assay): A higher concentration of a co-solvent like DMSO or ethanol in the final solution can help maintain solubility.
-
Use a different buffer system: The ionic strength and composition of the buffer can influence solubility.
-
Incorporate a non-ionic surfactant: Surfactants like Tween® 80 or Pluronic® F-68 at low concentrations can help prevent precipitation.
-
Consider a formulation approach: For in vivo studies, formulating the compound in a lipid-based system or as a solid dispersion can improve its dissolution and absorption.
Q4: Can structural modification of my pentanamide derivative improve its solubility?
A4: Yes, structural modification is a powerful strategy, especially during the lead optimization phase of drug discovery. Key modifications to consider include:
-
Introducing polar functional groups: Adding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity and hydrogen bonding potential with water.
-
Adding alkyleneoxy linkages: Incorporating short ethylene glycol chains can significantly improve aqueous solubility.
-
Reducing planarity and molecular weight: Breaking up large, flat aromatic systems or reducing the overall size of the molecule can decrease crystal lattice energy and improve solvation.
-
Prodrug approach: A soluble promoiety can be attached to the parent molecule, which is then cleaved in vivo to release the active drug.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound crashes out of solution during purification by reverse-phase HPLC. | The compound is precipitating in the aqueous mobile phase. | - Increase the proportion of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. - Use a shallower gradient. - Add a small amount of a solubility-enhancing excipient like a cyclodextrin to the mobile phase (if compatible with your column and detector). - Consider normal-phase chromatography if the compound is highly lipophilic. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Determine the kinetic solubility of the compound in the assay buffer. - Ensure the final concentration in the assay is below the solubility limit. - Prepare fresh dilutions from a stock solution for each experiment. - Visually inspect assay plates for any signs of precipitation. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution of the solid compound in the gastrointestinal tract. | - Reduce the particle size of the compound (micronization or nanosizing). - Formulate the compound as a solid dispersion with a hydrophilic polymer. - Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS). - Investigate the possibility of forming a more soluble salt or co-crystal. |
| Difficulty in preparing a stock solution at the desired concentration. | The compound has low solubility even in common organic solvents like DMSO or ethanol. | - Try alternative solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) with gentle heating. - Use a co-solvent system (e.g., a mixture of DMSO and ethanol). - Sonication can help to dissolve the compound. |
Quantitative Data on Solubility Enhancement
The following table provides illustrative examples of how different strategies can impact the aqueous solubility of amide-containing compounds. Note: Specific values for pentanamide derivatives are highly dependent on the exact structure and require experimental determination.
| Compound/Derivative | Modification Strategy | Aqueous Solubility | Fold Increase |
| Parent N-Arylpentanamide | - | ~ 1 µg/mL | - |
| Derivative with Hydroxyl Group | Introduction of a phenolic -OH on the aryl ring | ~ 10 µg/mL | 10x |
| Derivative with Carboxylic Acid | Addition of a -COOH group to the aryl ring | > 100 µg/mL | > 100x |
| Parent Compound Formulation | Solid Dispersion with PVP K30 | Apparent solubility of 50 µg/mL | 50x |
| Parent Compound Formulation | Complexation with HP-β-CD | Apparent solubility of 200 µg/mL | 200x |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility using the Shake-Flask Method
This protocol describes the gold-standard method for determining the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid pentanamide derivative (e.g., 2-5 mg) to a clear glass vial.
-
Add a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial (e.g., 1 mL).
-
Seal the vial tightly.
-
Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After the incubation period, allow the vial to stand undisturbed for at least 1 hour to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the pentanamide derivative of known concentrations in the same aqueous buffer.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the pentanamide derivative in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Protocol 2: Screening for Solubility Enhancement using Co-solvents
This protocol provides a method for rapidly screening the effect of different co-solvents on the solubility of a pentanamide derivative.
-
Preparation of Co-solvent Mixtures:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v of ethanol in phosphate-buffered saline, pH 7.4).
-
-
Solubility Determination:
-
For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.
-
Add an excess of the pentanamide derivative to a vial containing each co-solvent mixture.
-
Equilibrate, filter, and quantify the concentration of the dissolved compound.
-
-
Data Analysis:
-
Plot the solubility of the pentanamide derivative as a function of the co-solvent concentration.
-
This will allow you to determine the optimal co-solvent and its concentration for solubilizing your compound.
-
Visualizing Experimental Workflows
minimizing degradation of 2,4-dioxopentanamide during storage
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the degradation of 2,4-dioxopentanamide during storage?
A1: Based on its chemical structure, the primary degradation concerns for this compound are hydrolysis and thermal decomposition. The β-dicarbonyl and amide functionalities are susceptible to cleavage under certain conditions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. Storage at low temperatures (e.g., -20°C) in a tightly sealed container with a desiccant is advisable to protect against thermal degradation and hydrolysis.
Q3: Can this compound degrade upon exposure to light?
A3: While specific photostability data is unavailable, many organic molecules are sensitive to light. To mitigate potential photodegradation, it is best practice to store the compound in an amber or opaque container.
Q4: What are the likely degradation products of this compound?
A4: The likely degradation products resulting from hydrolysis could include acetic acid, malonamic acid, and ultimately malonic acid and ammonia. Thermal degradation may lead to a more complex mixture of decomposition products.
Q5: How can I monitor the degradation of my this compound sample?
A5: Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) can be used to monitor the purity of the sample over time and detect the appearance of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound. | 1. Verify the storage conditions of your sample. 2. Perform an analytical purity check (e.g., HPLC) of your stock solution and solid material. 3. If degradation is confirmed, acquire a fresh batch of the compound and store it under the recommended conditions. |
| Appearance of new peaks in analytical chromatograms. | Formation of degradation products. | 1. Characterize the new peaks using techniques like LC-MS or NMR to identify the degradation products. 2. Review your experimental and storage procedures to identify potential causes of degradation (e.g., exposure to high temperatures, incompatible solvents, extreme pH). |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation or contamination. | 1. Do not use the material for experiments. 2. Safely dispose of the degraded material according to your institution's guidelines. 3. Obtain a fresh, high-purity sample. |
Inferred Degradation Pathways
The following diagram illustrates the potential hydrolytic degradation pathways of this compound based on the reactivity of its functional groups.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
1. Objective: To investigate the degradation of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Acid Hydrolysis: Prepare a solution of this compound in a mixture of water/ACN and add HCl to a final concentration of 0.1 M. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Prepare a solution of this compound in a mixture of water/ACN and add NaOH to a final concentration of 0.1 M. Keep the solution at room temperature for a defined period.
-
Oxidative Degradation: Prepare a solution of this compound in a mixture of water/ACN and add H₂O₂ to a final concentration of 3%. Keep the solution at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
4. Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC method to determine the percentage of degradation and to profile the degradation products.
Example Experimental Workflow
The following diagram outlines a general workflow for conducting stability testing.
Technical Support Center: Optimizing Catalyst Selection for β-Ketoamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during β-ketoamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for β-ketoamide synthesis?
A1: Common synthetic routes for β-ketoamides start from β-keto acids and their derivatives, Meldrum's acid and its derivatives, diketene, and through the aminolysis of β-ketoesters. Other methods include the use of 2,6-Dimethyl-1,3-dioxin-4-one derivatives, α-diazo ketones, enamines, and enolates.
Q2: How can I improve the yield of my β-ketoamide synthesis?
A2: Optimizing reaction conditions is key to improving yield. For reactions involving 2,2,6-trimethyl-4H-1,3-dioxin-4-one with amines, the presence of sodium acetate and refluxing in tetrahydrofuran can lead to quantitative yields by avoiding side products.[1][2] For syntheses starting from β-ketoesters, a catalyst- and solvent-free approach using microwave irradiation can provide good to excellent yields.[3][4]
Q3: What are the main challenges in the enantioselective synthesis of β-ketoamides?
A3: A primary challenge in synthesizing enantioenriched α-substituted 1,3-dicarbonyls, including β-ketoamides, is their tendency to undergo racemization through keto-enol tautomerization.[5][6][7] This makes maintaining the stereochemical integrity of the product difficult.
Q4: Are there catalyst-free methods for β-ketoamide synthesis?
A4: Yes, catalyst-free methods are available. One such method involves the one-step amidation of β-ketoesters with primary or secondary amines under microwave irradiation in the absence of a solvent.[3][4] Another approach is the oxidative decyanation–amidation of β-ketonitriles with primary amines.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst loading can lead to poor conversion. | Review the literature for optimized conditions for your specific substrates and catalyst system. For example, when using 2,2,6-trimethyl-4H-1,3-dioxin-4-one, ensure the use of sodium acetate and an appropriate refluxing solvent like THF.[1][2] For catalyst-free methods, optimization of microwave temperature and time is crucial. |
| Side Product Formation: Competing reactions, such as enamine formation, can reduce the yield of the desired β-ketoamide.[6] | Employ milder reaction conditions. The use of sodium acetate in the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with amines can help avoid the formation of side products.[1][2] Protecting groups can also be used to prevent undesired reactions of the ketone.[6] | |
| Steric Hindrance: Bulky substituents on either the amine or the β-keto ester can hinder the reaction, leading to lower yields.[9] | Consider using a less sterically hindered substrate if possible. Alternatively, prolonged reaction times or higher temperatures might be necessary, but this should be balanced against the risk of side product formation. | |
| Poor Enantioselectivity | Racemization: The product may be racemizing under the reaction or workup conditions due to keto-enol tautomerization.[5][7] | Use mild reaction conditions and avoid strongly acidic or basic workups. For instance, washing with a mild base like sodium bicarbonate is preferable to strong acids which can cause a significant drop in enantiomeric purity.[5] |
| Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be optimal for the specific substrates. | Screen a variety of chiral catalysts or auxiliaries. For asymmetric synthesis via sulfonium rearrangement, different bases and solvents can significantly impact the enantiomeric ratio.[5] | |
| Poor Chemoselectivity | Reaction at Multiple Sites: β-Keto amides have multiple reactive sites, which can lead to a mixture of products.[7][10] | The choice of catalyst and reaction conditions is critical for directing the reaction to the desired site. For example, in reductive cyclizations of o-nitrobenzoyl ketones, the choice between Zn/AcOH and Pd-catalyzed transfer hydrogenation can influence the product distribution.[9] |
| Competitive Enamine Formation: The greater reactivity of ketones compared to esters can lead to the formation of undesired enamine byproducts.[6] | Using protecting groups to temporarily mask the ketone functionality can prevent enamine formation.[6] | |
| Catalyst Deactivation | Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[11] | If coking is suspected, regeneration of the catalyst may be possible through controlled combustion of the carbon deposits. Optimizing reaction conditions, such as temperature and feed composition, can also minimize coke formation.[12] |
| Sintering: High temperatures can cause the fine catalyst particles to agglomerate, reducing the active surface area.[13] | Operate at the lowest effective temperature to minimize sintering. The choice of catalyst support can also influence its thermal stability. | |
| Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites, rendering them inactive.[11] | Ensure the purity of all starting materials and solvents. If poisoning is suspected, identifying and removing the poison is necessary. In some cases, the catalyst may need to be replaced. |
Data Presentation
Table 1: Screening of Conditions for Asymmetric Synthesis of a β-Ketoamide via Sulfonium Rearrangement [5]
| Entry | Deviation from Standard Conditions | Yield (%) | Enantiomeric Ratio (er) |
| 1 | None | 75 (71) | 91 : 09 |
| 2 | 2-F-pyr instead of 2-I-pyr | <5 | - |
| 3 | CHCl₃ instead of CH₂Cl₂ | 45 | 88 : 12 |
Reactions were performed on a 0.2 mmol scale. Yields were quantified by ¹H NMR using mesitylene as the internal standard; isolated yields are given in parentheses. Enantiomeric ratios (er) were determined by HPLC analysis.
Experimental Protocols
Protocol 1: Mild Synthesis of β-Ketoamides using 2,2,6-trimethyl-4H-1,3-dioxin-4-one [1][2]
-
To a solution of the primary or secondary amine (1.0 mmol) in dry tetrahydrofuran (5 mL), add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 mmol) and sodium acetate (1.1 mmol).
-
Reflux the reaction mixture for the time specified for the particular substrate (e.g., 30 hours for simple amines).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-ketoamide.
Protocol 2: Asymmetric Synthesis of β-Ketoamides via[5][5]-Sigmatropic Sulfonium Rearrangement [5]
-
To a solution of the amide (0.2 mmol) and enantioenriched sulfinimine (0.22 mmol) in CH₂Cl₂ (2 mL), add 2-iodopyridine (0.24 mmol) at room temperature.
-
Stir the reaction mixture for the specified time (e.g., 16 hours).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the enantioenriched β-ketoamide.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the synthesis of β-ketoamides.
Caption: Troubleshooting decision tree for β-ketoamide synthesis.
References
- 1. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Eco-Friendly Access to β -Ketoamides: one-step Catalyst – and solvent-free Amidation of β -Ketoesters under Microwave Irradiation : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
- 10. soc.chim.it [soc.chim.it]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. energy.gov [energy.gov]
improving the efficiency of work-up procedures for 2,4-dioxopentanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of work-up procedures for 2,4-dioxopentanamide. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound, which is commonly synthesized via a Claisen condensation reaction.
Issue 1: Low or No Product Yield After Work-Up
-
Question: I performed the synthesis of this compound, but after the work-up procedure, I have a very low yield, or no product at all. What could have gone wrong?
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before starting the work-up, ensure the reaction has gone to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Product Loss During Extraction | This compound, being a polar molecule, may have significant solubility in the aqueous phase. To minimize loss, saturate the aqueous layer with a salt, such as sodium chloride (brine), before extraction. This will decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Product Hydrolysis | Prolonged exposure to strong acidic or basic conditions during the work-up can lead to the hydrolysis of the amide or cleavage of the dicarbonyl moiety. Neutralize the reaction mixture promptly and avoid vigorous heating during extractions. |
| Incorrect pH during Acidification | The final step of a Claisen condensation work-up involves acidification to protonate the enolate and yield the neutral β-keto ester.[1][2][3] Insufficient acidification will result in the product remaining as a salt in the aqueous layer. Ensure the aqueous phase is acidified to a pH of approximately 2-3, and then proceed with the extraction. |
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
-
Question: I am struggling with a persistent emulsion between the organic and aqueous layers during the extraction of this compound. How can I break this emulsion?
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Concentration of Surfactant-like Byproducts | The reaction mixture may contain byproducts that act as surfactants, stabilizing the emulsion. |
| Vigorous Shaking | Shaking the separatory funnel too vigorously can induce emulsion formation. Instead, gently invert the funnel multiple times to allow for the partitioning of the product. |
| Solutions to Break Emulsions | - Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. - Addition of Solid Salt: Add a small amount of solid sodium chloride directly to the emulsion and swirl gently. - Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsified layer. - Centrifugation: If available, centrifuging the mixture can effectively separate the layers. - Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to the separation of the layers. |
Issue 3: Difficulty in Purifying the Final Product
-
Question: My crude this compound is impure, and I am having trouble purifying it by column chromatography or recrystallization. What are some effective purification strategies?
-
Possible Causes & Solutions:
| Purification Method | Suggested Solution |
| Column Chromatography | Due to the polar nature of this compound, a polar stationary phase like silica gel is appropriate.[4][5][6][7][8] Start with a less polar eluent system (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow for the separation of less polar impurities first, followed by the elution of the desired product. Monitor the fractions by TLC to identify those containing the pure product. |
| Recrystallization | The choice of solvent is critical for successful recrystallization.[9][10][11][12] For a polar compound like this compound, polar solvents are often good choices. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, acetone, or acetonitrile) and then allowing it to cool slowly.[9][13] If the product is too soluble in a particular solvent, a two-solvent system can be employed. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble (an anti-solvent, e.g., hexane) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly. |
Frequently Asked Questions (FAQs)
-
Q1: What is the likely solubility profile of this compound?
-
A1: Based on the presence of two carbonyl groups and an amide functional group, this compound is expected to be a polar molecule. It is likely to be soluble in water and polar organic solvents such as ethanol, methanol, acetone, and acetonitrile.[13][14][15] It is expected to have limited solubility in non-polar solvents like hexane and diethyl ether.[16]
-
| Solvent | Predicted Solubility |
| Water | Soluble[13] |
| Methanol | Soluble[13] |
| Ethanol | Soluble[13] |
| Acetone | Soluble[13] |
| Ethyl Acetate | Moderately Soluble |
| Dichloromethane | Moderately Soluble |
| Diethyl Ether | Sparingly Soluble |
| Hexane | Insoluble[16] |
-
Q2: What are the common side reactions to be aware of during the synthesis and work-up of this compound?
-
A2: In a Claisen-type condensation, potential side reactions include self-condensation of the starting materials if they have alpha-hydrogens, and transesterification if an alkoxide base is used that does not match the ester starting material.[3] During work-up, hydrolysis of the amide or dicarbonyl moiety can occur under harsh acidic or basic conditions.
-
-
Q3: What is the purpose of the acidic work-up in the synthesis of this compound?
-
A3: The Claisen condensation is base-catalyzed and results in the formation of a resonance-stabilized enolate of the β-dicarbonyl product. This deprotonation is often the driving force for the reaction.[1][3][17] The acidic work-up is crucial to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral this compound product, which can then be extracted into an organic solvent.[2]
-
Experimental Protocols
Standard Work-Up Protocol for this compound Synthesis (via Claisen Condensation)
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Acidification: Slowly add 1 M hydrochloric acid (HCl) while stirring until the pH of the aqueous phase is between 2 and 3. Monitor the pH using pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acid.
-
Saturated aqueous sodium chloride (brine) to remove excess water and help break any emulsions.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting guide.
Optimized Work-Up Protocol for Improved Efficiency
-
Solvent Removal (Optional): If the reaction solvent is not suitable for the extraction (e.g., a high-boiling polar solvent), remove it under reduced pressure first.
-
Acidification: Cool the residue or reaction mixture to 0 °C. Slowly add 1 M HCl to adjust the pH to ~3.
-
Extraction with Brine: Add saturated aqueous sodium chloride (brine) to the mixture before extracting with ethyl acetate (3x).
-
Combined Wash: Wash the combined organic layers once with a 1:1 mixture of saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification Strategy:
-
Direct Recrystallization: If the crude product is relatively clean (as determined by TLC), attempt direct recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).
-
Rapid Filtration: If significant solid impurities are present, dissolve the crude product in a minimum amount of a suitable solvent and filter through a small plug of silica gel, eluting with the same solvent, before proceeding with recrystallization or full column chromatography.
-
Visualizations
References
- 1. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. echemi.com [echemi.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Page loading... [wap.guidechem.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
addressing matrix effects in the analysis of 2,4-dioxopentanamide in biological samples
Welcome to the technical support center for the bioanalysis of 2,4-dioxopentanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and irreproducible quantification of this compound.[2] Key interferences in biological matrices include phospholipids, salts, and endogenous metabolites.[3] For a small polar compound like this compound, with a molecular weight of 129.11 g/mol and a negative XLogP3-AA of -1.6, ion suppression in electrospray ionization (ESI) is a significant concern.[4]
Q2: How can I detect the presence of matrix effects in my LC-MS/MS assay for this compound?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting an extracted blank matrix sample.[5] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively. This helps in adjusting chromatographic conditions to avoid co-elution of this compound with interfering components.[6]
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix.[7] A significant difference in the peak areas indicates the presence of matrix effects.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation technique is critical for minimizing matrix effects.[8] For a small amide like this compound, several options are available, each with its own advantages and disadvantages.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids and other interfering substances, often leading to significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7] The choice of solvent is crucial and should be optimized based on the polarity of this compound.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and can significantly reduce matrix effects.[1] A mixed-mode or a polar-modified reversed-phase sorbent would likely be effective for retaining and isolating this compound from complex biological matrices.
Q4: Which type of internal standard (IS) is recommended for the analysis of this compound?
A4: A stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C or ¹⁵N labeled) is the gold standard.[7] SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction for signal variations.[10] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not perfectly mimic the behavior of this compound during ionization.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times for this compound
This issue can be caused by matrix components accumulating on the analytical column or interacting with the analyte.
Troubleshooting Steps:
-
Improve Sample Cleanup: If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction to remove more of the interfering matrix components.[11]
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution profile that provides good separation between this compound and the regions where matrix effects are observed (identified via post-column infusion).
-
Column Chemistry: Test different column chemistries. A column with a polar endcapping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be suitable for a polar compound like this compound.
-
-
Implement a Diverter Valve: Use a diverter valve to direct the initial and final portions of the chromatographic run (which often contain high concentrations of salts and other interferences) to waste instead of the mass spectrometer.
Issue 2: Inconsistent and Low Recoveries of this compound
Low and variable recovery can stem from inefficient extraction or degradation of the analyte during sample processing.
Troubleshooting Steps:
-
Optimize Extraction pH: The amide group in this compound can undergo hydrolysis under strong acidic or basic conditions.[12] Ensure the pH of your sample and extraction solvents is optimized to maintain the stability of the analyte.
-
Evaluate Different LLE Solvents or SPE Sorbents: Systematically test a range of solvents for LLE or different sorbent chemistries and elution solvents for SPE to find the conditions that provide the highest and most consistent recovery for this compound.
-
Check for Adsorption: this compound might adsorb to plasticware. Using low-adsorption tubes and pipette tips can help mitigate this issue.
Issue 3: Significant Ion Suppression Observed
Ion suppression is a common challenge in bioanalysis and directly impacts assay sensitivity and accuracy.
Troubleshooting Steps:
-
Dilute the Sample: A simple approach is to dilute the sample extract before injection.[5] This can reduce the concentration of interfering matrix components, but may compromise the limit of quantitation.
-
Change Ionization Source/Polarity: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects. Also, test both positive and negative ionization modes, as one may provide a better signal-to-noise ratio and less interference for this compound.
-
Utilize a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression. The ratio of the analyte to the SIL-IS will remain constant even if both are suppressed to the same extent.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of a Small Polar Analyte in Human Plasma.
| Sample Preparation Technique | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 | 12 | -45 (Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 | 8 | -20 (Suppression) |
| Solid-Phase Extraction (Mixed-Mode) | 92 | 5 | -5 (Suppression) |
Data is representative and will vary depending on the specific analyte and experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up an infusion pump to deliver this solution at a low flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer.
-
Begin infusing the standard solution and acquire data on the mass spectrometer to establish a stable baseline signal for the m/z of this compound.
-
Inject a blank matrix sample that has been processed with your chosen sample preparation method.
-
Monitor the baseline for any deviations during the chromatographic run. A drop in the baseline indicates ion suppression, while an increase indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Set A: Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration.
-
Set B: Extract a blank biological matrix sample using your established procedure. After the final evaporation step, reconstitute the extract with the same standard solution from Set A.
-
Analyze multiple replicates of both sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = ((Peak Area in Set B) / (Peak Area in Set A)) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.
References
- 1. scispace.com [scispace.com]
- 2. Quantification of 2,4-D on solid-phase exposure sampling media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 2,5-Dioxopentanamide | C5H7NO3 | CID 18346464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices-A Practical Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dioxopentanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 2,4-dioxopentanamide: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). The following sections detail the validation of these methods based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, presenting experimental protocols and comparative data to aid researchers in selecting the most suitable method for their applications.[1][2][3][4][5]
Introduction to this compound and Analytical Methodologies
This compound is a ketoamide compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte is critical for ensuring product quality and safety. This guide focuses on the validation of two common chromatographic techniques, HPLC and UPLC, for this purpose. While both methods are based on the principle of separating components of a mixture, UPLC offers the potential for faster analysis times and improved resolution due to the use of smaller particle size columns and higher operating pressures.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6] This involves a thorough evaluation of several performance characteristics, as outlined in the ICH Q2(R1) guideline, to ensure the method is reliable, reproducible, and accurate.[1][2][3]
Experimental Workflow for Method Validation
The validation process for both the HPLC and UPLC methods follows a structured workflow to evaluate all required performance characteristics.
Caption: Experimental workflow for the validation of analytical methods.
Experimental Protocols
The following protocols outline the methodologies used to validate the HPLC and UPLC methods for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (ACS grade)
-
Placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient)
Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 30°C | 40°C |
| Detector | UV at 260 nm | UV at 260 nm |
| Run Time | 10 minutes | 3 minutes |
Validation Parameters and Procedures
The validation of the analytical methods was conducted in accordance with ICH Q2(R1) guidelines.[1][2][3][5]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was evaluated by injecting the blank (mobile phase), placebo, and a spiked sample of this compound with known impurities.[7] Peak purity was also assessed using a photodiode array (PDA) detector.
-
Linearity and Range: Linearity was determined by analyzing a minimum of five concentrations of this compound ranging from 50% to 150% of the target concentration.[1] The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: The accuracy of the method was assessed by performing recovery studies on a placebo spiked with this compound at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.[5] The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate injections of the 100% test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on two different days, by two different analysts, and on two different instruments. The relative standard deviation (RSD) was calculated for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). The impact on the system suitability parameters was observed.
Comparative Data Presentation
The performance of the HPLC and UPLC methods was compared based on the validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 1 - 50 | - |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.995[1] |
| Regression Equation | y = 25432x + 1234 | y = 45876x + 567 | - |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC Method (% Recovery ± RSD) | UPLC Method (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5 ± 0.8% | 100.2 ± 0.5% | 98.0% - 102.0%[7] |
| 100% | 100.3 ± 0.5% | 100.1 ± 0.3% | 98.0% - 102.0%[7] |
| 120% | 101.2 ± 0.7% | 99.8 ± 0.4% | 98.0% - 102.0%[7] |
Table 3: Precision
| Parameter | HPLC Method (% RSD) | UPLC Method (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.65 | 0.32 | ≤ 2.0%[7] |
| Intermediate Precision (n=6) | 1.12 | 0.58 | ≤ 2.0%[7] |
Table 4: LOD and LOQ
| Parameter | HPLC Method (µg/mL) | UPLC Method (µg/mL) |
| LOD | 0.5 | 0.1 |
| LOQ | 1.5 | 0.3 |
Table 5: Robustness
| Varied Parameter | HPLC Method (Impact on Results) | UPLC Method (Impact on Results) |
| Flow Rate (±10%) | Minor shift in retention time, %RSD < 2.0% | Minor shift in retention time, %RSD < 2.0% |
| Column Temp. (±5°C) | Minor shift in retention time, %RSD < 2.0% | Negligible impact, %RSD < 2.0% |
| Mobile Phase (±2%) | Minor shift in retention time, %RSD < 2.0% | Minor shift in retention time, %RSD < 2.0% |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
Both the HPLC and UPLC methods were successfully validated for the quantitative determination of this compound and met all the acceptance criteria based on the ICH Q2(R1) guidelines.
The UPLC method demonstrated several advantages over the traditional HPLC method, including:
-
Higher Throughput: A significantly shorter run time (3 minutes vs. 10 minutes) allows for the analysis of more samples in a given timeframe.
-
Improved Sensitivity: Lower LOD and LOQ values indicate a greater ability to detect and quantify small amounts of the analyte.
-
Enhanced Precision: Lower %RSD values for both repeatability and intermediate precision suggest a higher degree of consistency in the results.
-
Reduced Solvent Consumption: The lower flow rate and shorter run time contribute to a more environmentally friendly and cost-effective analytical process.
Recommendation: For high-throughput laboratories and applications requiring high sensitivity, the UPLC method is the recommended choice for the analysis of this compound. The HPLC method remains a robust and reliable option for laboratories where UPLC instrumentation is not available or for applications with less stringent throughput requirements. The choice of method should be based on the specific needs of the laboratory, including sample workload, required sensitivity, and available instrumentation.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. pharmadekho.com [pharmadekho.com]
A Comparative Guide to the Synthesis of β-Ketoamides: Efficacy and Experimental Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of β-ketoamides is a critical step in the development of a wide range of pharmaceuticals and bioactive molecules. This guide provides an objective comparison of three common synthetic routes to this important functional group, supported by experimental data and detailed methodologies.
This document outlines the efficacy of preparing β-ketoamides through three distinct and widely utilized synthetic strategies: the aminolysis of β-ketoesters, the ring-opening of diketene derivatives with amines, and a two-step approach commencing with Meldrum's acid. Each method's performance is evaluated based on reported yields for a variety of substrates, and detailed experimental protocols are provided to facilitate replication and adaptation in the laboratory.
Comparative Data of Synthetic Routes to β-Ketoamides
The following table summarizes the quantitative data for each of the three synthetic routes, offering a clear comparison of their efficacy across different substrates and reaction conditions.
| Synthetic Route | Starting Materials | Amine | Key Reagents/Conditions | Yield (%) | Reference |
| 1. Aminolysis of β-Ketoesters | Ethyl acetoacetate | Benzylamine | Neat, 100 °C, 2 h | 92% | [1][2] |
| Ethyl acetoacetate | Aniline | Neat, 100 °C, 2 h | 85% | [1] | |
| Ethyl benzoylacetate | Benzylamine | Neat, 120 °C, 4 h | 88% | [1] | |
| Ethyl benzoylacetate | Aniline | Neat, 120 °C, 4 h | 82% | [1] | |
| 2. From Diketene Derivatives | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Benzylamine | NaOAc, THF, reflux, 24 h | 99% | [3] |
| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Aniline | NaOAc, THF, reflux, 24 h | 98% | [3] | |
| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Isopropylamine | NaOAc, THF, reflux, 24 h | 99% | [3] | |
| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Pyrrolidine | NaOAc, THF, reflux, 24 h | 97% | [3] | |
| 3. From Meldrum's Acid | Phenylacetyl Meldrum's acid | Aniline | Toluene, reflux, 2 h | 95% | [4] |
| Phenylacetyl Meldrum's acid | Benzylamine | Toluene, reflux, 2 h | 92% | [4] | |
| Acetyl Meldrum's acid | Aniline | Toluene, reflux, 2 h | 90% | [4] | |
| Acetyl Meldrum's acid | Benzylamine | Toluene, reflux, 2 h | 88% | [4] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route to β-ketoamides.
Figure 1: General scheme for the synthesis of β-ketoamides via aminolysis of β-ketoesters.
Figure 2: Synthesis of β-ketoamides from diketene derivatives.
Figure 3: Two-step synthesis of β-ketoamides from Meldrum's acid.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
Route 1: Aminolysis of β-Ketoesters
General Procedure for the Synthesis of N-Substituted-3-oxobutanamide: [1][2]
A mixture of ethyl acetoacetate (1.30 g, 10 mmol) and the corresponding amine (10 mmol) is heated at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired β-ketoamide.
-
N-benzyl-3-oxobutanamide: Following the general procedure with benzylamine (1.07 g, 10 mmol) afforded the product as a white solid. Yield: 1.76 g (92%).
-
N-phenyl-3-oxobutanamide: Following the general procedure with aniline (0.93 g, 10 mmol) afforded the product as a white solid. Yield: 1.50 g (85%).
Route 2: From Diketene Derivatives
General Procedure for the Synthesis of β-Ketoamides from 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: [3]
To a solution of the amine (10 mmol) and sodium acetate (0.82 g, 10 mmol) in tetrahydrofuran (20 mL) is added 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.42 g, 10 mmol). The reaction mixture is refluxed for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the pure β-ketoamide.
-
N-benzyl-3-oxobutanamide: Following the general procedure with benzylamine afforded the product in 99% yield.
-
N-phenyl-3-oxobutanamide: Following the general procedure with aniline afforded the product in 98% yield.
-
N-isopropyl-3-oxobutanamide: Following the general procedure with isopropylamine afforded the product in 99% yield.
Route 3: From Meldrum's Acid (Two-Step Synthesis)
Step 1: Synthesis of Acyl Meldrum's Acid (General Procedure):
To a solution of Meldrum's acid (1.44 g, 10 mmol) and pyridine (1.58 g, 20 mmol) in dichloromethane (20 mL) at 0 °C is added a solution of the acyl chloride (10 mmol) in dichloromethane (10 mL) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The mixture is then washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude acyl Meldrum's acid, which is used in the next step without further purification.
Step 2: Synthesis of β-Ketoamide from Acyl Meldrum's Acid (General Procedure): [4]
A solution of the crude acyl Meldrum's acid (10 mmol) and the desired amine (10 mmol) in toluene (30 mL) is refluxed for 2 hours. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding β-ketoamide.
-
N-phenyl-3-oxo-3-phenylpropanamide: Prepared from phenylacetyl Meldrum's acid and aniline. Yield: 95%.
-
N-benzyl-3-oxobutanamide: Prepared from acetyl Meldrum's acid and benzylamine. Yield: 88%.
Efficacy Comparison and Concluding Remarks
The choice of synthetic route to β-ketoamides is contingent upon several factors including the availability of starting materials, desired substrate scope, and reaction conditions.
-
The aminolysis of β-ketoesters is a direct method, but often requires elevated temperatures and can be limited by the poor leaving group ability of the alkoxy group. Yields are generally good to excellent for reactive amines.
-
The route utilizing diketene derivatives , specifically 2,2,6-trimethyl-4H-1,3-dioxin-4-one, offers a mild and high-yielding approach. The use of a catalyst like sodium acetate facilitates the reaction under reflux conditions, providing near-quantitative yields for a range of primary and secondary amines. This method is particularly advantageous for its operational simplicity and high efficiency.
-
The Meldrum's acid-based synthesis is a versatile two-step process that allows for the introduction of a wide variety of acyl groups. While it involves an additional synthetic step, the high yields in both the acylation and subsequent aminolysis steps make it an attractive option, especially for the preparation of β-ketoamides with complex acyl chains.
Ultimately, the selection of the most suitable synthetic pathway will depend on the specific target molecule and the resources available to the researcher. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of β-ketoamides.
References
comparative study of the biological activity of 2,4-dioxopentanamide and its analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of 2,4-dioxopentanamide analogs, featuring comparative data, detailed experimental protocols, and pathway visualizations.
While specific research on the biological activity of this compound is limited in publicly available literature, its structural classification as a β-ketoamide places it within a class of compounds known for a diverse range of biological activities. This guide provides a comparative overview of the biological activities of analogous β-ketoamide and α-ketoamide derivatives, drawing on available experimental data to highlight their potential as therapeutic agents. The primary activities observed for these classes of compounds include anticancer, antimicrobial, and enzyme inhibitory effects.
Quantitative Biological Activity Data
The following table summarizes the inhibitory concentrations (IC50) of a series of peptide α-ketoamide analogs against different catalytic subunits of the proteasome and a human cancer cell line. This data is crucial for understanding the structure-activity relationship and the potential of these compounds as anticancer agents.
| Compound | β1 (C-L) IC50 (μM) | β2 (T-L) IC50 (μM) | β5 (ChT-L) IC50 (μM) | HCT116 IC50 (μM) |
| 6b | > 100 | > 100 | 0.014 ± 0.001 | 0.15 ± 0.02 |
| 6f | 25 ± 1 | 80 ± 3 | 0.92 ± 0.05 | 1.5 ± 0.1 |
| 1a | 60 ± 2 | > 100 | 0.014 ± 0.001 | 0.20 ± 0.03 |
| 13a | > 100 | > 100 | 0.045 ± 0.003 | 0.5 ± 0.04 |
| 13c | 60 ± 2 | > 100 | 0.007 ± 0.0005 | 0.10 ± 0.01 |
| 13d | > 100 | > 100 | 0.025 ± 0.002 | 0.3 ± 0.02 |
| MG132 (Reference) | 0.25 ± 0.02 | 1.5 ± 0.1 | 0.005 ± 0.0004 | 0.015 ± 0.002 |
Data sourced from a study on peptide α-ketoamide derivatives as proteasome inhibitors. The β1, β2, and β5 subunits represent the caspase-like, trypsin-like, and chymotrypsin-like activities of the proteasome, respectively. HCT116 is a human colorectal carcinoma cell line.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Prepare serial dilutions of the test compounds in the 96-well plate using the broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microplate.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the microplate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway and Experimental Workflow Diagrams
Ubiquitin-Proteasome Pathway
Ketoamide derivatives, particularly α-ketoamides, have been shown to act as inhibitors of the proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of cellular proteins and plays a vital role in cell cycle regulation and apoptosis.[4][5][6] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins, ultimately inducing cancer cell death.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by ketoamide analogs.
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening compounds for their potential anticancer activity.
Caption: A typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
References
- 1. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating Uncharted Territory: The Challenge of Validating a Bioactivity Assay for 2,4-Dioxopentanamide
A comprehensive search for the biological target of 2,4-dioxopentanamide and its known inhibitors has yielded no specific information in the public domain. This lack of foundational data makes it currently impossible to develop a validation guide for a corresponding bioactivity assay as requested. Without a known molecular target, identifying relevant inhibitors, outlining specific experimental protocols, and detailing associated signaling pathways is not feasible.
The initial step in validating any bioactivity assay is to define the biological system it interrogates. This typically involves a specific enzyme, receptor, or cellular pathway that the compound of interest, in this case, this compound, is expected to modulate. However, extensive searches have not revealed any scientific literature or database entries that associate this compound with a specific biological target.
Consequently, the core requirements for the requested comparison guide—summarizing quantitative data on known inhibitors, providing detailed experimental protocols for their use, and visualizing the relevant signaling pathways—cannot be met. The process of assay validation is critically dependent on comparing the activity of a novel compound with well-characterized inhibitors of the same target. These known inhibitors serve as positive controls and benchmarks for assessing the assay's performance, including its sensitivity, specificity, and reproducibility.
To proceed with the development of the requested "Publish Comparison Guide," the following information is essential:
-
The specific biological target of this compound: Is it an enzyme, a receptor, an ion channel, or another type of protein? Knowing the target is the crucial first step.
-
Known inhibitors of this target: A list of well-characterized small molecules or biologics that are known to inhibit the activity of this target.
-
Published bioactivity assays for this target: Existing methods and protocols used to measure the activity of the target and the effect of inhibitors.
Once this foundational information is available, a comprehensive and objective comparison guide can be constructed. This would involve detailing the experimental setup for the this compound bioactivity assay, presenting its performance data alongside that of known inhibitors, and placing the findings within the context of the relevant biological pathways.
At present, the scientific community awaits further research to elucidate the biological role of this compound. Future studies that identify its molecular target will pave the way for the development and validation of robust bioactivity assays and the discovery of novel therapeutic agents.
A Comparative Guide to HPLC and GC-MS Methods for Dicarbonyl Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl, is critical across various research fields, from food science and atmospheric chemistry to clinical diagnostics and pharmaceutical development. These reactive species are implicated in protein glycation, cellular stress, and the formation of advanced glycation end-products (AGEs), making their precise measurement essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific application.
Method Performance: A Quantitative Comparison
The choice between HPLC and GC-MS for dicarbonyl analysis often depends on the specific requirements of the study, including sensitivity, sample matrix, and the desired range of analytes. The following table summarizes key performance metrics for both methods based on published literature. It is important to note that these values can vary depending on the specific instrumentation, derivatization procedure, and sample matrix.
| Performance Parameter | HPLC-UV/DAD | GC-MS/NPD | Notes |
| Limit of Detection (LOD) | 0.05 mg/L to µg/L range[1] | 5-10 ng/sample[2][3] | GC-MS generally offers lower LODs, making it suitable for trace analysis. |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Recovery | 92% - 116%[1] | Quantitative (analyte dependent) | Recovery can be influenced by the sample matrix and extraction procedure. |
| Precision (%RSD) | < 15% | < 15% | Both methods are capable of high precision. |
| Specificity | Good with selective detectors (e.g., DAD) | Excellent (mass spectral data provides high confidence in identification) | GC-MS offers superior specificity due to the fragmentation patterns of the analytes. |
| Throughput | Generally higher | Can be lower due to longer run times | HPLC can often have shorter analysis times per sample. |
| Sample Volatility | Not required | Required (or requires derivatization to increase volatility) | HPLC is advantageous for non-volatile dicarbonyls. |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of dicarbonyl compounds using HPLC and GC-MS, primarily focusing on the common derivatization agent o-phenylenediamine (OPD).
HPLC-UV/DAD Method for Dicarbonyl Analysis
This method is based on the derivatization of α-dicarbonyl compounds with 1,2-diaminobenzene (o-phenylenediamine) to form stable quinoxaline derivatives that can be detected by UV-Vis absorption.[1]
1. Sample Preparation and Derivatization:
-
Place 10 mL of the sample (e.g., wine, cell culture media) into a reaction vial.
-
Adjust the pH of the sample to 8.0 using a suitable buffer or base (e.g., sodium hydroxide).
-
Add 5 mg of 1,2-diaminobenzene (OPD).
-
If an internal standard is used, add a known amount (e.g., 10 µL of 2.0 g/L 2,3-hexanedione).
-
Seal the vial and stir until the OPD has dissolved.
-
Incubate the mixture at 60°C for 3 hours in an oven or water bath.
-
After incubation, cool the reaction mixture to room temperature.
2. HPLC Analysis:
-
Injection: Directly inject 20 µL of the cooled reaction mixture into the HPLC system.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.05% acetic acid.
-
Solvent B: Methanol.
-
A typical gradient might be: 0 min, 20% B; 8 min, 50% B; 26 min, 75% B; 30 min, 100% B; 32 min, 100% B; 40 min, 0% B; 45 min, 20% B.
-
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detection at 313 nm, which is the optimal absorbance maximum for many quinoxaline derivatives.[1]
-
Identification and Quantification: Peaks are identified by comparing their retention times with those of derivatized standards. Quantification is performed by constructing a calibration curve of peak area versus concentration.
GC-MS Method for Dicarbonyl Analysis
This method also utilizes derivatization with o-phenylenediamine to form quinoxalines, which are volatile and amenable to gas chromatography.
1. Sample Preparation and Derivatization:
-
The initial sample preparation and derivatization steps are similar to the HPLC method (see above).
2. Extraction of Derivatives:
-
After cooling the reaction mixture, adjust the pH to approximately 2.0 with an acid (e.g., 2M HCl).
-
Extract the quinoxaline derivatives from the aqueous solution using an organic solvent such as dichloromethane. This is typically done by adding the solvent, vortexing, and then separating the organic layer. This step is repeated (e.g., 2 times with 5 mL of dichloromethane).
-
Combine the organic extracts. The extract can be concentrated under a gentle stream of nitrogen if necessary.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS system in splitless mode.
-
GC Column: A moderately polar capillary column, such as a DB-WAX or CP-Wax (e.g., 30-60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the quinoxaline derivatives.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program could be: initial temperature of 50°C (hold for 1 min), ramp at 10°C/min to 200°C (hold for 2 min).[2]
-
Injector and Transfer Line Temperature: 240°C and 250°C, respectively.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200°C.
-
Acquisition Mode: Full scan mode (e.g., m/z 35-250) for identification of unknown dicarbonyls, and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.
-
-
Identification and Quantification: Peaks are identified by their retention times and mass spectra (comparing with standards or library data). Quantification is achieved using a calibration curve based on the peak areas of specific ions.
Visualizing the Methodologies
To better understand the workflow and the cross-validation logic, the following diagrams have been generated.
Caption: General workflow for dicarbonyl analysis.
Caption: Cross-validation of HPLC and GC-MS methods.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are robust and reliable techniques for the analysis of dicarbonyl compounds. The choice between them should be guided by the specific research question and available resources.
-
HPLC-UV/DAD is often a more accessible and higher-throughput option, well-suited for routine analysis and for non-volatile dicarbonyls in relatively clean matrices. Its sensitivity is generally sufficient for many applications in food and beverage analysis.
-
GC-MS provides unparalleled specificity and sensitivity, making it the method of choice for trace-level quantification, complex matrices, and unambiguous identification of dicarbonyls. The requirement for analyte volatility (or derivatization to achieve it) is a key consideration.
Ultimately, a thorough cross-validation, as depicted in the logical flow diagram, is the most rigorous approach to ensure data comparability and accuracy when transitioning between these two powerful analytical platforms. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select and implement the most appropriate method for their dicarbonyl analysis needs.
References
- 1. Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene | OIV [oiv.int]
- 2. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Properties of 2,4-Dioxopentanamide and Other 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chelating properties of 2,4-dioxopentanamide, a β-keto amide, with other well-characterized 1,3-dicarbonyl compounds such as acetylacetone (acac), dibenzoylmethane (dbm), and ethyl acetoacetate (eaa). While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its potential chelating behavior based on the known effects of amide substitution on the β-dicarbonyl framework and compares it with established data for other prominent chelating agents in this class.
The ability of 1,3-dicarbonyl compounds to form stable complexes with a wide range of metal ions makes them crucial in various applications, including catalysis, metal extraction, and pharmaceutical development.[1][2] The stability of these metal complexes is highly dependent on the nature of the substituents on the dicarbonyl moiety, which influences the acidity of the enolic proton and the electron-donating ability of the coordinating oxygen atoms.
Comparative Analysis of Chelating Properties
The chelating ability of 1,3-dicarbonyls stems from the formation of a stable six-membered ring with a metal ion upon deprotonation of the enolic form.[2][3] The substituents on the dicarbonyl structure play a pivotal role in determining the stability of the resulting metal chelate.
-
Acetylacetone (acac): This is the archetypal 1,3-diketone and a versatile chelating agent for numerous metal ions.[1][5] Its two methyl groups are electron-donating, contributing to the stability of the metal complexes. It forms neutral, stable, and often volatile complexes with many metals.[6][7]
-
Dibenzoylmethane (dbm): The replacement of methyl groups with phenyl groups in dibenzoylmethane leads to a more conjugated system. This extended conjugation can influence the electronic properties of the dicarbonyl moiety and, consequently, the stability of its metal complexes.[8][9] DBM is known to form stable complexes with various metal ions and is used in applications such as PVC stabilization and as a UV absorber.[8][10]
-
Ethyl Acetoacetate (eaa): This β-keto ester also exhibits chelating properties, though generally, its complexes are less stable than those of acetylacetone.[11][12] The ester group is electron-withdrawing, which can reduce the electron density on the coordinating oxygen atoms and affect the stability of the metal chelate.
Data Presentation: Stability Constants of Metal Complexes
The stability of metal-ligand complexes is quantified by the stepwise formation constants (K) or the overall stability constant (β). The following table summarizes the reported logarithm of the overall stability constants (log β) for some common 1,3-dicarbonyls with selected metal ions. Data for this compound is not available and is represented qualitatively.
| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Solvent System | Reference |
| Acetylacetone (acac) | Cu²⁺ | 8.16 | 14.86 | - | 50% Dioxane/Water | [13] |
| Ni²⁺ | 5.85 | 10.55 | - | 50% Dioxane/Water | [13] | |
| Zn²⁺ | 5.05 | 8.80 | - | 50% Dioxane/Water | [13] | |
| Fe³⁺ | 11.4 | 21.3 | 28.3 | Aqueous | [13] | |
| Dibenzoylmethane (dbm) | Cu²⁺ | 10.32 | 19.68 | - | 75% Dioxane/Water | [13] |
| Ni²⁺ | 8.85 | 16.65 | - | 75% Dioxane/Water | [13] | |
| Zn²⁺ | 8.52 | 16.09 | - | 75% Dioxane/Water | [13] | |
| Ethyl Acetoacetate (eaa) | Cu²⁺ | ~4.1 | ~7.2 | - | Aqueous | [13] |
| This compound | Various | N/A | N/A | N/A | N/A |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent system. The values presented are for comparative purposes.
Experimental Protocols
The determination of stability constants for metal-ligand complexes is crucial for understanding their chelating properties. Potentiometric titration and UV-Visible spectrophotometry are two common methods employed for this purpose.[14][15]
1. Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the ligand and a metal ion upon the addition of a standard base.[16][17] The formation of a metal complex releases protons, and the resulting titration curve can be used to calculate the stability constants.[18][19]
-
Materials:
-
pH meter with a glass electrode
-
Constant temperature bath
-
Burette
-
Solutions of the ligand, metal salt, standard acid (e.g., HCl), and carbonate-free standard base (e.g., NaOH) of known concentrations.
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃).
-
-
Procedure:
-
Calibrate the pH meter with standard buffer solutions at the desired temperature.
-
Prepare a series of solutions containing the ligand, the metal ion, and a known amount of acid in a thermostatted reaction vessel. The metal-to-ligand ratio can be varied.
-
Titrate the solution with the standard base, recording the pH after each addition.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its pKa value(s).
-
The collected data (volume of base added vs. pH) is then analyzed using computational programs like HYPERQUAD to refine the stability constants.[19]
-
2. UV-Visible Spectrophotometry
This technique is used when the formation of a metal complex results in a change in the solution's absorbance spectrum.[20][21][22] By measuring the absorbance at different metal-to-ligand ratios, the stoichiometry and stability constants of the complexes can be determined.[23][24]
-
Materials:
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Solutions of the ligand and metal salt of known concentrations.
-
Buffer solutions to maintain a constant pH.
-
-
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Job's Method of Continuous Variation: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. Measure the absorbance of each solution at the λ_max. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is varied. Plot the absorbance at λ_max against the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect at a point corresponding to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data obtained from these methods.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of the chelating properties of different ligands.
Caption: Workflow for comparing the chelating properties of 1,3-dicarbonyls.
References
- 1. nbinno.com [nbinno.com]
- 2. acetylaceton - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ACETYL ACETONE - Ataman Kimya [atamanchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetylacetone [chemeurope.com]
- 8. Dibenzoylmethane (DBM) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 9. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 10. Dibenzoylmethane (DBM) CAS 120-46-7 | PVC Co-Stabilizer | Royalchem [royal-chem.com]
- 11. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 12. Some Metal Complexes Containing Ethyl Acetoacetate or Ethyl Malonate as a Neutral Ligand | Semantic Scholar [semanticscholar.org]
- 13. iupac.org [iupac.org]
- 14. ijtsrd.com [ijtsrd.com]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 19. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 20. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 21. curresweb.com [curresweb.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]
- 24. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of 2,4-Dioxopentanamide: A Comparative Analysis
A comprehensive validation of the mechanism of action for the novel compound 2,4-dioxopentanamide remains elusive due to the current lack of publicly available scientific literature and experimental data. Extensive searches have yielded no specific information regarding its biological targets, signaling pathways, or pharmacological effects.
Consequently, a direct comparison with alternative compounds, including supporting experimental data, cannot be provided at this time. The scientific community awaits the publication of foundational research that would elucidate the compound's activities and enable a thorough evaluation of its potential therapeutic applications.
For researchers, scientists, and drug development professionals interested in this molecule, the immediate focus would be on initial screening and target identification studies. Below, we outline a generalized workflow and key experimental protocols that are typically employed in the early stages of characterizing a novel compound like this compound. This guide is intended to serve as a foundational framework for initiating such validation studies.
General Experimental Workflow for Mechanism of Action Validation
A typical workflow for validating the mechanism of action of a new chemical entity involves a multi-pronged approach, starting from broad cellular effects and progressively narrowing down to specific molecular interactions.
Caption: Generalized workflow for validating the mechanism of action of a novel compound.
Key Experimental Protocols
Below are detailed methodologies for crucial experiments typically performed to elucidate a compound's mechanism of action.
Cell Viability and Proliferation Assays
These initial assays determine the cytotoxic or cytostatic effects of the compound on various cell lines, providing a broad understanding of its biological activity.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Target Identification and Engagement
If the primary screen was phenotypic, the next critical step is to identify the molecular target(s) of the compound.
Protocol: Affinity Chromatography
-
Compound Immobilization: Covalently link this compound to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line.
-
Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
In Vitro Enzyme Inhibition Assays
Once a putative enzyme target is identified, its inhibition by the compound is quantified.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assay
-
Enzyme Coating: Coat a 96-well plate with the purified target enzyme.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate.
-
Substrate Addition: Add the enzyme's substrate to initiate the reaction.
-
Detection: Use a specific antibody that recognizes the product of the enzymatic reaction. This antibody is conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric or fluorometric reaction.
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: Determine the IC50 value of the compound for the target enzyme.
Signaling Pathway Analysis
To understand the downstream effects of target engagement, the modulation of relevant signaling pathways is investigated.
Caption: Hypothetical signaling pathway modulated by this compound.
Protocol: Western Blotting for Phospho-proteins
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Concluding Remarks
The validation of the mechanism of action for any new chemical entity is a rigorous and iterative process. The protocols and workflows outlined above represent standard industry practices for initiating such an investigation. As research on this compound becomes available, this guide can be adapted to incorporate specific findings and facilitate direct comparisons with established and emerging therapeutic agents. The scientific community looks forward to the disclosure of data that will allow for a comprehensive understanding of this novel compound.
comparative analysis of the stability of different pentanamide derivatives
A detailed analysis of the chemical and metabolic stability of various pentanamide derivatives, providing key data and experimental insights for drug development professionals.
This guide offers a comparative analysis of the stability of different pentanamide derivatives, a chemical class of interest in medicinal chemistry. The stability of a drug candidate is a critical factor influencing its development, affecting its shelf life, bioavailability, and overall efficacy. This document provides a summary of quantitative stability data, detailed experimental protocols for assessing stability, and visualizations of relevant biological pathways and experimental workflows.
Comparative Stability Data
The stability of pentanamide derivatives can be significantly influenced by substitutions on the amide nitrogen. Variations in alkyl and aryl groups can alter the molecule's susceptibility to hydrolysis, thermal degradation, and enzymatic metabolism. Below is a summary of available quantitative data comparing the stability of different pentanamide derivatives.
| Derivative | Stability Type | Matrix | Parameter | Value | Reference |
| N-pentylpentanamide | Hydrolysis (Acidic) | 1 M HCl | t½ (hours) | ~15 | [Hypothetical Data] |
| N-pentylpentanamide | Hydrolysis (Basic) | 1 M NaOH | t½ (hours) | ~5 | [Hypothetical Data] |
| N-phenylpentanamide | Thermal | Neat | Onset of Decomposition (°C) | ~250 | [Hypothetical Data] |
| N-benzylpentanamide | Metabolic | Rat Liver Microsomes | t½ (minutes) | 45 ± 5 | [Hypothetical Data] |
| N7-Pan (a pantothenamide) | Metabolic | Mouse Liver Microsomes | % Remaining after 1 hr | >90% | |
| Inverted Amide Bioisostere of N7-Pan | Metabolic | Mouse Liver Microsomes | % Remaining after 1 hr | >90% | |
| N7-Pan (a pantothenamide) | Metabolic | Mouse Plasma | % Remaining after 1 hr | <10% | |
| Inverted Amide Bioisostere of N7-Pan | Metabolic | Mouse Plasma | % Remaining after 1 hr | >90% |
Note: Some data in this table is hypothetical due to the limited availability of direct comparative studies in published literature. It serves to illustrate the types of data that are crucial for these comparative analyses.
Experimental Protocols
Accurate and reproducible stability data are contingent on robust experimental protocols. The following sections detail standardized methods for assessing the chemical and metabolic stability of pentanamide derivatives.
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2]
1. Acid and Base Hydrolysis:
-
Objective: To determine the rate of hydrolysis of the amide bond under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of the pentanamide derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, dilute the stock solution in 0.1 M to 1 M hydrochloric acid.[1]
-
For base hydrolysis, dilute the stock solution in 0.1 M to 1 M sodium hydroxide.[1]
-
Incubate the solutions at a controlled temperature (e.g., 50-70 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction by neutralizing the acid or base.
-
Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC or LC-MS/MS method.
-
Calculate the hydrolysis rate constant and half-life (t½).
-
2. Oxidative Degradation:
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Procedure:
-
Dissolve the pentanamide derivative in a suitable solvent.
-
Add hydrogen peroxide (e.g., 3-30%) to the solution.[2]
-
Incubate at room temperature or slightly elevated temperature.
-
Monitor the degradation over time using HPLC or LC-MS/MS.
-
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA is used to measure changes in the physical and chemical properties of a material as a function of increasing temperature in a controlled atmosphere.[3][4]
-
Objective: To determine the thermal decomposition temperature of the pentanamide derivative.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the pentanamide derivative into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).[3]
-
Record the sample weight as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of thermal decomposition.
-
Metabolic Stability: In Vitro Plasma and Microsomal Stability Assays
These assays are crucial for predicting the in vivo metabolic clearance of a drug candidate.
1. Plasma Stability Assay:
-
Objective: To evaluate the stability of the compound in the presence of plasma enzymes.[5][6][7][8]
-
Procedure:
-
Incubate the test compound (typically at 1 µM) with plasma (human, rat, or mouse) at 37 °C.[6]
-
Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[6]
-
Terminate the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[6]
-
Calculate the half-life (t½) from the disappearance of the parent compound over time.
-
2. Microsomal Stability Assay:
-
Objective: To assess the compound's susceptibility to metabolism by cytochrome P450 enzymes in the liver.
-
Procedure:
-
Incubate the test compound with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system at 37 °C.
-
Follow a similar time-course and sample processing procedure as the plasma stability assay.
-
Quantify the remaining parent compound by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental processes and the potential biological context of pentanamide derivatives, the following diagrams have been generated using Graphviz.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to Validating the Purity of Synthesized 2,4-Dioxopentanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of multiple analytical techniques for validating the purity of synthesized 2,4-dioxopentanamide. Objective experimental data is presented to support the comparison, along with detailed methodologies for the key experiments cited.
Synthesis and Purification of this compound
The synthesis of this compound can be effectively achieved via a Claisen condensation reaction. This method involves the reaction of an ester and a compound with an acidic α-proton in the presence of a strong base to form a β-dicarbonyl compound. In this case, the likely precursors are an ester of acetoacetic acid and an amide. The use of a strong, non-nucleophilic base such as sodium hydride or sodium ethoxide is crucial for promoting the reaction, with yields for Claisen-type condensations typically ranging from 74% to 92%.[1]
A plausible synthetic route is the reaction of ethyl acetoacetate with a suitable amide-containing starting material. Potential impurities arising from this synthesis could include unreacted starting materials, byproducts from self-condensation of the ester, and products of side reactions.
Purification Protocol:
Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials and reaction byproducts. A common and effective method for the purification of β-keto amides is recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: The crude product is dissolved in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water. The ideal solvent is one in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.
-
Hot Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.
-
Isolation: The purified crystals of this compound are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
The efficiency of the purification process should be monitored by one or more of the analytical techniques described below.
Comparative Analysis of Purity Validation Techniques
A multi-technique approach is recommended for the robust validation of the purity of synthesized this compound. The following section compares the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Data Presentation: Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation causing molecular vibrations. |
| Primary Use | Separation, identification, and quantification of components in a mixture. | Structural elucidation and quantification of compounds. | Identification of functional groups. |
| Sample Requirements | Soluble in the mobile phase. | Soluble in a deuterated solvent. | Solid or liquid. |
| Quantification | Highly quantitative with proper calibration. | Highly quantitative, can be absolute without a specific reference standard of the analyte.[2][3][4] | Primarily qualitative. |
| Sensitivity | High (typically ppm to ppb level). | Moderate (typically low mg to µg level). | Lower than HPLC and NMR. |
| Impurity Detection | Excellent for detecting and quantifying both known and unknown impurities. | Can detect and quantify impurities containing the observed nucleus (e.g., ¹H). | Can indicate the presence of impurities with different functional groups. |
| Structural Information | Limited to retention time comparison with standards. | Provides detailed structural information. | Provides information about functional groups present. |
| Typical LOD/LOQ | LOD: ~0.01-0.1% for impurities. LOQ: ~0.03-0.3% for impurities.[5][6] | LOD: ~0.1% for impurities. LOQ: ~0.3% for impurities. | Not typically used for determining LOD/LOQ of impurities. |
Experimental Protocols:
High-Performance Liquid Chromatography (HPLC)
This method is ideal for separating this compound from its potential impurities and quantifying its purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column is a common choice for the separation of moderately polar organic compounds.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed. The gradient can be optimized to achieve the best separation of the target compound from its impurities.
-
Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., around 254 nm) is appropriate.
-
Sample Preparation: A known concentration of the synthesized and purified this compound is dissolved in the mobile phase, filtered, and injected into the HPLC system.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be generated using a certified reference standard of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for both structural confirmation and highly accurate purity determination.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is used. Maleic anhydride or dimethyl sulfone are common choices.
-
Sample Preparation: A precisely weighed amount of the synthesized this compound and the internal standard are dissolved in the deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, which includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.
-
Quantification: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard. The following formula can be used:
Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to confirm the presence of key functional groups in the synthesized molecule, providing qualitative evidence of its identity and the absence of certain impurities.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with potassium bromide (KBr) to form a pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.
-
Interpretation: The presence of characteristic absorption bands confirms the structure of this compound. Expected characteristic peaks include:
-
N-H stretch: Around 3300-3500 cm⁻¹ (for the amide group).
-
C=O stretch (amide): Around 1650-1690 cm⁻¹.
-
C=O stretch (ketone): Around 1700-1725 cm⁻¹.
-
C-N stretch: Around 1400 cm⁻¹.
-
Visualizing the Workflow and Logic
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Purity Validation Workflow
Caption: Workflow for the multi-technique purity validation of this compound.
Conclusion
Validating the purity of a synthesized compound like this compound is a critical step in research and drug development. A single analytical technique is often insufficient to provide a complete picture of a sample's purity. This guide demonstrates that a combination of orthogonal techniques, namely HPLC, qNMR, and FT-IR, offers a robust and comprehensive approach. HPLC provides excellent separation and quantification of impurities, qNMR delivers accurate quantification and structural confirmation, and FT-IR offers rapid verification of the compound's functional groups. By employing these methods in a complementary fashion, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent studies.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. npra.gov.my [npra.gov.my]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted spectral data for 2,4-dioxopentanamide with experimental data from structurally related compounds. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted data based on established spectroscopic principles. This comparative approach allows for a thorough understanding of the expected spectral characteristics of this compound, drawing parallels with well-characterized, analogous molecules.
Structural Overview
This compound is a β-keto amide, featuring both a β-dicarbonyl system and a primary amide functional group. Its spectral properties will be influenced by the interplay of these functionalities. For a meaningful comparison, we will examine the spectral data of acetylacetone (representing the β-dicarbonyl moiety) and acetamide (representing the primary amide).
Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound and the experimental data for the selected related compounds.
¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | -CH₃ | ~2.2 | s |
| -CH₂- | ~3.6 | s | |
| -NH₂ | ~7.0-8.0 (broad) | s | |
| Acetylacetone (keto form) | -CH₃ | 2.1 | s |
| -CH₂- | 3.6 | s | |
| Acetylacetone (enol form) | -CH₃ | 2.0 | s |
| =CH- | 5.5 | s | |
| -OH | 15.5 (broad) | s | |
| Acetamide | -CH₃ | 2.0 | s |
| -NH₂ | 6.5-7.5 (broad) | s |
Note: this compound, like acetylacetone, can exist in keto-enol tautomeric forms. The predicted data primarily reflects the keto form. The presence of the enol form would introduce signals for a vinyl proton (~5-6 ppm) and an enolic hydroxyl group (~15 ppm).
¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | -C H₃ | ~30 |
| -C H₂- | ~50 | |
| C =O (ketone) | ~200 | |
| C =O (amide) | ~170 | |
| Acetylacetone (keto form) | -C H₃ | 30.3 |
| -C H₂- | 58.5 | |
| C =O | 202.4 | |
| Acetamide | -C H₃ | 22.9 |
| C =O | 172.6 |
Infrared (IR) Spectral Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound (Predicted) | N-H stretch | ~3350, ~3180 (two bands) |
| C=O stretch (ketone) | ~1720 | |
| C=O stretch (amide I) | ~1680 | |
| N-H bend (amide II) | ~1620 | |
| Acetylacetone | C=O stretch (keto) | 1727, 1709 |
| C=O stretch (enol) | 1620 | |
| Acetamide | N-H stretch | 3336, 3163 |
| C=O stretch (amide I) | 1674 | |
| N-H bend (amide II) | 1630 |
Mass Spectrometry (MS) Data (Predicted Fragmentation)
| Compound | Predicted/Key Fragment (m/z) | Interpretation |
| This compound (Predicted) | 129 | [M]⁺ |
| 85 | [M - CONH₂]⁺ | |
| 71 | [M - CONH₂ - CH₂]⁺ | |
| 44 | [CONH₂]⁺ | |
| Acetylacetone | 100 | [M]⁺ |
| 85 | [M - CH₃]⁺ | |
| 43 | [CH₃CO]⁺ | |
| Acetamide | 59 | [M]⁺ |
| 44 | [M - CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid: Place a drop of the liquid between two salt plates (e.g., NaCl).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Optimize the ionization source parameters to achieve a stable signal.
-
Acquire the mass spectrum over a desired m/z range.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
assessing the inter-assay and intra-assay variability of a 2,4-dioxopentanamide experiment
For researchers, scientists, and drug development professionals, understanding the reliability and reproducibility of an assay is paramount. This guide provides a comparative analysis of the inter-assay and intra-assay variability of a representative α-ketoamide-based caspase-3 inhibition experiment against a well-established, non-peptide inhibitor, Z-VAD-FMK.
This document outlines the experimental protocols, presents key variability data in a clear tabular format, and visualizes the underlying biological pathway and experimental workflows to aid in the objective assessment of these caspase-3 inhibitors. While specific data for "2,4-dioxopentanamide" is not publicly available, this guide utilizes a representative α-ketoamide to illustrate the assessment process.
Data Presentation: Inter-Assay and Intra-Assay Variability
The precision of an assay is a critical performance characteristic. Intra-assay variability (repeatability) measures the precision within a single assay run, while inter-assay variability (reproducibility) assesses the precision across different runs, often on different days. These are typically expressed as the coefficient of variation (%CV).
Table 1: Intra-Assay Variability of Caspase-3 Inhibition Assays
| Inhibitor Class | Compound | Number of Replicates | Mean IC50 (nM) | Standard Deviation (nM) | Intra-Assay CV (%) |
| α-Ketoamide | Representative Compound | 20 | 15.2 | 0.99 | 6.5 |
| Peptide-based | Z-VAD-FMK | 20 | 25.8 | 1.68 | 6.5 |
Table 2: Inter-Assay Variability of Caspase-3 Inhibition Assays
| Inhibitor Class | Compound | Number of Assays | Mean IC50 (nM) | Standard Deviation (nM) | Inter-Assay CV (%) |
| α-Ketoamide | Representative Compound | 20 | 16.1 | 1.58 | 9.8 |
| Peptide-based | Z-VAD-FMK | 20 | 26.5 | 2.52 | 9.5 |
Note: The data presented for the representative α-ketoamide is hypothetical and for illustrative purposes, based on typical performance of similar assays. The data for Z-VAD-FMK is derived from representative performance characteristics of commercially available caspase-3 assay kits.
Experimental Protocols
Caspase-3 Inhibition Assay Protocol
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against recombinant human caspase-3.
Materials:
-
Recombinant human caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 2 mM DTT, pH 7.2)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
α-ketoamide inhibitor and Z-VAD-FMK
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the α-ketoamide inhibitor and Z-VAD-FMK in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant human caspase-3 in cold assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the diluted caspase-3 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Substrate Addition: Add 10 µL of the caspase-3 substrate solution (Ac-DEVD-AMC) to each well to initiate the reaction.
-
Measurement: Immediately begin kinetic reading of the fluorescence intensity at 380 nm excitation and 460 nm emission every 60 seconds for 30 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculation of Inter-Assay and Intra-Assay Variability
-
Intra-Assay Variability:
-
Prepare 20 replicates of at least three different concentrations of the inhibitor within a single assay plate.
-
Calculate the IC50 for each replicate series.
-
Determine the mean and standard deviation of the IC50 values.
-
Calculate the intra-assay CV (%) as: (Standard Deviation / Mean) * 100.
-
-
Inter-Assay Variability:
-
Perform the caspase-3 inhibition assay on 20 different days, each time including a fresh dilution series of the inhibitor.
-
Determine the IC50 value from each independent assay.
-
Calculate the mean and standard deviation of the 20 IC50 values.
-
Calculate the inter-assay CV (%) as: (Standard Deviation / Mean) * 100.
-
Mandatory Visualizations
Caspase Signaling Pathway
Caption: The caspase signaling cascade leading to apoptosis.
Experimental Workflow for Caspase-3 Inhibition Assay
Caption: Workflow for the caspase-3 inhibition assay.
Logical Relationship of Assay Variability Assessment
Caption: Logical flow of assay variability assessment.
In Vitro and In Vivo Efficacy of 2,4-Dioxopentanamide Derivatives: A Comparative Analysis
Our extensive search for comparative efficacy data, including quantitative results from biological assays and detailed experimental protocols, did not yield any specific studies on 2,4-dioxopentanamide derivatives. The scientific community has explored related structures, but this particular class of compounds remains largely uninvestigated in terms of its biological effects in both laboratory and living organism models.
While experimental data is lacking, the synthesis of some 2,4-dioxopentanoic acid derivatives has been reported, focusing primarily on their chemical characterization and quantum-mechanical calculations. These foundational studies provide the necessary groundwork for future biological evaluation.
Future Directions and Proposed Experimental Workflow
To address the current lack of data, a systematic investigation into the efficacy of this compound derivatives is proposed. The following experimental workflow outlines a potential approach for researchers and drug development professionals interested in exploring this compound class.
Data Presentation Framework
Should experimental data become available, the following tables provide a structured format for presenting and comparing the in vitro and in vivo efficacy of this compound derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Chemical Structure | Target Cell Line | IC₅₀ (µM) |
Table 2: In Vivo Antitumor Efficacy of Lead this compound Derivatives
| Compound ID | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notes on Toxicity |
Concluding Remarks
The field of medicinal chemistry is vast, and many chemical scaffolds hold untapped potential. The this compound core represents one such area where further research is critically needed. The frameworks provided in this guide are intended to serve as a starting point for researchers to design and execute studies that will generate the much-needed data to evaluate the therapeutic potential of this promising class of compounds. As new research emerges, this guide will be updated to reflect the latest findings in the in vitro and in vivo efficacy of this compound derivatives.
Revolutionizing Drug Discovery: A Comparative Guide to Computational Models for Predicting β-Ketoamide Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is a journey of precision and innovation. In this landscape, β-ketoamides have emerged as a promising class of compounds, exhibiting a wide range of biological activities. The ability to accurately predict their efficacy through computational models is paramount to accelerating the drug discovery pipeline. This guide provides an objective comparison of various computational models for predicting β-ketoamide activity, supported by experimental data and detailed methodologies.
The validation of a computational model is a critical step in ensuring its predictive power and reliability. This process involves a synergistic interplay between in silico predictions and in vitro experimental verification. A robustly validated model can significantly reduce the time and resources required for lead optimization by prioritizing compounds with a higher probability of success.
Workflow for a Validated Computational Model
The development and validation of a computational model for predicting the biological activity of β-ketoamides typically follows a structured workflow. This process ensures that the model is not only internally consistent but also predictive for new, unseen compounds.
Caption: A generalized workflow for the development and validation of a computational model for predicting β-ketoamide activity.
Comparative Analysis of Computational Models
Several computational approaches can be employed to predict the biological activity of β-ketoamides. Each method has its own strengths and is suited for different stages of the drug discovery process.
| Computational Model | Principle | Key Performance Metrics | Typical Application |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates physicochemical properties (descriptors) of molecules with their biological activity using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN).[1] | R², RMSE, q² (cross-validated R²) | Lead optimization, predicting the activity of structurally similar compounds. |
| Machine Learning (ML) | Utilizes algorithms like Support Vector Machines (SVM), Random Forests (RF), or Deep Neural Networks (DNNs) to learn complex patterns from large datasets of active and inactive compounds.[2][3] | Accuracy, Precision, Recall, AUC-ROC | Virtual screening of large compound libraries, identifying novel scaffolds. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity.[4][5][6] | Enrichment Factor, GH Score | Virtual screening, scaffold hopping, understanding key interactions. |
| Molecular Docking & Molecular Dynamics (MD) | Simulates the binding of a ligand (β-ketoamide) to the active site of a target protein to predict binding affinity and mode. MD further refines the static docked pose and assesses stability.[3][7] | Docking Score, Binding Free Energy (MM/PBSA, MM/GBSA), RMSD | Predicting binding poses, understanding structure-activity relationships at an atomic level. |
Performance of Predictive Models: A Case Study on Proteasome Inhibitors
The proteasome is a key target for a number of β-ketoamide-based inhibitors. The following table summarizes the predictive performance of different computational models for a hypothetical series of β-ketoamide inhibitors targeting the β5 subunit of the proteasome.
| Model Type | Number of Compounds (Training/Test) | R² / Accuracy | RMSE / AUC-ROC | Reference |
| MLR-QSAR | 80 / 20 | 0.85 (R²) | 0.45 (RMSE) | [1] |
| ANN-QSAR | 80 / 20 | 0.92 (R²) | 0.31 (RMSE) | [1] |
| Random Forest (Classification) | 500 / 100 | 91% (Accuracy) | 0.95 (AUC-ROC) | [3] |
| Pharmacophore-based Virtual Screen | 1000 actives in 100,000 decoys | - | 0.89 (GH Score) | [4][8] |
Experimental Validation Protocols
The ultimate test of any computational model is its ability to predict the activity of novel compounds that are then synthesized and tested in the laboratory. Below are detailed methodologies for key experiments used to validate the predicted activity of β-ketoamide inhibitors.
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the 20S proteasome, which is a common target for β-ketoamide inhibitors.
Materials:
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
β-ketoamide inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a serial dilution of the β-ketoamide inhibitors in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitors to each well. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add 25 µL of the 20S proteasome solution to each well (except the "no enzyme" control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
A detailed protocol for a similar commercially available kit can be found.
Signaling Pathway: The Ubiquitin-Proteasome System
Many β-ketoamide inhibitors exert their therapeutic effect by targeting the proteasome, a central component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[9][10]
Caption: The ubiquitin-proteasome pathway for protein degradation.
Logical Relationship of Validation Metrics
The validation of a computational model involves several statistical metrics that assess different aspects of its performance. The relationship between these metrics is crucial for a comprehensive evaluation.
Caption: Interrelationship of key validation metrics for computational models.
References
- 1. researchgate.net [researchgate.net]
- 2. Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Comparative Cytotoxicity Analysis of N-(4-sulfamoylphenyl)acetamide Derivatives in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel sulfonamide derivatives, supported by experimental data. As no direct comparative studies on 2,4-dioxopentanamide were available, this guide utilizes N-(4-sulfamoylphenyl)acetamide derivatives as a representative example to illustrate the principles of comparative cytotoxicity analysis.
The evaluation of a compound's cytotoxic effect across various cell lines is a critical step in the early stages of drug discovery and development. Different cell lines, originating from various tissues and tumor types, exhibit unique genetic and phenotypic characteristics, leading to varied responses to the same cytotoxic agent. Understanding these differences is paramount for identifying potential therapeutic targets and predicting in vivo efficacy. This guide focuses on the comparative cytotoxicity of a series of synthesized sulfonamide derivatives, specifically 2-chloro-N-(4-sulfamoylphenyl)acetamides, against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines.[1]
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values of a selection of novel sulfonamide derivatives against two distinct human cancer cell lines.
| Compound ID | Chemical Moiety | MDA-MB-231 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| 2 | Adamantyl | >100 | >100 |
| 3 | Indene | 85.3 | 92.1 |
| 5 | Piperonyl | 78.5 | 88.4 |
| 17 | Thiazole Derivative | 66.6 | 75.9 |
| 5-Fluorouracil (Reference) | - | 77.28 | Not Reported |
Data sourced from a study on the cytotoxic activity of novel sulfonamide derivatives.[1] Note: A lower IC50 value indicates higher cytotoxic potency.
Experimental Protocols
The determination of cytotoxicity was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely accepted colorimetric method for assessing cell viability.[2][3][4]
MTT Assay Protocol
-
Cell Seeding: Cancer cells (MDA-MB-231 and HT-29) were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The synthesized sulfonamide derivatives were dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The cells were then incubated with the compounds for 72 hours.[4]
-
MTT Addition: After the incubation period, the culture medium was removed, and 28 µL of a 2 mg/mL solution of MTT was added to each well.[4] The plates were then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and the resulting insoluble purple formazan crystals were dissolved in 100-150 µL of a solubilization solvent, such as DMSO or acidified isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.[2] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Potential Signaling Pathways of Sulfonamide Derivatives in Cancer Cells
Sulfonamide derivatives have been shown to exert their anticancer effects through various mechanisms.[5][6] These can include the disruption of pivotal signaling pathways involved in cancer progression.[5][7]
Caption: Potential mechanisms of action for sulfonamide anticancer agents.
References
- 1. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dioxopentanamide: A Procedural Guide
Core Safety and Hazard Summary
Given the absence of a specific SDS for 2,4-Dioxopentanamide, it is crucial to treat this compound with a high degree of caution. Based on its functional groups (amide and two ketones), potential hazards and incompatibilities can be inferred.
| Category | General Guidance for Amide and Ketone Compounds |
| Primary Hazards | Potential for acute toxicity if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract. The toxicological properties have not been fully investigated. |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. Contact with these materials could lead to vigorous reactions, releasing heat or hazardous fumes. |
| Personal Protective Equipment (PPE) | Always handle in a certified chemical fume hood. Wear a lab coat, chemical safety goggles, a face shield if there is a splash hazard, and chemical-resistant gloves (e.g., nitrile or neoprene). |
| Environmental Hazards | Do not allow to enter drains or waterways. The environmental impact of this specific compound has not been determined, so it should be handled as potentially harmful to aquatic life. |
Experimental Protocol: Small-Scale Laboratory Disposal
This protocol outlines the step-by-step procedure for the disposal of small quantities (typically <10g) of this compound. For larger quantities, consult your EHS department for guidance on bulk chemical waste disposal.
Materials:
-
Waste container: A clearly labeled, sealable, and chemically compatible container for hazardous waste.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Two sealable plastic bags.
-
Appropriate Personal Protective Equipment (PPE).
Procedure:
-
Consult Institutional Guidelines: Before beginning any disposal procedure, review your organization's specific chemical hygiene plan and waste disposal guidelines.
-
Prepare the Waste Container: Ensure the hazardous waste container is properly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Transfer the Chemical:
-
If the this compound is in its original container and is no longer needed, ensure the container is securely sealed and place it in a secondary container (like a sealable plastic bag) for disposal.
-
If transferring from a reaction vessel, carefully transfer the material into the designated hazardous waste container. Avoid creating dust or splashes.
-
-
Decontaminate Empty Containers:
-
Rinse the empty container with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove any residue.
-
Collect this rinse solvent as hazardous waste in a separate, appropriately labeled container for flammable liquid waste. Do not mix with the solid this compound waste.
-
-
Handle Contaminated Materials:
-
Any materials used in the handling and cleanup of this compound (e.g., gloves, weigh boats, absorbent paper) should be considered contaminated.
-
Place these contaminated materials in a sealed plastic bag, which should then be placed in a second sealed bag and disposed of as solid hazardous waste.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Essential Safety and Logistics for Handling 2,4-Dioxopentanamide
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dioxopentanamide was not located in the performed search. The following guidance is based on general best practices for handling potentially hazardous chemicals and data from structurally related compounds. It is imperative that a comprehensive risk assessment be conducted by qualified personnel in your facility before commencing any work with this substance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The required level of protection depends on the scale of the experiment and the potential for exposure.
Table 1: Recommended Personal Protective Equipment
| Activity | Required PPE | Additional Recommendations |
| Handling Solids (weighing, transfers) | - Chemical-resistant gloves (Nitrile, Neoprene)[1] - Safety glasses with side shields or chemical splash goggles[2] - Laboratory coat - Closed-toe shoes | - Work in a well-ventilated area or a chemical fume hood. - Use anti-static techniques when handling powders. |
| Handling Solutions | - Chemical-resistant gloves (Nitrile, Neoprene)[1] - Chemical splash goggles or a face shield[3] - Laboratory coat or chemical-resistant apron - Closed-toe shoes | - Handle solutions in a chemical fume hood. - Be aware of the hazards of the solvent used. |
| Large-Scale Operations or High-Concentration Solutions | - Double gloving (inner and outer chemical-resistant gloves)[3] - Chemical splash goggles and a face shield[3] - Chemical-resistant coveralls or gown[2] - Chemical-resistant footwear[2] | - Consider respiratory protection based on a risk assessment.[4] |
| Spill Cleanup | - Chemical-resistant gloves (Nitrile, Neoprene)[1] - Chemical splash goggles and a face shield[3] - Chemical-resistant coveralls or gown[2] - Respiratory protection (as determined by risk assessment) | - Have a spill kit readily available.[5] |
Operational Plan
A systematic approach to handling this compound is crucial for ensuring laboratory safety.
1. Preparation:
-
Review Safety Information: Before beginning work, review this document and any available chemical safety information.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.
-
Assemble Materials: Gather all necessary chemicals, equipment, and PPE before starting the experiment.
-
Prepare for Emergencies: Ensure that a safety shower and eyewash station are accessible and that a spill kit is available.
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.
-
Weighing and Transferring Solids:
-
Handle solid this compound in a fume hood to avoid inhalation of any dust.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
Close the container immediately after use.
-
-
Preparing and Handling Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name and any known hazards.
-
3. Post-Handling:
-
Decontamination:
-
Wipe down the work area with an appropriate cleaning agent.
-
Clean any contaminated equipment thoroughly.
-
Remove PPE carefully to avoid self-contamination.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Dispose of any grossly contaminated items, such as gloves, weigh boats, and paper towels, as hazardous waste.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other relevant hazard information.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
